Azido-PEG4-hydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWGAVOHIVJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG4-hydrazide: A Bifunctional Linker for Advanced Bioconjugation and Drug Delivery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a hydrazide moiety connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers orthogonal reactivity. This dual functionality allows for the sequential and specific conjugation of different molecules, making it an invaluable linker for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized nanoparticles.[1][2][3]
The azide group provides a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying sensitive biological molecules. The hydrazide group, on the other hand, readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is particularly useful for targeting glycoproteins after periodate oxidation or for conjugating drugs that possess a ketone group. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing spatial separation between the conjugated molecules.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of relevant chemical pathways and workflows.
Core Properties and Specifications
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful conjugation strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃N₅O₅ | |
| Molecular Weight | 305.33 g/mol | |
| CAS Number | 2170240-96-5 | |
| Appearance | White to off-white solid or colorless oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, acetonitrile, and water | |
| Storage Conditions | -20°C, protect from light |
Key Applications and Experimental Protocols
This compound's bifunctional nature lends itself to a variety of applications in biomedical research and drug development. Below are detailed protocols for two key applications: the synthesis of a pH-sensitive drug-linker conjugate and its subsequent attachment to a nanoparticle.
Synthesis of a pH-Sensitive Azido-PEG4-Hydrazone-Doxorubicin Conjugate
This protocol, adapted from Aragon-Sanabria et al. (2022), describes the synthesis of a pH-sensitive doxorubicin (DOX) conjugate using this compound. The resulting hydrazone bond is stable at physiological pH but is designed to cleave in the acidic environment of endosomes or lysosomes, releasing the cytotoxic payload.
Materials:
-
This compound (or its Boc-protected precursor, Azido-PEG4-t-Boc-hydrazide)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Trifluoroacetic acid (TFA)
-
Anhydrous methanol
-
Deionized water
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
-
High-resolution mass spectrometer (HRMS)
-
Lyophilizer
Methodology:
-
Deprotection of Boc-protected this compound (if applicable):
-
If starting with Azido-PEG4-t-Boc-hydrazide, treat the compound with a solution of trifluoroacetic acid containing 5% water for 1 hour at room temperature to remove the Boc protecting group.
-
Monitor the deprotection reaction by LC-MS.
-
Remove the TFA under reduced pressure.
-
Add a mixture of water and acetonitrile to the resulting oil and lyophilize overnight to obtain the deprotected this compound.
-
-
Hydrazone Bond Formation with Doxorubicin:
-
Dissolve the deprotected this compound in anhydrous methanol.
-
Add doxorubicin hydrochloride to the solution. The molar ratio should be optimized, but a starting point is a slight excess of the hydrazide linker.
-
Allow the reaction to proceed at room temperature overnight with constant stirring.
-
Monitor the formation of the Azido-PEG4-Hydrazone linker–DOX conjugate by LC-MS.
-
Upon completion, remove the methanol under reduced pressure to isolate the red solid product.
-
The crude material, a mixture of the desired product and any unreacted doxorubicin, can be used in the next step without further purification, with purity confirmed by HRMS.
-
Conjugation of Azido-PEG4-Hydrazone-DOX to a DBCO-Functionalized Nanoparticle via SPAAC
This protocol outlines the attachment of the azide-functionalized doxorubicin conjugate to a dibenzocyclooctyne (DBCO)-modified nanoparticle. This "click chemistry" step is a copper-free reaction, which is advantageous when working with biological materials that may be sensitive to copper ions.
Materials:
-
Azido-PEG4-Hydrazone linker–DOX (from the previous protocol)
-
DBCO-functionalized nanoparticles (e.g., DBCO-PEG-Cy5-C' dots as described in the source literature)
-
Phosphate-buffered saline (PBS)
-
PD-10 desalting columns
-
Reaction tubes and a shaker
Methodology:
-
SPAAC Reaction:
-
In a reaction tube, mix the Azido-PEG4-Hydrazone linker–DOX with the DBCO-functionalized nanoparticles in PBS. A reaction ratio of 100:1 (linker-drug conjugate to nanoparticle) can be used as a starting point to achieve a high drug-per-particle ratio.
-
Incubate the reaction mixture at room temperature overnight with gentle shaking (e.g., 650 rpm).
-
-
Purification of the Nanoparticle-Drug Conjugate:
-
After the reaction is complete, remove any unreacted Azido-PEG4-Hydrazone linker–DOX and free doxorubicin using a PD-10 desalting column.
-
Elute the purified nanoparticle-drug conjugate with PBS as the mobile phase.
-
The final product is a doxorubicin-loaded nanoparticle, ready for in vitro or in vivo evaluation.
-
Visualizing Workflows and Chemical Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and the overall experimental workflow described in the protocols above.
Conclusion
This compound stands out as a versatile and powerful tool for researchers in drug development and chemical biology. Its defined structure, featuring two distinct reactive handles separated by a hydrophilic PEG spacer, enables the precise and efficient construction of complex bioconjugates. The protocols and diagrams presented in this guide, based on peer-reviewed research, offer a practical framework for harnessing the potential of this linker in creating next-generation therapeutics and research tools. The ability to perform sequential, orthogonal ligations—first through a stable yet cleavable hydrazone bond and then via a robust "click" reaction—opens up a myriad of possibilities for designing sophisticated, multi-component systems for targeted therapy and diagnostics.
References
An In-depth Technical Guide to Azido-PEG4-hydrazide for Researchers and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide group and a hydrazide moiety connected by a flexible tetraethylene glycol (PEG4) spacer, offers researchers a versatile tool for covalently linking diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including key experimental considerations.
Chemical Structure and Properties
This compound is characterized by its linear structure with distinct reactive groups at each terminus. The azide group (-N₃) is a key participant in bioorthogonal "click chemistry" reactions, while the hydrazide group (-NHNH₂) readily reacts with carbonyl compounds like aldehydes and ketones. The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2][3]
Chemical Structure
IUPAC Name: 1-azido-3,6,9,12-tetraoxapentadecane-15-hydrazide[4]
SMILES Code: NNC(CCOCCOCCOCCOCCN=[N+]=[N-])=O[4]
Chemical Formula: C₁₁H₂₃N₅O₅
A visual representation of the chemical structure is provided below.
References
An In-depth Technical Guide to the Mechanism and Application of Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-hydrazide is a heterobifunctional crosslinker that has emerged as a critical tool in bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal azide group and a hydrazide moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for a two-pronged, orthogonal approach to molecular assembly. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical principles governing its reactivity. It further presents quantitative data on the stability and kinetics of the resultant conjugates, offers detailed experimental protocols for its application in antibody-drug conjugate (ADC) synthesis and cell surface glycoprotein labeling, and provides visual representations of key chemical transformations and biological pathways.
Core Mechanism of Action
This compound's functionality is rooted in the distinct and independent reactivity of its two terminal groups: the azide and the hydrazide. The polyethylene glycol (PEG4) linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]
The Azide Moiety: A Gateway to Click Chemistry
The azide group (N₃) is a key participant in bioorthogonal "click chemistry" reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[1][2] this compound can undergo two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the terminal azide of the linker and a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I) ions.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), the azide group can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.
The Hydrazide Moiety: Targeting Carbonyls
The hydrazide group (-CONHNH₂) reacts specifically with carbonyl compounds, namely aldehydes and ketones, to form a hydrazone linkage (-C=N-NH-CO-). This reaction is particularly useful for targeting biomolecules that either naturally contain or can be modified to present an aldehyde or ketone. A prime example is the mild periodate oxidation of cis-diols in carbohydrates, such as sialic acids on cell surface glycoproteins, to generate aldehyde groups.
The formation of the hydrazone bond is reversible and its stability is pH-dependent. Hydrazone linkers are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH sensitivity is a key feature exploited in the design of acid-cleavable linkers for drug delivery systems like ADCs, enabling the release of the payload within the target cell.
Quantitative Data
The efficiency and stability of the linkages formed by this compound are critical for its applications. The following tables summarize key quantitative data for hydrazone bond stability and click chemistry reaction kinetics.
Table 1: pH-Dependent Stability of Hydrazone Linkages
| pH | Environment | Stability | Half-life (t½) Examples for some ADC linkers |
| ~7.4 | Blood/Physiological | Generally stable to minimize premature drug release. | 183 hours |
| 5.0 - 6.5 | Endosomes | Increased rate of hydrolysis to initiate drug release. | 4.4 hours at pH 5 |
| 4.5 - 5.0 | Lysosomes | Rapid hydrolysis for efficient payload delivery. | Data not specified, but cleavage is rapid. |
Table 2: Reaction Kinetics of Click Chemistry
| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Copper(I) catalyst, aqueous solution, room temperature. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | ~1 | No catalyst, physiological conditions (pH 7.4, 37°C). |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | No catalyst, aqueous solution, 25°C. (For comparison of reaction speeds). |
Note: The kinetic data for click chemistry are general values for the reaction types and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The dual reactivity of this compound makes it a versatile tool in various bioconjugation strategies. Below are two detailed protocols for its application in the synthesis of antibody-drug conjugates and the labeling of cell surface glycoproteins.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a drug to an antibody via this compound, where the hydrazide reacts with an aldehyde-modified antibody and the azide reacts with an alkyne-functionalized drug.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄) solution
-
Ethylene glycol
-
This compound
-
Alkyne-modified cytotoxic drug
-
Aniline (optional catalyst)
-
Desalting column (e.g., Sephadex G-25)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
-
LC-MS system for characterization
Procedure:
-
Antibody Oxidation to Generate Aldehydes:
-
Prepare a fresh solution of sodium periodate in a suitable buffer.
-
Add the sodium periodate solution to the antibody solution and incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding ethylene glycol and incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.
-
-
Hydrazone Formation with this compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Remove excess linker by buffer exchange into PBS, pH 7.4.
-
-
Click Chemistry Conjugation with Alkyne-Drug:
-
Dissolve the alkyne-modified drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
In a separate tube, prepare the CuAAC catalyst solution by mixing CuSO₄ and THPTA.
-
Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC using SEC or HIC to remove unreacted drug and other impurities.
-
Characterize the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
-
Protocol for Cell Surface Glycoprotein Labeling
This protocol details a two-step method for labeling cell surface glycoproteins on living cells for subsequent analysis, such as affinity purification or fluorescence imaging.
Materials:
-
Cultured cells
-
Ice-cold PBS, pH 7.4
-
Sodium periodate (NaIO₄) solution in PBS
-
Quenching solution (e.g., glycerol in PBS)
-
This compound solution in PBS (with minimal DMSO if needed)
-
Alkyne-biotin or alkyne-fluorophore for detection
-
Click chemistry reagents (as in section 3.1)
-
Lysis buffer
-
Streptavidin beads (for biotin-labeled proteins)
Procedure:
-
Cell Preparation and Oxidation:
-
Wash cultured cells three times with ice-cold PBS, pH 7.4.
-
Incubate the cells with a mild sodium periodate solution on ice for 15-20 minutes in the dark to generate aldehydes on cell surface sialic acids.
-
Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.
-
-
Hydrazone Formation with this compound:
-
Prepare a solution of this compound in PBS, pH 7.4. If the linker is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1-2%.
-
Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature.
-
Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted linker.
-
-
Click Chemistry Labeling:
-
Perform a click reaction (CuAAC for fixed cells or SPAAC for live cells) by adding the alkyne-biotin or alkyne-fluorophore and the appropriate reagents.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells to remove unreacted probe.
-
-
Downstream Analysis:
-
For affinity purification (biotin label): Lyse the cells, incubate the lysate with streptavidin beads, wash the beads to remove non-specifically bound proteins, and elute the captured glycoproteins for analysis by mass spectrometry.
-
For fluorescence imaging (fluorophore label): Proceed with standard immunofluorescence protocols for imaging by microscopy.
-
Signaling Pathway Application: Antibody-Drug Conjugate Mechanism of Action
This compound is a component of the final therapeutic molecule, and as such, is not directly involved in signaling pathways. However, it is instrumental in creating conjugates that do interact with these pathways. The following diagram illustrates the mechanism of action of an ADC, which could be synthesized using this compound, in targeting and killing a cancer cell.
// Position nodes Cancer_Cell [group="cell"]; Antigen [group="cell"]; Endosome [group="cell"]; Lysosome [group="cell"]; Drug_Release [group="cell"]; Apoptosis [group="cell"]; } caption="Mechanism of Action of an Antibody-Drug Conjugate"
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends, the azide and the hydrazide, allow for controlled, stepwise conjugation strategies. The pH-sensitive nature of the resulting hydrazone bond provides a mechanism for controlled release in drug delivery applications, while the efficiency of click chemistry ensures high yields in labeling and conjugation reactions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique capabilities of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Azido-PEG4-hydrazide, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. This document details a feasible multi-step synthetic pathway, encompassing detailed experimental protocols, a summary of quantitative data for key compounds, and a visual representation of the synthesis workflow.
Introduction
This compound is a valuable crosslinking reagent featuring an azide group at one terminus and a hydrazide group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The azide functionality allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages, which are notably used in the development of pH-sensitive drug delivery systems. The PEG4 linker enhances the solubility and bioavailability of the conjugated molecules.
Synthesis Pathway Overview
The synthesis of this compound can be accomplished through a multi-step process starting from the commercially available precursor, N-Boc-PEG4-alcohol (tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate). The overall synthetic strategy involves the following key transformations:
-
Tosylation of the terminal hydroxyl group: The hydroxyl group of N-Boc-PEG4-alcohol is converted to a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).
-
Azidation: The tosyl group is then displaced by an azide group through nucleophilic substitution using sodium azide.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield Azido-PEG4-amine.
-
Esterification: The primary amine is converted to a methyl ester. This step is inferred as a necessary precursor for the final hydrazinolysis.
-
Hydrazinolysis: The methyl ester is converted to the final hydrazide product by reaction with hydrazine hydrate.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are composite procedures based on established methods for similar PEG-containing molecules. Researchers should optimize these conditions as necessary.
Step 1: Synthesis of N-Boc-PEG4-tosylate (Boc-NH-PEG4-OTs)
-
Dissolve N-Boc-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq) dropwise to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-PEG4-tosylate as a colorless oil.
Step 2: Synthesis of N-Boc-PEG4-azide (Boc-NH-PEG4-N3)
-
Dissolve N-Boc-PEG4-tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude N-Boc-PEG4-azide is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.
Step 3: Synthesis of Azido-PEG4-amine
-
Dissolve N-Boc-PEG4-azide (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA if used.
-
The resulting Azido-PEG4-amine salt can be used directly or neutralized with a mild base for the next step.
Step 4: Synthesis of Azido-PEG4-methyl ester (Proposed Intermediate)
-
Dissolve Azido-PEG4-amine (1.0 eq) in methanol.
-
Add methyl acrylate (1.1 eq) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude Azido-PEG4-methyl ester, which can be purified by column chromatography.
Step 5: Synthesis of this compound
-
Dissolve the crude Azido-PEG4-methyl ester (1.0 eq) in methanol.
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain this compound as a pure product. Purification of PEGylated compounds can be challenging; a gradient elution on silica gel using a mixture of dichloromethane/methanol or chloroform/methanol is often effective.
Data Presentation
The following table summarizes the key quantitative data for the final product and its important precursors.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N-Boc-PEG4-alcohol | Boc-NH-PEG4-OH | C13H27NO6 | 293.36 | >95% |
| N-Boc-PEG4-tosylate | Boc-NH-PEG4-OTs | C20H33NO8S | 447.54 | >95% |
| N-Boc-PEG4-azide | Boc-NH-PEG4-N3 | C13H26N4O5 | 318.37 | >95% |
| This compound | - | C11H23N5O5 | 305.33 | ≥95% [1] |
Conclusion
This technical guide outlines a robust and reproducible synthetic route for this compound. The provided experimental protocols, though requiring optimization for specific laboratory conditions, offer a solid foundation for researchers to produce this versatile heterobifunctional linker. The successful synthesis of this compound will enable advancements in the fields of targeted drug delivery, proteomics, and the development of novel biomaterials. Careful monitoring of each reaction step and appropriate purification techniques are critical for obtaining the final product in high purity.
References
Azido-PEG4-hydrazide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the properties and applications of Azido-PEG4-hydrazide, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.
Core Molecular Data
This compound is a versatile chemical tool featuring a terminal azide group for click chemistry and a hydrazide moiety for conjugation to carbonyls. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces non-specific interactions.[1][2][3]
| Property | Value |
| Chemical Formula | C₁₁H₂₃N₅O₅[4][5] |
| Molecular Weight | 305.33 g/mol |
| Exact Mass | 305.1699 u |
| Synonym | 1-azido-3,6,9,12-tetraoxapentadecane-15-hydrazide |
| CAS Number | 2170240-96-5 |
Experimental Protocol: Glycoprotein Conjugation
This protocol details a representative method for conjugating this compound to a glycoprotein, such as a monoclonal antibody (mAb), through periodate oxidation of its carbohydrate residues, followed by hydrazone bond formation.
Objective: To covalently attach an azide-functionalized PEG linker to a glycoprotein for subsequent "click" chemistry modification.
Materials:
-
Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M glycerol or ethylene glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Methodology:
-
Glycoprotein Preparation:
-
Buffer exchange the glycoprotein into the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines or other nucleophiles that could interfere with the reaction.
-
-
Oxidation of Glycans:
-
Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.
-
Add the periodate solution to the glycoprotein to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature. This step oxidizes the cis-diol groups on the sugar residues to generate reactive aldehyde groups.
-
-
Quenching the Oxidation Reaction:
-
Add the Quenching Solution to a final concentration of 20 mM to consume any excess periodate.
-
Incubate for 10 minutes at room temperature.
-
-
Buffer Exchange:
-
Immediately remove the excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with the Reaction Buffer.
-
-
Hydrazone Bond Formation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized glycoprotein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The hydrazide group will react with the newly formed aldehydes to create a stable hydrazone linkage.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound by performing another buffer exchange using a desalting column. The final product is the glycoprotein-PEG4-azide conjugate.
-
-
Characterization:
-
The resulting conjugate can be characterized by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker and SDS-PAGE to verify protein integrity. The azide functionality is now available for downstream applications.
-
Logical Workflow and Reaction Pathways
The dual functionality of this compound allows for a two-stage conjugation strategy. First, the hydrazide group is used to anchor the linker to a biomolecule. Second, the azide group serves as a handle for a highly specific click chemistry reaction.
Caption: Bioconjugation workflow using this compound.
This molecule is a PEG-based PROTAC linker and a click chemistry reagent containing an azide group. This azide can react with molecules containing alkyne, BCN, or DBCO groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The hydrazide group can react with aldehydes to form a stable hydrazone bond. The hydrophilic PEG spacer enhances the solubility of the resulting compound in aqueous media.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, proteomics, and drug development. These molecules possess two different reactive groups, enabling the specific and sequential covalent linkage of two distinct biomolecules. This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers. The fundamental structure of a heterobifunctional crosslinker comprises two unique reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric accessibility of the final conjugate.
The versatility of heterobifunctional crosslinkers has made them central to a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the stabilization and identification of protein-protein interactions, the preparation of immunogens, and the immobilization of biomolecules on surfaces for various assays.
Core Chemistries of Heterobifunctional Crosslinkers
The functionality of heterobifunctional crosslinkers is defined by their reactive ends. The most prevalent chemistries target primary amines, sulfhydryls, carbonyls, and photoreactive moieties.
-
Amine-to-Sulfhydryl Crosslinkers : This is the most common class of heterobifunctional crosslinkers. Typically, an N-hydroxysuccinimide (NHS) ester reacts with primary amines (found on lysine residues and the N-terminus of proteins), while a maleimide group targets sulfhydryl groups (on cysteine residues). This combination allows for controlled, site-directed conjugation of proteins. The optimal pH for NHS ester reactions with primary amines is between 7 and 9, while maleimides react most efficiently with sulfhydryl groups at a pH of 6.5-7.5.
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers : These crosslinkers feature a carbonyl-reactive group (like a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.
-
Amine-Reactive and Photoreactive Crosslinkers : These reagents combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine. The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into nearby C-H or N-H bonds. This is invaluable for photoaffinity labeling to identify binding partners.
-
Sulfhydryl-Reactive and Photoreactive Crosslinkers : Similar to the amine-reactive photoreactive crosslinkers, these reagents have a sulfhydryl-reactive group for specific attachment and a photoreactive group for light-induced, non-specific crosslinking to interacting molecules.
-
"Click Chemistry" Crosslinkers : These modern crosslinkers utilize bioorthogonal reactions, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. These reactions are highly specific, efficient, and can be performed in complex biological media without interfering with native biochemical processes.
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for a variety of common heterobifunctional crosslinkers.
| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |
| Amine-to-Sulfhydryl | ||||||
| SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | 334.32 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | 436.37 | No | Yes |
| GMBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | 280.23 | No | No |
| BMPS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | 266.21 | No | No |
| EMCS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | 308.29 | No | No |
| LC-SPDP | NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | 423.51 | Yes (Disulfide) | No |
| Sulfo-LC-SPDP | Sulfo-NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | 525.56 | Yes (Disulfide) | Yes |
| SIA | NHS ester (Amine) | Iodoacetyl (Sulfhydryl) | 1.5 | 282.04 | No | No |
| Amine-to-Photoreactive | ||||||
| SANPAH | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | 388.37 | No | No |
| Sulfo-SANPAH | Sulfo-NHS ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | 490.42 | No | Yes |
| NHS-ASA | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 8.0 | 276.21 | No | No |
| Sulfhydryl-to-Photoreactive | ||||||
| APDP | Pyridyldithiol (Sulfhydryl) | Phenyl Azide (Photoreactive) | 21.0 | 446.55 | Yes (Disulfide) | No |
| Carbohydrate-to-Sulfhydryl | ||||||
| M2C2H | Hydrazide (Carbohydrate) | Maleimide (Sulfhydryl) | 11.8 | 225.24 | No | No |
Key Applications and Experimental Protocols
Heterobifunctional crosslinkers are employed in a multitude of sophisticated applications. Below are detailed protocols for some of the most significant experimental workflows.
Antibody-Drug Conjugate (ADC) Preparation using SMCC
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. SMCC is a widely used non-cleavable crosslinker for this purpose.
Methodology
-
Antibody Modification :
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Dissolve SMCC in an organic solvent like DMSO or DMF.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution and incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column.
-
-
Drug-Linker Conjugation :
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification :
-
Quench unreacted maleimide groups by adding L-cysteine or N-acetylcysteine to a final concentration of 1 mM and incubate for 15-30 minutes.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and crosslinker.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR).
-
Protein-Protein Interaction Studies using Crosslinking-Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for identifying protein-protein interactions and mapping their interfaces. This workflow utilizes a mass spectrometry-cleavable crosslinker like Disuccinimidyl dibutyric urea (DSBU).
Methodology
-
Crosslinking :
-
Prepare the protein sample (e.g., cell lysate, purified protein complex) in a suitable buffer.
-
Add the DSBU crosslinker to the protein sample and incubate to allow for crosslinking.
-
-
Protein Digestion :
-
Denature the crosslinked proteins and reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Enrichment of Crosslinked Peptides :
-
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary. Size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) can be used to separate the larger, crosslinked peptides from smaller, unmodified peptides.
-
-
LC-MS/MS Analysis :
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS-cleavable nature of DSBU allows for characteristic fragmentation patterns in the mass spectrometer, simplifying data analysis.
-
-
Data Analysis :
-
Use specialized software (e.g., MeroX) to identify the crosslinked peptides from the complex MS/MS data. This will reveal which proteins were interacting and the specific amino acid residues at the interface.
-
Photoaffinity Labeling for Interaction Discovery
Photo-reactive crosslinkers are used to "trap" transient or weak interactions. This protocol outlines the general steps for using a photoreactive crosslinker.
Methodology
-
Probe Incubation :
-
Incubate the photore
-
The Indispensable Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the precise chemical modification of biological molecules—a process known as bioconjugation—is paramount. Among the myriad of tools available for this purpose, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their remarkable versatility, biocompatibility, and tunable properties have revolutionized the development of biotherapeutics, from antibody-drug conjugates (ADCs) to PEGylated proteins and nanoparticles. This in-depth technical guide provides a comprehensive overview of the core principles of PEG linkers in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
The Fundamental Advantages of PEGylation
The covalent attachment of PEG chains to a biomolecule, or PEGylation, imparts a range of beneficial physicochemical properties. These advantages collectively contribute to enhanced therapeutic efficacy and improved drug delivery.[1][2]
-
Enhanced Solubility: Many potent therapeutic molecules are hydrophobic, limiting their formulation and in vivo bioavailability. The hydrophilic nature of PEG linkers significantly increases the overall solubility of the bioconjugate in aqueous environments.[3] This is crucial for preventing aggregation and enabling administration.[4]
-
Reduced Immunogenicity: The flexible PEG chains form a hydrated cloud around the biomolecule, masking potential epitopes from recognition by the immune system. This "stealth" effect reduces the likelihood of an immune response against the therapeutic agent.[5]
-
Improved Pharmacokinetics: PEGylation dramatically increases the hydrodynamic radius of a bioconjugate. This increased size reduces renal clearance, leading to a significantly prolonged circulation half-life in the body. This allows for less frequent dosing, improving patient compliance.
-
Enhanced Stability: The protective PEG layer can shield the bioconjugate from enzymatic degradation and proteolysis, thereby increasing its stability in biological fluids.
A Universe of Possibilities: Types of PEG Linkers
PEG linkers are not a one-size-fits-all solution. They are available in a variety of architectures and with a wide array of reactive functional groups to suit specific bioconjugation needs.
2.1. Architectural Diversity:
-
Linear PEGs: These are the most common type, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.
-
Branched PEGs: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and enhanced shielding properties compared to linear PEGs of the same molecular weight.
-
Multi-Arm PEGs: These possess three or more PEG arms, enabling the attachment of multiple molecules, which is particularly useful for creating high-payload drug conjugates or for multivalent targeting.
2.2. Functional Group Chemistry:
The choice of functional group on the PEG linker is dictated by the available reactive sites on the target biomolecule. Common reactive groups include:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines (e.g., the side chain of lysine residues) and are widely used for protein modification.
-
Maleimides: These selectively react with free sulfhydryl groups (e.g., the side chain of cysteine residues), allowing for more site-specific conjugation.
-
Azides and Alkynes: These groups are used in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant that is particularly well-suited for bioconjugation in living systems.
-
Aldehydes/Ketones: These react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.
-
Thiols: These can react with maleimides or form disulfide bonds.
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to guide the rational design of bioconjugates. The following tables summarize key quantitative data on the impact of PEG linkers.
Table 1: Effect of PEG Linker Size on Pharmacokinetic Half-Life
| Bioconjugate | PEG Molecular Weight (kDa) | Half-Life (t½) | Fold Increase vs. Non-PEGylated | Reference |
| rhTIMP-1 | 0 | 1.1 h | 1.0 | |
| 20 | 28 h | 25.5 | ||
| Asparaginase | 0 | 20 h | 1.0 | |
| 5 (x2) | 144 h | 7.2 | ||
| Interferon-α | 0 | 2-3 h | 1.0 | |
| 12 | 40 h | ~13-20 | ||
| G-CSF | 0 | 3.5 h | 1.0 | |
| 20 | 15-80 h | ~4-23 |
Table 2: Influence of PEGylation on Hydrodynamic Radius
| Protein | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) in nm | Reference |
| Human Serum Albumin (HSA) | 0 | 3.5 | |
| 5 | 4.2 | ||
| 10 | 5.2 | ||
| 20 (linear) | 6.1 | ||
| 20 (branched) | 6.4 | ||
| Interferon-α2b | 0 | ~2.0 | |
| 10 | 5.7 | ||
| 20 | 7.4 | ||
| 30 | 9.1 | ||
| 45 (branched) | 9.6 |
Table 3: Effect of PEGylation on Thermal Stability (Melting Temperature)
| Protein | PEGylation Status | Melting Temperature (Tm) in °C | ΔTm (°C) | Reference |
| Alpha-1 Antitrypsin | Unmodified | ~60 | - | |
| N-terminal PEGylated (5 kDa) | ~60 | 0 | ||
| Thiol-PEGylated (5 kDa) | ~60 | 0 | ||
| N-terminal PEGylated (40 kDa, 2-armed) | ~60 | 0 | ||
| Lysozyme | Unmodified | 75.3 | - | |
| PEGylated (5 kDa) | 76.8 | +1.5 |
Table 4: Impact of PEGylation on Aqueous Solubility
| Molecule | PEGylation Status | LogD7.4 | Change in Solubility | Reference |
| PSMA Inhibitor ([68Ga]Ga-Flu-1) | Unmodified | -2.64 ± 0.25 | - | |
| PEGylated | -4.23 ± 0.26 | Significant Increase |
Key Experimental Protocols
The successful implementation of PEGylation strategies requires robust and well-defined experimental procedures. Below are detailed methodologies for common PEGylation and characterization techniques.
4.1. Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines on a protein, such as an antibody.
-
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG (e.g., mPEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted mPEG-NHS. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess PEG reagent and by-products using size-exclusion chromatography (SEC).
-
4.2. Thiol-Reactive PEGylation using Maleimides
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to a free thiol group on a protein or peptide.
-
Materials:
-
Thiol-containing protein or peptide in a phosphate buffer, pH 6.5-7.5, containing EDTA.
-
Maleimide-activated PEG (e.g., mPEG-Maleimide)
-
Reducing agent (if cysteines are in a disulfide bond, e.g., TCEP)
-
Purification system (e.g., SEC or HIC)
-
-
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If targeting cysteine residues within a disulfide bond, incubate the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.
-
PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved mPEG-Maleimide to the thiol-containing biomolecule.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess mPEG-Maleimide.
-
Purification: Purify the PEGylated product using SEC or hydrophobic interaction chromatography (HIC).
-
4.3. Copper-Free Click Chemistry (SPAAC)
This protocol describes the bioorthogonal conjugation of a DBCO-functionalized PEG to an azide-containing biomolecule.
-
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized PEG
-
Anhydrous DMSO or DMF (optional)
-
Purification system (e.g., SEC)
-
-
Procedure:
-
Reagent Preparation: Dissolve the DBCO-PEG in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used.
-
Conjugation Reaction: Add a 1.5-10 fold molar excess of the DBCO-PEG to the azide-modified biomolecule.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific reactants.
-
Purification: Purify the PEGylated conjugate using SEC to remove any unreacted DBCO-PEG.
-
4.4. Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a common method for removing unreacted PEG linkers from the larger PEGylated bioconjugate.
-
Instrumentation and Column: An HPLC or FPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of the bioconjugate.
-
Mobile Phase: A buffer compatible with the stability of the bioconjugate, typically a phosphate or Tris-based buffer at neutral pH.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the quenched reaction mixture onto the column.
-
Monitor the elution profile at 280 nm (for proteins). The PEGylated conjugate will elute earlier than the smaller, unreacted PEG linker.
-
Collect the fractions corresponding to the PEGylated product peak.
-
Pool the collected fractions and concentrate if necessary.
-
4.5. Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Sample Preparation: The purified PEGylated conjugate is typically desalted into a volatile buffer (e.g., ammonium acetate) before analysis.
-
Procedure:
-
The sample is introduced into the mass spectrometer via direct infusion or LC.
-
The instrument measures the mass-to-charge ratio (m/z) of the ions.
-
The resulting spectrum for a PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units. The mass difference between adjacent peaks in a series will correspond to the mass of a single PEG monomer (44 Da).
-
Deconvolution software can be used to determine the average molecular weight of the conjugate and the distribution of PEGylated species.
-
Visualizing the Role of PEG Linkers
Diagrams are invaluable for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
5.1. Signaling Pathway of PEGylated Interferon-alpha
PEGylated interferon-alpha (PEG-IFN-α) is a widely used antiviral and immunomodulatory drug. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.
Caption: Signaling pathway of PEGylated Interferon-alpha.
5.2. Experimental Workflow for PEGylated Antibody-Drug Conjugate (ADC) Synthesis
This diagram illustrates the key steps involved in the synthesis and purification of a PEGylated ADC using amine-reactive chemistry.
Caption: Workflow for PEGylated ADC synthesis.
Conclusion
PEG linkers are an indispensable tool in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of a wide range of biomolecules. By providing improved solubility, reduced immunogenicity, and extended circulation half-life, PEGylation has enabled the development of numerous successful biotherapeutics. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the quantitative impact of PEGylation is crucial for the rational design and optimization of next-generation bioconjugates. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of PEG linker technology. As the field continues to evolve, the innovative application of PEG linkers will undoubtedly play a central role in the future of medicine.
References
The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the ability to reliably and efficiently join complex molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful toolkit for this very purpose, describing a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] At the forefront of this chemical revolution is the azide functional group, a small yet potent entity that has unlocked unprecedented possibilities in bioconjugation, drug discovery, and materials science.[3][4] This technical guide delves into the core principles of click chemistry involving azide compounds, offering a comprehensive resource for professionals in the field.
The essence of the azide's utility lies in its bioorthogonality; it is a chemical handle that is largely inert to the complex biological milieu, yet reacts with specific partners with remarkable efficiency and selectivity.[5] This allows for the precise chemical modification of biomolecules in their native environments. This guide will focus on the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their mechanisms, provide detailed experimental protocols, and present quantitative data to inform experimental design.
Core Principles and Reaction Mechanisms
The cornerstone of azide-alkyne click chemistry is the [3+2] cycloaddition reaction, which forms a stable triazole ring. While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne exists, it often requires high temperatures and results in a mixture of regioisomers, making it less ideal for many applications. Click chemistry has overcome these limitations through catalyzed and strain-promoted variations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, renowned for its reliability and high yields. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed version and ensures regioselectivity.
The mechanism of CuAAC is believed to proceed through a dinuclear copper intermediate, which accounts for the reaction's high efficiency. The copper(I) species first coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide, leading to the formation of a six-membered cupracycle, which then rearranges to form the stable triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry, particularly for biological applications, is the development of SPAAC. This reaction eliminates the need for a potentially cytotoxic copper catalyst, making it truly bioorthogonal. SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide due to the release of ring strain. This reaction proceeds readily at physiological temperatures and pH, enabling the study of biological processes in living organisms.
The reactivity of the cyclooctyne is dependent on its structure, with various derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) offering a range of reaction kinetics and stability.
Quantitative Data on Azide-Alkyne Click Reactions
The efficiency of click reactions can be quantified by their reaction rates and yields. The choice between CuAAC and SPAAC, and the specific reagents used, will depend on the experimental requirements, such as the need for biocompatibility versus rapid kinetics. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | 0.3 - 0.8 | High reactivity, moderate stability. |
| DBCO | ~0.3 | Good balance of reactivity and stability, widely used. |
| BCN | ~0.1 | High stability, moderate reactivity. |
| DIFO | 0.4 - 0.9 | Fast kinetics, but can be less stable. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: General Comparison of CuAAC and SPAAC
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
Experimental Protocols
The following are detailed methodologies for key click chemistry experiments. It is crucial to optimize these protocols for specific applications.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol outlines the labeling of an alkyne-modified biomolecule with an azide-containing cargo.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving hydrophobic molecules)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Dissolve the azide-containing molecule in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-containing molecule solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the biomolecule/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting conjugate using an SEC column to remove excess small molecules.
-
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of a cyclooctyne-labeled protein with an azide-containing molecule.
Materials:
-
Cyclooctyne-labeled protein (e.g., DBCO-protein)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the cyclooctyne-labeled protein with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific cyclooctyne and azide pair.
-
-
Purification:
-
If necessary, purify the conjugate to remove unreacted azide-containing molecules using a method appropriate for the biomolecule (e.g., dialysis, SEC).
-
Applications in Drug Discovery and Development
Click chemistry has become an indispensable tool in the pharmaceutical sciences, impacting various stages of drug discovery and development. Its modularity and reliability allow for the rapid synthesis of compound libraries for high-throughput screening, lead optimization, and the development of complex drug delivery systems.
Key applications include:
-
Lead Discovery and Optimization: The triazole linkage formed through click chemistry is not just a linker but can also act as a pharmacophore, interacting with biological targets. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships.
-
Bioconjugation: Click chemistry is widely used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. This approach enhances the therapeutic window of the drug by delivering it specifically to the tumor site.
-
Drug Delivery and Targeting: Functionalizing nanoparticles, liposomes, and polymers with targeting ligands and drugs using click chemistry enables the development of sophisticated drug delivery systems.
-
In Situ Drug Synthesis: The bioorthogonality of click chemistry allows for the synthesis of drugs directly at the site of action, potentially reducing off-target effects.
Conclusion
Click chemistry, particularly reactions involving azide compounds, has fundamentally changed the landscape of chemical biology and drug development. The CuAAC and SPAAC reactions provide a robust and versatile platform for the precise and efficient construction of complex molecular architectures. By understanding the core principles, quantitative aspects, and experimental protocols of these powerful reactions, researchers and scientists can continue to push the boundaries of what is possible in the design and creation of novel therapeutics and research tools. The continued innovation in click chemistry promises to further accelerate progress in addressing complex biological questions and developing next-generation medicines.
References
The Chemistry of Hydrazone Formation: A Technical Guide to the Reactivity of Hydrazides with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
The reaction between a hydrazide and a carbonyl group to form a hydrazone is a cornerstone of bioconjugation chemistry, drug delivery design, and various biomedical applications. Its utility stems from the chemoselectivity of the reaction and the tunable stability of the resulting hydrazone linkage, which can be engineered to be stable under physiological conditions while being cleavable in specific microenvironments, such as the acidic milieu of tumors or endosomes. This technical guide provides an in-depth exploration of the core principles governing the reactivity of hydrazides with carbonyls, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Core Reaction: Hydrazone Formation
The fundamental reaction involves the nucleophilic addition of a hydrazide to an aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product, with water as the sole byproduct.[1][2] The overall reaction is reversible, and the equilibrium can be influenced by various factors.[1][3]
Factors Influencing Reactivity and Stability
The rate of hydrazone formation and the stability of the resulting bond are critically influenced by several factors, which can be modulated to suit specific applications.
pH
The pH of the reaction medium has a profound effect on the rate of hydrazone formation, typically exhibiting a bell-shaped profile.[4] The reaction is generally fastest in a mildly acidic environment (pH 4-6). At higher pH, the dehydration of the carbinolamine intermediate is slow. As the pH is lowered, this step becomes acid-catalyzed, and the rate increases. However, at very low pH (typically below 3-4), the hydrazide nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step.
The stability of the hydrazone bond is also highly pH-dependent. Hydrazones are generally stable at neutral or slightly basic pH but are susceptible to acid-catalyzed hydrolysis. This property is exploited in drug delivery systems designed to release their payload in the acidic environment of tumors or endosomes.
Catalysts
The relatively slow rate of hydrazone formation at neutral pH can be a limitation in biological applications. To overcome this, various catalysts have been developed. Aniline and its derivatives are effective nucleophilic catalysts that operate by forming a more reactive Schiff base intermediate with the carbonyl compound. Other catalysts, such as anthranilic acids and aminobenzoic acids, have also been shown to significantly accelerate the reaction. Arginine has been demonstrated to catalyze hydrazone and oxime ligations, assisted by the side-chain guanidinium group.
Electronic Effects
The electronic properties of both the carbonyl and hydrazide reactants influence the reaction rate and the stability of the hydrazone. Electron-withdrawing groups on the carbonyl compound increase its electrophilicity, making it more reactive towards the hydrazide. Conversely, electron-donating groups on the aldehyde or ketone can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. For the hydrazide, electron-withdrawing groups can decrease its nucleophilicity, slowing the reaction.
Steric Effects
Bulky substituents on either the carbonyl compound or the hydrazide can sterically hinder the approach of the nucleophile, leading to lower reaction rates and yields. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.
Quantitative Data on Reaction Rates and Stability
The following tables summarize key quantitative data from the literature to provide a comparative overview of hydrazone formation rates and stability under various conditions.
Table 1: Second-Order Rate Constants (k₂) for Hydrazone Formation
| Carbonyl Compound | Hydrazide/Hydrazine | Conditions | Catalyst | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 4.5 | None | 3.0 ± 0.3 | |
| Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7.0 | 100 mM Aniline | 170 ± 10 | |
| 4-Nitrobenzaldehyde | Phenylhydrazine | pH 7.4 | None | ~0.02 | |
| Butyraldehyde | Phenylhydrazine | pH 7.4 | None | ~0.3 | |
| 2-Formylpyridine | 2-(Dimethylamino)ethylhydrazine | pH 7.4 | None | ~208 | |
| Varied Aldehydes | Phenylhydrazine | pH 7.4 | None | 0.005 - 0.32 |
Table 2: Half-lives (t₁/₂) of Hydrazone Linkers at Different pH Values
| Hydrazone Linker Type | Conditions | pH 7.4 | pH 5.5 | pH 5.0 | Reference(s) |
| Aliphatic Aldehyde-derived | 37°C, PBS | 20 - 150 min | < 2 min | - | |
| Aromatic Aldehyde-derived | 37°C, PBS | > 72 h | > 48 h | - | |
| Acylhydrazone | 37°C | > 2 h | - | 2.4 min | |
| Alkylhydrazone | 37°C | - | - | - | |
| Resonance-stabilized | 37°C, PBS | > 24 h (70% intact) | Increased degradation | - |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
General Protocol for Monitoring Hydrazone Formation Kinetics by UV-Vis Spectroscopy
This protocol is adapted from methodologies described for studying the kinetics of hydrazone formation.
-
Reagent Preparation:
-
Prepare a stock solution of the carbonyl compound (e.g., 300 mM in spectrophotometric grade DMF).
-
Prepare a stock solution of the hydrazide (e.g., 60 mM in spectrophotometric grade DMF).
-
Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add a small volume of the carbonyl stock solution to the cuvette and mix thoroughly.
-
Measure and store a background spectrum.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a small volume of the hydrazide stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the hydrazone product has a maximal absorbance distinct from the reactants.
-
Record spectra at regular intervals (e.g., every 5-10 minutes) over a period of 2-4 hours.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
Calculate the apparent second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.
-
Protocol for In Vitro Hydrazone Stability Assay by RP-HPLC
This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.
-
Buffer Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4) to mimic endosomal and physiological conditions. Use appropriate buffer systems (e.g., acetate for pH 5.0, phosphate for pH 7.4).
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the prepared buffers at the desired final concentration.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points, withdraw aliquots from each sample.
-
-
Analysis:
-
Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the cleavage products.
-
-
Data Analysis:
-
Quantify the peak areas to determine the percentage of the intact conjugate remaining at each time point.
-
Plot the percentage of intact conjugate versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the hydrazone bond at each pH.
-
Applications in Drug Development
The unique properties of the hydrazone linkage have made it a valuable tool in drug development, particularly for targeted drug delivery and the creation of antibody-drug conjugates (ADCs).
-
pH-Sensitive Drug Release: Hydrazone linkers are extensively used to attach drugs to carriers such as polymers, nanoparticles, and antibodies. These conjugates are designed to be stable in the bloodstream (pH ~7.4) and to release the drug upon internalization into target cells, where the lower pH of endosomes and lysosomes (pH 4.5-6.5) triggers the hydrolysis of the hydrazone bond.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Hydrazone linkers provide a mechanism for the controlled release of the drug within the tumor microenvironment or inside the cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.
-
Prodrug Design: The hydrazone functionality can be used to create prodrugs that are inactive until they reach the target site and are cleaved to release the active pharmaceutical ingredient.
Conclusion
The reaction between hydrazides and carbonyls to form hydrazones is a versatile and powerful tool in the arsenal of chemists and drug developers. A thorough understanding of the reaction mechanism, the factors influencing its kinetics and the stability of the resulting linkage is crucial for the rational design of effective bioconjugates and drug delivery systems. By carefully selecting the reaction conditions and the structures of the reactants, researchers can fine-tune the properties of the hydrazone bond to achieve the desired outcome, from stable bioconjugation to precisely controlled drug release. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application of this important chemical transformation.
References
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of Azido-PEG4-hydrazide, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and diagnostics. A thorough understanding of its solubility and stability is paramount for the successful design, execution, and interpretation of experiments in these fields.
Core Properties of this compound
This compound is a versatile chemical tool featuring two distinct reactive moieties: an azide group and a hydrazide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The azide group facilitates covalent linkage with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1] The hydrazide group readily reacts with aldehydes and ketones to form a hydrazone bond.[2] The PEG4 spacer enhances the solubility of the molecule in aqueous solutions and provides flexibility, which can be advantageous in various bioconjugation applications.[3]
Solubility Profile
The solubility of this compound is a key factor in its handling and application in diverse experimental settings. The presence of the PEG chain imparts significant hydrophilicity, rendering it soluble in a range of aqueous and organic solvents.
Quantitative Solubility Data
While extensive quantitative data for this compound is not widely published, available information provides valuable insights into its solubility.
| Solvent/System | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 327.51 mM[1] | Ultrasonic assistance may be required. DMSO is hygroscopic, which can affect solubility. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 8.19 mM | This formulation yields a clear solution. |
| Methylene chloride (DCM) | Soluble | - | Qualitative data. |
| Acetonitrile | Soluble | - | Qualitative data. |
| Dimethylformamide (DMF) | Soluble | - | Qualitative data. |
| Tetrahydrofuran (THF) | Soluble | - | Qualitative data. |
Qualitative Solubility and Considerations
The hydrophilic nature of the PEG spacer suggests good solubility in aqueous buffers. However, the overall solubility in a specific buffer system will depend on factors such as pH and ionic strength. For bioconjugation reactions, it is often recommended to prepare stock solutions in a dry organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low enough to not interfere with the biological components of the reaction.
Stability Profile
The stability of this compound encompasses the integrity of the molecule during storage and the stability of the functional groups under various reaction conditions, as well as the stability of the resulting conjugate.
Storage and Handling
For long-term storage, this compound should be kept at -20°C, protected from light. Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month, also with protection from light. The compound is stable enough for short-term handling at room temperature, for instance, during shipping.
Functional Group Stability
-
Azide Group: The azide moiety is remarkably stable under a wide range of conditions, including aqueous environments and typical bioconjugation reaction buffers. It is a bioorthogonal functional group, meaning it does not readily react with biological molecules, ensuring specific conjugation to its alkyne partner.
-
Hydrazide Group and Hydrazone Linkage: The hydrazide group itself is stable under standard storage conditions. Upon reaction with an aldehyde or ketone, it forms a hydrazone linkage. The stability of this bond is pH-dependent. It is relatively stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). This pH-dependent lability is a key feature often exploited in drug delivery systems designed for release in the acidic environment of endosomes or lysosomes.
Quantitative Stability Data (Hydrazone Linkage)
The following table provides illustrative half-life data for hydrazone linkages in analogous systems, demonstrating the pH-dependent stability.
| pH | Half-life (t½) | System/Notes |
| 7.4 | >72 hours | Aromatic aldehyde-derived hydrazone. |
| 5.5 | >48 hours | Aromatic aldehyde-derived hydrazone. |
| 7.4 | 20 - 150 minutes | Aliphatic aldehyde-derived hydrazones with varying acyl hydrazide structures. |
| 5.5 | < 2 minutes | Aliphatic aldehyde-derived hydrazones. |
These data highlight that the structure of the aldehyde/ketone partner significantly influences the stability of the resulting hydrazone bond. Aromatic hydrazones tend to be more stable than aliphatic ones.
Experimental Protocols
Protocol for Determining Aqueous Solubility (High-Throughput Kinetic Assay)
This protocol outlines a general method for assessing the kinetic solubility of a compound like this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV assay)
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution (in plate):
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve a range of final concentrations (e.g., from 1 µM to 500 µM). The final DMSO concentration should be kept low and consistent across all wells (e.g., ≤ 5%).
-
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with continuous shaking for a set period (e.g., 1.5-2 hours).
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of precipitate.
-
Direct UV Method: If the compound has a suitable chromophore, measure the absorbance at the appropriate wavelength. For this method, the solution should be filtered to remove any precipitate before measurement.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal significantly deviates from linearity is an indication of the kinetic solubility limit.
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and its conjugates.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade acids/buffers (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV detector (preferably a photodiode array detector)
-
Appropriate HPLC column (e.g., C18 column)
Procedure:
-
Forced Degradation Studies: To generate potential degradation products, subject the this compound to stress conditions:
-
Acidic Hydrolysis: Incubate in a solution of HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate in a solution of NaOH (e.g., 0.1 M) at an elevated temperature.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Method Development:
-
Column Selection: Start with a standard reversed-phase column (e.g., C18, 2.6 µm particle size, 150 x 3 mm).
-
Mobile Phase Selection: Use a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting point could be a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.
-
Detection: Monitor the elution profile at a wavelength where the compound and potential degradation products absorb (e.g., around 210 nm for the azide and amide functionalities).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol for Bioconjugation: Hydrazone Bond Formation
This protocol describes the general procedure for conjugating this compound to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, polysaccharide)
-
This compound
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.5-7.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-modified biomolecule in the conjugation buffer to a known concentration.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add a molar excess (e.g., 10-50 fold) of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation using techniques such as mass spectrometry (to detect the mass shift), HPLC, or SDS-PAGE.
Visualized Workflows
The following diagrams illustrate key experimental workflows involving this compound.
Caption: A typical workflow for determining the aqueous solubility of this compound.
Caption: A two-step bioconjugation workflow using this compound.
Caption: Factors influencing the stability of this compound and its conjugates.
References
An In-Depth Technical Guide to Azido-PEG4-hydrazide (CAS 2170240-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-hydrazide is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, proteomics, and therapeutic development, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its molecular architecture, featuring a terminal azide group and a hydrazide moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, enables a powerful dual-reactivity for orthogonal conjugation strategies. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its core applications, and visual representations of its reaction mechanisms and experimental workflows.
Core Properties and Specifications
This compound is a versatile chemical tool designed for the precise and efficient linkage of biomolecules. The azide group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The hydrazide group selectively reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds. The intervening PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its common salt form. Data is aggregated from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 2170240-96-5 | Multiple Suppliers |
| Molecular Formula | C₁₁H₂₃N₅O₅ | BroadPharm, ChemScene |
| Molecular Weight | 305.33 g/mol | BroadPharm, ChemScene |
| Appearance | Colorless to off-white solid or colorless oil | Lumiprobe, Conju-Probe |
| Purity | ≥95% to ≥98% | BroadPharm, ChemScene |
| Solubility | Soluble in DMSO, DMF, THF, Acetonitrile, CH₂Cl₂ | Lumiprobe, Conju-Probe |
| Storage Conditions | -20°C, protect from light | ChemScene, BroadPharm |
| Shipping Conditions | Ambient Temperature | BroadPharm |
Note: Some suppliers offer this compound as an HCl salt, which may have a slightly different molecular weight and appearance.
Key Applications and Reaction Mechanisms
The unique bifunctional nature of this compound allows for two distinct and orthogonal conjugation strategies, which can be employed sequentially or independently.
-
Click Chemistry (Azide Functionality): The azide group is highly stable and selectively reacts with terminal alkynes (in CuAAC) or strained cycloalkynes like DBCO or BCN (in SPAAC) to form a stable triazole linkage. This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules.
-
Hydrazone Ligation (Hydrazide Functionality): The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond. This reaction is particularly useful for targeting glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes, or for reacting with proteins containing genetically encoded keto-amino acids. The reaction is typically fastest at a slightly acidic pH (4.5-5.5) but can also proceed at neutral pH, sometimes with the aid of a catalyst like aniline.
Caption: General workflow for creating a bioconjugate.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Hydrazone bond formation with a carbonyl group.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
This compound (CAS 2170240-96-5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10 or spin column with appropriate MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Freshly prepare the Sodium Ascorbate solution.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it stand for 2-3 minutes to allow the complex to form.
-
Conjugation Reaction:
-
In a separate tube, add the alkyne-modified protein solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein. Mix gently.
-
To initiate the reaction, add the CuSO₄/THPTA premix to the protein-linker mixture. The final concentration of copper is typically between 50-250 µM.
-
Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle end-over-end mixing is recommended.
-
Purification: Remove excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein fractions as monitored by absorbance at 280 nm.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry (to confirm mass shift), and HPLC to determine purity and conjugation efficiency.
Protocol 2: Aniline-Catalyzed Hydrazone Ligation
This protocol describes the labeling of an aldehyde-containing peptide or protein with this compound.
Materials:
-
Aldehyde-containing biomolecule (e.g., 1 mM stock solution in water or appropriate buffer)
-
This compound (CAS 2170240-96-5)
-
Aniline (e.g., 1 M stock solution in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0) or Acetate buffer (0.1 M, pH 5.5)
-
Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water or buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the aldehyde-containing biomolecule to the desired final concentration (e.g., 100 µM) in the chosen reaction buffer.
-
Add this compound stock solution to achieve a 1.5- to 5-fold molar excess over the biomolecule.
-
-
Catalysis (Optional but Recommended):
-
Add aniline stock solution to the reaction mixture to a final concentration of 10-20 mM. Aniline significantly accelerates the rate of hydrazone formation at neutral pH.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by LC-MS to track the formation of the desired product. For reactions at lower pH (4.5-5.5), catalysis may not be necessary, and incubation times may vary.
-
Purification: Purify the resulting azide-functionalized conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and aniline.
-
Characterization: Confirm the successful conjugation via mass spectrometry. The resulting product now contains a terminal azide group, which can be used for subsequent click chemistry reactions as described in Protocol 1.
Conclusion
This compound (CAS 2170240-96-5) is a powerful and versatile heterobifunctional linker that provides researchers with a robust toolkit for advanced bioconjugation. Its dual orthogonal reactivity, combined with the beneficial properties of the PEG4 spacer, makes it an ideal choice for constructing complex biomolecular architectures, from fluorescently labeled proteins for imaging to sophisticated antibody-drug conjugates for targeted therapy. By understanding its core properties and employing optimized reaction protocols, scientists and drug developers can effectively leverage this reagent to advance their research and development goals.
The Principle of Bifunctional PEG Linkers in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of bifunctional polyethylene glycol (PEG) linkers in research and drug development. Bifunctional PEG linkers are versatile tools that have revolutionized the field of bioconjugation by enabling the precise connection of two molecular entities, thereby enhancing their therapeutic and diagnostic properties. This guide details the fundamental concepts, quantitative data on linker properties, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Principles of Bifunctional PEG Linkers
Bifunctional PEG linkers are polymers of ethylene glycol that possess reactive functional groups at both termini.[1] These linkers serve as flexible, hydrophilic spacers that can covalently connect various molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[2] The incorporation of a PEG spacer offers several significant advantages in bioconjugation:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone increases the aqueous solubility of hydrophobic molecules and can protect conjugated proteins from enzymatic degradation.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a therapeutic protein, reducing the likelihood of an adverse immune response.[3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in the body.
-
Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.
Bifunctional PEG linkers are broadly classified into two main categories:
-
Homobifunctional Linkers: These possess two identical reactive groups and are used to connect similar molecules or for intramolecular crosslinking.
-
Heterobifunctional Linkers: These have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This specificity is highly advantageous in applications like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic payload.
Quantitative Data on Bifunctional PEG Linkers
The selection of an appropriate bifunctional PEG linker is critical for the success of a bioconjugation strategy. The following tables summarize key quantitative data for common heterobifunctional PEG linkers to facilitate this selection process.
Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers
| Linker Type (Functional Groups) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG4-Maleimide | 425.39 | 25.7 |
| NHS-PEG8-Maleimide | 601.61 | 39.9 |
| NHS-PEG12-Maleimide | 777.83 | 54.1 |
| NHS-PEG24-Maleimide | 1306.47 | 92.5 |
| Azide-PEG4-NHS Ester | 388.37 | 24.3 |
| Alkyne-PEG4-NHS Ester | 387.39 | 24.3 |
| Thiol-PEG4-Amine | 237.36 | 24.3 |
Data compiled from various supplier specifications.
Table 2: Reaction Conditions for Common Functional Groups on PEG Linkers
| Functional Group | Target Residue | Optimal pH Range | Reaction Time | Temperature |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | 7.2 - 8.5 | 30 min - 2 hr | Room Temp or 4°C |
| Maleimide | Thiols (-SH) | 6.5 - 7.5 | 30 min - 2 hr | Room Temp or 4°C |
| Azide (in Click Chemistry) | Alkyne | Not pH dependent | 1 - 4 hr | Room Temp |
| Hydrazide | Aldehydes/Ketones | 4.5 - 6.0 | 2 - 12 hr | Room Temp |
Reaction conditions can vary depending on the specific molecules being conjugated and should be empirically optimized. The half-life of NHS esters is significantly shorter at higher pH values.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional PEG linkers.
Protocol for Two-Step Protein-Small Molecule Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines to a small molecule containing a free sulfhydryl group.
Materials:
-
Protein solution (e.g., antibody) in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing small molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
If necessary, perform a buffer exchange to remove any primary amine-containing substances.
-
-
Linker Activation of Protein:
-
Equilibrate the vial of NHS-PEGn-Maleimide to room temperature.
-
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Add the linker stock solution to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted NHS-PEGn-Maleimide linker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to Thiol-Containing Small Molecule:
-
Immediately add the thiol-containing small molecule to the maleimide-activated protein solution. A 1.5- to 20-fold molar excess of the small molecule over the protein is recommended.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
To quench any unreacted maleimide groups, add a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol to the reaction mixture.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted small molecules and quenched linker.
-
Protocol for Purification of PEGylated Proteins by Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable technique for purifying PEGylated proteins, as it can separate species based on differences in their surface hydrophobicity.
Materials:
-
PEGylated protein mixture
-
HIC column (e.g., Phenyl Sepharose)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of Mobile Phase A.
-
-
Sample Loading:
-
Adjust the salt concentration of the PEGylated protein sample to match that of Mobile Phase A.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with Mobile Phase A for 2-5 column volumes to remove any unbound material.
-
Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 column volumes. More hydrophobic species will elute later in the gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired PEGylated protein.
-
Protocol for Characterization of PEGylated Molecules by Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing PEGylated molecules, providing information on the degree of PEGylation and the sites of conjugation.
Materials:
-
Purified PEGylated molecule
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
For LC-MS: Reversed-phase HPLC column and appropriate solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare the sample at a suitable concentration (e.g., 0.1-1 mg/mL) in a volatile buffer or solvent compatible with mass spectrometry.
-
For proteins, enzymatic digestion (e.g., with trypsin) may be performed to identify the specific sites of PEGylation (peptide mapping).
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Introduce the sample into the mass spectrometer to determine the molecular weight of the intact conjugate. The mass difference between the native and PEGylated molecule will indicate the number of attached PEG linkers.
-
Peptide Mapping (for proteins): If the protein was digested, analyze the resulting peptide mixture by LC-MS/MS. The fragmentation data will reveal the specific amino acid residues that are modified with the PEG linker.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the zero-charge masses of the different species present.
-
For peptide mapping data, use appropriate software to identify the PEGylated peptides and pinpoint the exact sites of modification.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bifunctional PEG linkers.
References
Optimal Storage of Azido-PEG4-hydrazide: A Technical Guide
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions for Azido-PEG4-hydrazide, a heterobifunctional linker crucial for bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is essential to maintain the compound's purity, stability, and reactivity for successful experimental outcomes.
Summary of Storage Recommendations
Proper storage is critical to prevent the degradation of this compound. The primary storage temperature recommendations from various suppliers are summarized below. It is imperative to protect the compound from light.
| Storage Type | Temperature | Duration | Light Conditions | Source |
| Solid Form (Long-term) | -20°C | Months to years | Protect from light | [1][2][3] |
| Solid Form (Short-term) | 0 - 4°C | Days to weeks | Dark | [2] |
| Stock Solution | -80°C | Up to 6 months | Protect from light | [4] |
| Stock Solution | -20°C | Up to 1 month | Protect from light | |
| Shipping | Ambient Temperature | A few weeks | N/A |
Experimental Protocols and Stability Considerations
While specific, detailed experimental protocols for determining the stability of this compound are not publicly available from suppliers, a general workflow for assessing chemical stability can be conceptualized. Such a study would involve subjecting the compound to various conditions and monitoring its degradation over time using analytical techniques.
Conceptual Experimental Workflow for Stability Assessment
A logical workflow for a stability study of this compound would include the following steps:
-
Sample Preparation: Aliquots of this compound are stored under a matrix of conditions (e.g., different temperatures, light exposures, and humidity levels).
-
Time-Point Analysis: At specified time intervals, a sample from each condition is analyzed.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a suitable method to quantify the parent compound and identify any degradation products.
-
Data Analysis: The percentage of the remaining this compound is plotted against time for each condition to determine the rate of degradation and establish a recommended shelf life.
The hydrazone bond formed by the hydrazide group can be susceptible to environmental factors, while the azide group is generally stable but can react with certain reagents.
Caption: Storage decision workflow for this compound.
Functional Reactivity
This compound is a versatile linker due to its two distinct reactive groups:
-
Azide Group: This group readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties to form a stable triazole linkage.
-
Hydrazide Group: The hydrazide functionality can react with aldehydes and ketones to form a hydrazone bond. This is particularly useful for conjugating to glycoproteins after periodate oxidation of their sugar residues.
The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.
Shipping and Handling
This compound and its HCl salt are generally shipped at ambient temperature as non-hazardous chemicals. The compound is stable enough for several weeks during ordinary shipping and customs processing. Upon receipt, the product should be stored under the recommended long-term or short-term conditions. For in vivo experiments, it is advisable to prepare the working solution freshly and use it on the same day. If the compound is dissolved in a solvent such as DMSO for stock solutions, it should be stored appropriately at -20°C or -80°C.
References
A Technical Guide to the Fundamental Concepts of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation
Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, where at least one of the molecules is a biomolecule.[1] This powerful technique bridges synthetic chemistry with biology, enabling the creation of novel molecular constructs with tailored properties and functions.[2] Applications of bioconjugation are extensive and have revolutionized medicine and life sciences, including the development of targeted therapies like antibody-drug conjugates (ADCs), advanced diagnostic assays, and novel biomaterials.[3][4][5] The process allows for the modification of proteins, peptides, nucleic acids, and carbohydrates to enhance their stability, improve targeting to specific cells or tissues, or to arm them with a potent therapeutic or imaging agent.
The success of a bioconjugation strategy hinges on the precise control over the site of modification and the stability of the resulting linkage. The choice of chemical reaction is therefore critical and must be compatible with the often-sensitive nature of biomolecules, typically proceeding under mild aqueous conditions. This guide provides an in-depth overview of the core principles of bioconjugation, focusing on three prevalent chemistries: amine-reactive, thiol-reactive, and bioorthogonal "click" chemistry. It includes detailed experimental protocols, quantitative data for comparing these methods, and visual workflows to aid in the design and execution of effective bioconjugation strategies.
Core Chemistries in Bioconjugation
The selection of a conjugation method depends on the available functional groups on the biomolecule, the desired stoichiometry, and the required stability of the final conjugate. The most commonly targeted native functional groups on proteins are the primary amines of lysine residues and the N-terminus, and the sulfhydryl groups of cysteine residues. More advanced techniques introduce bioorthogonal handles that allow for highly specific reactions that do not interfere with native biological processes.
Amine-Reactive Chemistry: NHS Esters
The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is one of the most common strategies for bioconjugation. Primary amines are abundant on the surface of proteins, present on the side chain of lysine residues and at the N-terminus of the polypeptide chain. The reaction involves the nucleophilic attack of the unprotonated amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
Key Considerations:
-
pH Dependence: The reaction is highly pH-dependent. A slightly basic pH (typically 7.2-8.5) is required to ensure a sufficient concentration of deprotonated, nucleophilic primary amines. However, at higher pH, the rate of hydrolysis of the NHS ester, a competing side reaction, increases significantly.
-
Selectivity: Due to the abundance of lysine residues, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling (DOL) and modification sites.
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the intended reaction. Phosphate, borate, or carbonate buffers are commonly used.
Thiol-Reactive Chemistry: Maleimides
Conjugation to sulfhydryl groups (thiols) offers a higher degree of site-specificity compared to amine chemistry because free cysteine residues are relatively rare on the surface of proteins. The most prevalent method for thiol modification is the Michael addition reaction with a maleimide, which forms a stable thioether bond.
Key Considerations:
-
pH Optimum: The thiol-maleimide reaction proceeds most efficiently at a pH range of 6.5-7.5. At pH values above 7.5, maleimides can also react with amines, and the rate of maleimide hydrolysis increases.
-
Reducing Agents: Proteins often have cysteine residues paired in disulfide bonds, which are unreactive towards maleimides. A pre-reduction step, typically using reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), is necessary to generate free thiols for conjugation.
-
Linkage Stability: While the thioether bond is generally stable, the succinimide ring of the adduct can undergo a retro-Michael reaction, leading to dissociation, particularly in the presence of other thiols. This can be mitigated by hydrolysis of the succinimide ring to form a more stable, ring-opened structure.
Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. "Click chemistry," a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, stereospecific, and generate minimal byproducts. A prominent example used in bioconjugation is the azide-alkyne cycloaddition.
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a "copper-free" variant of click chemistry that is highly suitable for biological applications due to the absence of cytotoxic copper catalysts. This reaction occurs between an azide-functionalized molecule and a strained cyclooctyne, such as DBCO or BCN, to form a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne.
Key Considerations:
-
Bioorthogonality: Azides and cyclooctynes are abiotic functional groups, ensuring that the reaction is highly selective and does not cross-react with other functional groups in a complex biological milieu.
-
Kinetics: While generally slower than their copper-catalyzed counterparts, the reaction rates of SPAAC have been significantly improved through the design of more strained cyclooctynes.
-
Two-Step Process: This method requires the initial introduction of either an azide or a cyclooctyne handle onto the biomolecule, often via amine or thiol chemistry, before the final cycloaddition reaction.
Quantitative Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry has a significant impact on the efficiency, stability, and kinetics of the reaction. The following tables summarize key quantitative data to aid in selecting the appropriate method.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Bioorthogonal (SPAAC) |
| Target Group | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Azide or Strained Alkyne |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | 7.0 - 8.0 (generally wide range) |
| Typical Yield | Moderate to High (often heterogeneous) | High (site-specific) | Very High (highly specific) |
| Selectivity | Low (multiple reactive sites) | High (few reactive sites) | Very High (bioorthogonal handles) |
| Reaction Speed | Fast (minutes to hours) | Very Fast (minutes to hours) | Moderate to Fast (depends on cyclooctyne) |
| Linkage Formed | Amide | Thioether | 1,2,3-Triazole |
Table 1: General Comparison of Key Bioconjugation Chemistries.
| Parameter | Value | Conditions | Reference |
| NHS Ester Hydrolysis Half-Life | ~10 minutes | pH 8.6, 4°C | |
| ~1 hour | pH 8.0 | ||
| 4-5 hours | pH 7.0, 0°C | ||
| Thioether Bond (from Maleimide) Stability | Prone to retro-Michael reaction | In presence of other thiols | |
| Ring-Opened Thioether Half-Life | > 2 years | Post-hydrolysis of succinimide ring | |
| Amide Bond Hydrolytic Half-Life | ~7 years (uncatalyzed) | Aqueous solution | |
| Triazole Bond Stability | Highly stable | Resistant to hydrolysis and enzymatic cleavage |
Table 2: Stability of Reagents and Formed Linkages.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | Tetra-fluorinated aromatic azide + Cyclooctyne | 3.60 | |
| SPAAC | Azido-alanine + sulfo-DBCO | 0.55 - 1.22 (in HEPES, pH 7) | |
| SPAAC | Azido-glucose + sulfo-DBCO | 0.32 - 0.85 (in PBS, pH 7) | |
| Thiol-Maleimide | p-anisidine + DBM-HSA conjugate | 0.52 | |
| Thiol-Disulfide Exchange | Various small molecules | 0.1 - 10 |
Table 3: Comparative Reaction Kinetics. (Note: Direct kinetic comparisons are challenging as rates depend heavily on specific reactants, concentrations, temperature, and buffer conditions.)
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three key bioconjugation chemistries discussed.
Protocol 1: Antibody Labeling via NHS Ester-Amine Coupling
This protocol describes a general procedure for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye) to an antibody.
Materials:
-
Antibody (BSA- and amine-free buffer)
-
NHS ester-activated molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using dialysis or a desalting column to remove any interfering substances like Tris or sodium azide.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Stock Solution:
-
Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve a desired molar excess over the antibody (a 10-20 fold molar excess is a common starting point).
-
While gently stirring or vortexing, add the calculated volume of the NHS ester stock to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quenching (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from excess dye and quenching reagent using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and identify those containing the purified conjugate, typically by monitoring absorbance at 280 nm.
-
Protocol 2: Protein Labeling via Thiol-Maleimide Coupling
This protocol details the conjugation of a maleimide-activated molecule to a protein's cysteine residues.
Materials:
-
Protein with free cysteine residues
-
Maleimide-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Reducing Agent (if needed): 10 mM TCEP solution
-
Anhydrous DMF or DMSO
-
Quenching Reagent: 10 mM Cysteine or β-mercaptoethanol
-
Purification: SEC or dialysis
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
If DTT was used, it must be removed via a desalting column before adding the maleimide, as DTT itself contains a thiol. TCEP does not need to be removed.
-
-
Maleimide Stock Solution:
-
Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add the Quenching Reagent to a final concentration of ~10 mM to react with any excess maleimide.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.
-
Protocol 3: Two-Step Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a two-step process: first, introducing an azide handle onto a protein using an NHS ester, followed by reaction with a cyclooctyne-bearing molecule.
Materials:
-
Protein (in amine-free buffer)
-
NHS-Azide linker (e.g., NHS-PEG4-Azide)
-
Cyclooctyne-Payload (e.g., DBCO-dye)
-
Step 1 Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Step 2 Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification: SEC column
Procedure: Step A: Introduction of the Azide Handle
-
Follow the procedure outlined in Protocol 1 (Steps 1-3, 5) , using the NHS-Azide linker as the amine-reactive molecule. It is crucial to thoroughly purify the azide-modified protein to remove all unreacted NHS-Azide linker before proceeding.
Step B: SPAAC Reaction
-
Prepare Solutions:
-
Dissolve the purified azide-modified protein in PBS, pH 7.4.
-
Prepare a concentrated stock solution (e.g., 10 mM) of the Cyclooctyne-Payload in DMSO.
-
-
Conjugation Reaction:
-
Add the Cyclooctyne-Payload stock solution to the azide-modified protein solution. A 2-4 fold molar excess of the cyclooctyne reagent is a good starting point.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may be shorter depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the final conjugate using an SEC column to remove any unreacted Cyclooctyne-Payload.
-
Characterization and Quantitative Analysis of Bioconjugates
After synthesis and purification, bioconjugates must be thoroughly characterized to confirm successful conjugation, determine the degree of labeling, and assess purity and stability.
Determining Degree of Labeling (DOL) by UV-Vis Spectrophotometry
For conjugates where the attached molecule (e.g., a dye or drug) has a distinct UV-Vis absorbance peak separate from the protein's absorbance at 280 nm, spectrophotometry offers a simple method to calculate the average number of molecules conjugated per protein, also known as the Drug-to-Antibody Ratio (DAR) in ADCs.
Protocol:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the payload's contribution at 280 nm:
-
Correction Factor (CF) = (ε₂₈₀ of payload) / (εₘₐₓ of payload)
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / (ε₂₈₀ of protein × path length)
-
-
Calculate the payload concentration:
-
Payload Conc. (M) = Aₘₐₓ / (εₘₐₓ of payload × path length)
-
-
Calculate the DOL/DAR:
-
DOL = Payload Conc. (M) / Protein Conc. (M)
-
Assessing Heterogeneity with Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs and other protein conjugates. It separates molecules based on their surface hydrophobicity under non-denaturing conditions. The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can resolve species with different numbers of conjugated payloads, allowing for the determination of the drug load distribution and the calculation of the average DAR. Unconjugated, partially conjugated, and highly conjugated species will have different retention times on the HIC column.
Visualizing Bioconjugation Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the complex workflows and relationships in bioconjugation chemistry.
References
- 1. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 4. raineslab.com [raineslab.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azido-PEG4-hydrazide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional crosslinker integral to modern bioconjugation and drug delivery strategies. This reagent features two distinct reactive moieties: a hydrazide group for conjugation to carbonyl compounds (aldehydes and ketones) and an azide group for "click chemistry" reactions. The tetraethylene glycol (PEG4) spacer is hydrophilic, enhancing the solubility of the labeled biomolecules in aqueous environments.[][2] This dual functionality allows for a versatile, two-step ligation strategy, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular constructs.[3]
The hydrazide functional group reacts with aldehydes and ketones to form a stable hydrazone bond.[2] Carbonyl groups can be naturally present on biomolecules or can be introduced, for example, by the periodate oxidation of cis-diols in glycoproteins.[4] The azide group is a key component in bioorthogonal chemistry, reacting with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Property | Value |
| Molecular Formula | C10H21N5O4 |
| Molecular Weight | 275.30 g/mol |
| Spacer Arm Length | 1.4 nm |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) |
| Storage | Store at -20°C, protected from light and moisture. |
Experimental Protocols
Protocol 1: Hydrazone Formation with Aldehydes or Ketones
This protocol describes the conjugation of this compound to a biomolecule containing an aldehyde or ketone group. If the target molecule is a glycoprotein, an initial periodate oxidation step is required to generate aldehyde groups from cis-diols.
Materials:
-
This compound
-
Biomolecule containing an aldehyde or ketone group
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
(Optional) Sodium meta-periodate for glycoprotein oxidation
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
(Optional) Generation of Aldehyde Groups in Glycoproteins: a. Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use this solution immediately. b. Prepare the glycoprotein solution at a concentration of 5 mg/mL in the same buffer. c. Mix equal volumes of the periodate solution and the protein solution. d. Incubate the reaction for 5-15 minutes at room temperature, protected from light. e. Remove excess periodate by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Preparation of this compound Solution: a. Prepare a stock solution of this compound in DMSO at a concentration of 50 mM.
-
Conjugation Reaction: a. To the solution of the aldehyde- or ketone-containing biomolecule, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the biomolecule. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C if necessary.
-
Purification: a. Purify the resulting Azido-PEG4-conjugated biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Recommended Reaction Parameters for Hydrazone Formation:
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.0 | The reaction is most efficient at a slightly acidic pH. |
| Temperature | 4°C - 25°C | Room temperature is generally sufficient. |
| Reaction Time | 2 - 16 hours | Can be optimized based on reactant concentrations and reactivity. |
| Molar Excess of Hydrazide | 10 - 50 equivalents | Higher excess can drive the reaction to completion but may require more extensive purification. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.
Materials:
-
Azido-PEG4-conjugated biomolecule
-
Alkyne-containing molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Purification system
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water). b. Prepare a 20 mM stock solution of CuSO4 in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh. d. Prepare a 50 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.
-
Conjugation Reaction: a. In a reaction tube, combine the azido-functionalized biomolecule (at a final concentration of 1-10 µM) and the alkyne-containing molecule (at a 2-10 fold molar excess). b. In a separate tube, premix the CuSO4 and the chelating ligand in a 1:5 molar ratio. c. Add the CuSO4/ligand complex to the reaction mixture to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. e. Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purification: a. Purify the final bioconjugate to remove the catalyst and excess reagents using a suitable method as described in Protocol 1.
Recommended Reaction Parameters for CuAAC:
| Parameter | Recommended Concentration | Notes |
| Azide-Biomolecule | 1 - 10 µM | |
| Alkyne Molecule | 2 - 10 µM (2-10 fold excess) | |
| CuSO4 | 0.1 - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | Should be added last to initiate the reaction. |
| Ligand (e.g., THPTA) | 0.5 - 5 mM (5-fold excess to Cu) | Protects biomolecules from oxidative damage. |
| pH | 7.0 - 8.0 | |
| Temperature | 25°C | |
| Reaction Time | 1 - 4 hours |
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key processes involved in this compound bioconjugation.
References
Application Notes and Protocols for Antibody-Drug Conjugates using Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody to the drug payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG4-hydrazide is a versatile, heterobifunctional linker that offers a strategic approach to ADC development. This linker features a polyethylene glycol (PEG) spacer to enhance solubility and stability, an azide group for bioorthogonal "click" chemistry, and a hydrazide group for conjugation to carbonyl functionalities on a modified antibody.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers antibody modification, drug-linker synthesis, conjugation, purification, and characterization, as well as in vitro and in vivo evaluation methods.
Properties of this compound
The key features of the this compound linker are summarized in the table below.
| Property | Description | Reference |
| Structure | A heterobifunctional linker comprising an azide (N₃) group, a four-unit polyethylene glycol (PEG4) spacer, and a hydrazide (-NHNH₂) group. | [1] |
| Azide Group | Enables covalent conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-modified molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). | [1] |
| Hydrazide Group | Reacts with aldehyde or ketone groups to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (~7.4) but is cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). | [2][3] |
| PEG4 Spacer | The hydrophilic PEG spacer increases the aqueous solubility of the ADC, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate. |
Experimental Protocols
Protocol 1: Site-Specific Modification of Antibody to Introduce Aldehyde Groups
This protocol describes the generation of aldehyde groups on the antibody's glycan moieties for subsequent conjugation with the hydrazide linker. This method provides a site-specific conjugation approach, primarily targeting the Fc region of the antibody, thereby minimizing interference with the antigen-binding site.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Oxidation:
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
-
Quenching:
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.
-
Incubate for 10 minutes at 4°C in the dark.
-
-
Purification:
-
Remove excess periodate and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.
-
The resulting aldehyde-modified antibody is now ready for conjugation.
-
Protocol 2: Synthesis of the Drug-Linker Conjugate (e.g., MMAE-Azido-PEG4-hydrazide)
This protocol describes the synthesis of a drug-linker conjugate by reacting a potent cytotoxic agent, such as Monomethyl Auristatin E (MMAE), with the this compound linker. In this example, the azide end of the linker is modified with the drug.
Materials:
-
This compound
-
MMAE (or other desired cytotoxic payload with a suitable functional group for conjugation to the azide, e.g., an alkyne)
-
Appropriate reagents for click chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate for CuAAC, or a DBCO-modified drug for SPAAC)
-
Organic solvents (e.g., DMSO, DMF)
-
Purification system (e.g., HPLC)
Procedure: The specific synthesis will depend on the chosen click chemistry reaction and the functional groups on the cytotoxic drug. A general outline for a SPAAC reaction is provided below.
-
Drug Modification (if necessary): If the cytotoxic drug does not already contain a strained alkyne (e.g., DBCO), it will need to be chemically modified to introduce this functionality.
-
Reaction Setup:
-
Dissolve the DBCO-modified cytotoxic drug and this compound in an appropriate organic solvent like DMSO. A molar excess of the linker may be used to ensure complete consumption of the drug.
-
-
Conjugation:
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Purification:
-
Purify the resulting drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterize the purified product by mass spectrometry to confirm its identity. The product is the drug-linker ready for conjugation to the antibody.
-
Protocol 3: Conjugation of Drug-Linker to Aldehyde-Modified Antibody
This protocol details the formation of a hydrazone bond between the aldehyde-modified antibody and the hydrazide group of the drug-linker conjugate.
Materials:
-
Aldehyde-modified antibody (from Protocol 1)
-
Drug-Linker-hydrazide (e.g., MMAE-PEG4-hydrazide)
-
PBS, pH 7.4
-
Aniline (as a catalyst, optional)
Procedure:
-
Reaction Setup:
-
To the solution of the aldehyde-modified antibody (5-10 mg/mL in PBS, pH 7.4), add the drug-linker-hydrazide solution (typically in DMSO). Use a 5-10 fold molar excess of the drug-linker to the antibody. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
-
Conjugation:
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated drug-linker and other reagents. See Protocol 4 for purification methods.
-
Protocol 4: Purification and Characterization of the ADC
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unconjugated drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide the distribution of different DAR species.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
-
In Vitro Potency:
-
The biological activity of the ADC is assessed through in vitro cytotoxicity assays. See Protocol 5.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the ADC on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic drug
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Replace the medium in the wells with the treatment solutions. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values.
Protocol 6: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 2-5 x 10⁶ cells) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
-
Treatment:
-
Administer the ADC, vehicle, and control antibodies to the respective groups via intravenous injection. The dosing schedule will depend on the specific ADC and tumor model.
-
-
Efficacy Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Excise tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI).
-
Data Presentation
The following tables provide an example of how to present quantitative data for an ADC constructed with this compound. Note: The data presented here is illustrative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Characterization of an Exemplary ADC
| Parameter | Value | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| DAR Distribution | DAR0: 5%, DAR2: 20%, DAR4: 65%, DAR6: 10% | Mass Spectrometry |
| Monomer Purity | >98% | SEC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data
| Compound | Target-Positive Cells (IC50, nM) | Target-Negative Cells (IC50, nM) |
| ADC | 1.5 | >1000 |
| Free Drug (MMAE) | 0.1 | 0.1 |
| Unconjugated Antibody | >1000 | >1000 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| Isotype Control ADC | 5 | 10 | 0 |
| ADC | 5 | 85 | -5 |
Table 4: Plasma Stability of Hydrazone Linker
| pH | Half-life (t₁/₂) in Plasma |
| 7.4 | ~150 hours |
| 5.0 | ~5 hours |
Visualizations
Caption: Experimental workflow for ADC development.
Caption: ADC mechanism of action.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules in complex biological environments.[1][2][3] This reaction's specificity, quantitative yields, and compatibility with a wide range of functional groups and aqueous conditions make it an invaluable tool in drug discovery, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[4][5]
Azido-PEG4-hydrazide is a heterobifunctional linker that enables a versatile two-step conjugation strategy. The hydrazide moiety reacts specifically with aldehydes or ketones to form a stable hydrazone bond, while the terminal azide group is available for a subsequent CuAAC reaction with an alkyne-containing molecule. The polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and provides steric hindrance, which can be beneficial for maintaining the biological activity of the conjugated molecules.
This document provides detailed protocols for the use of this compound in a two-step bioconjugation workflow, quantitative data on expected reaction efficiencies, and a relevant example of its application in the context of ADC development targeting the HER2 signaling pathway.
Data Presentation
The following table summarizes the expected efficiencies for each step of the two-step conjugation process using this compound. These values are representative and may vary depending on the specific biomolecule and payload.
| Step | Reaction | Method | Key Parameters | Expected Yield/Efficiency |
| 1 | Protein Modification (Aldehyde Generation) | Periodate Oxidation of Glycoproteins | Sodium meta-periodate concentration, pH, reaction time | >90% conversion of accessible cis-diols to aldehydes |
| 2 | Linker Attachment (Hydrazone Formation) | Hydrazide-Aldehyde Ligation | pH 5-7, presence of aniline as a catalyst | 85-95% |
| 3 | Payload Conjugation (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition | Copper(I) source, ligand (e.g., THPTA), reducing agent (e.g., sodium ascorbate) | >95% |
| Overall | Two-Step Conjugation | ~70-85% |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., Monoclonal Antibody)
This protocol describes the gentle oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Desalting column or dialysis cassette (e.g., 30 kDa MWCO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the reaction buffer. The final concentration of periodate will depend on the glycoprotein and the desired level of oxidation, but a starting point of 1-10 mM is recommended.
-
Oxidation Reaction: Add the periodate solution to the glycoprotein solution and incubate for 30-60 minutes at 4°C in the dark.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column or dialysis against PBS, pH 7.4 to remove excess periodate and glycerol.
Protocol 2: Two-Step Conjugation of an Alkyne-Payload to an Aldehyde-Modified Antibody using this compound
This protocol details the attachment of the this compound linker to the aldehyde-modified antibody, followed by the CuAAC reaction with an alkyne-containing payload.
Materials:
-
Aldehyde-modified antibody (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Aniline (optional catalyst)
-
Alkyne-functionalized payload (e.g., cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for antibody purification
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Hydrazone Formation (Linker Attachment)
-
Prepare Linker Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
Reaction Setup: In a microcentrifuge tube, add the aldehyde-modified antibody solution.
-
Add Linker: Slowly add a 10-20 fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).
-
(Optional) Catalysis: For enhanced reaction kinetics, aniline can be added to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) using a column suitable for antibody purification. The mobile phase should be PBS, pH 7.4.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Stock Solutions:
-
Copper(II) sulfate: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
Alkyne-payload: 10 mM in DMSO.
-
-
Reaction Setup: In a new microcentrifuge tube, add the azide-modified antibody (from Step 1) in PBS, pH 7.4.
-
Add Alkyne-Payload: Add a 5-10 fold molar excess of the alkyne-payload stock solution to the antibody solution.
-
Prepare Copper/Ligand Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve a final copper concentration of 0.5-1 mM and a 5-fold molar excess of ligand.
-
Add Copper/Ligand Premix: Add the copper/ligand premix to the antibody-payload mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the CuAAC reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the final antibody-payload conjugate using SEC to remove unreacted payload, copper, and other small molecules.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Mandatory Visualization
Caption: A schematic of the two-step bioconjugation workflow.
Caption: The mechanism of a HER2-targeted ADC.
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG4-hydrazide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction's biocompatibility and high selectivity make it ideal for applications in living systems and with sensitive biomolecules.[1][4] SPAAC utilizes the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react spontaneously with azides, forming a stable triazole linkage.
Azido-PEG4-hydrazide is a versatile, heterobifunctional linker designed for advanced bioconjugation strategies. It features:
-
An azide group for highly selective, copper-free SPAAC reactions with strained alkynes.
-
A hydrazide group for covalent modification of biomolecules containing aldehyde or ketone functionalities.
-
A hydrophilic tetraethylene glycol (PEG4) spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
This combination of features makes this compound an invaluable tool for multi-step bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules.
Caption: Logical relationships of the this compound linker.
Key Applications
2.1. Antibody-Drug Conjugate (ADC) Development ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells. Site-specific conjugation is critical for producing homogeneous ADCs with predictable drug-to-antibody ratios (DARs) and improved therapeutic indices. This compound facilitates a two-stage conjugation strategy:
-
Introduction of a Bioorthogonal Handle: The carbohydrate domains on the antibody's Fc region can be mildly oxidized to generate aldehyde groups. The hydrazide moiety of the linker then reacts with these aldehydes to form a stable hydrazone bond, effectively functionalizing the antibody with an azide group.
-
SPAAC-mediated Payload Conjugation: A drug payload, pre-functionalized with a strained alkyne (e.g., DBCO), is then reacted with the azide-modified antibody. The SPAAC reaction proceeds under mild, aqueous conditions, covalently linking the drug to the antibody without compromising its structure or function.
2.2. Site-Specific Protein and Biomolecule Labeling The same principles used for ADCs can be applied to label other proteins or biomolecules for imaging or functional studies. A protein of interest can be engineered or chemically modified to contain a ketone or aldehyde group. Following conjugation with this compound, a strained alkyne-modified fluorophore, biotin tag, or other probe can be attached via SPAAC. This method is particularly useful for cell surface labeling, where the biocompatibility of SPAAC is a major advantage.
2.3. Synthesis of PROTACs Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a component of the flexible PEG linker connecting the E3 ligase ligand and the target protein ligand, with the SPAAC reaction being a key step in the modular assembly of the final PROTAC molecule.
Experimental Protocols
Protocol 1: Modification of an Aldehyde-Containing Antibody with this compound
This protocol describes the conjugation of this compound to an antibody with pre-existing or chemically generated aldehyde groups.
Materials:
-
Aldehyde-functionalized antibody (e.g., 1-5 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 5.5-6.5 (slightly acidic pH catalyzes hydrazone formation)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10) for purification
Procedure:
-
Antibody Preparation: Buffer exchange the aldehyde-functionalized antibody into the Reaction Buffer. Determine the precise protein concentration using a standard assay (e.g., BCA).
-
Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the this compound stock solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize potential effects on protein stability.
-
Gently mix the components.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation of the linker and determine the degree of labeling (DOL) using mass spectrometry (e.g., ESI-MS), which will show an increase in the molecular weight of the antibody.
Caption: Workflow for antibody modification with this compound.
Protocol 2: SPAAC Ligation of an Azide-Modified Protein with a Strained Alkyne
This protocol details the reaction between the azide-functionalized protein (from Protocol 1) and a molecule containing a strained alkyne (e.g., DBCO-Drug).
Materials:
-
Azide-functionalized protein (in PBS, pH 7.4)
-
Strained alkyne reagent (e.g., DBCO-payload, BCN-fluorophore)
-
Anhydrous DMSO
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare Alkyne Stock Solution: Prepare a 10 mM stock solution of the strained alkyne reagent in anhydrous DMSO.
-
SPAAC Reaction:
-
To the solution of azide-functionalized protein, add a 2-5 fold molar excess of the strained alkyne stock solution. A 2-4 fold excess is a common starting point.
-
Ensure the final DMSO concentration remains below 5% (v/v) to preserve protein integrity.
-
Gently mix the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. Reaction times can be shorter (e.g., 2 hours at RT) depending on the specific cyclooctyne's reactivity.
-
Purification: Once the reaction is complete, remove the excess, unreacted alkyne reagent using a desalting column or an SEC system.
-
Characterization of Final Conjugate:
-
SDS-PAGE: Analyze the final product for purity and observe any band shifts indicating successful conjugation.
-
Mass Spectrometry: Confirm the identity and final molecular weight of the conjugate.
-
HPLC: Use reverse-phase or ion-exchange HPLC for further purification and analysis.
-
References
Application Notes and Protocols: Cell Surface Labeling Using Hydrazide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell surface proteins and their modifications, particularly glycosylation, are crucial mediators of a vast array of biological processes, including cell-cell communication, signal transduction, and interactions with the extracellular matrix.[1] The dense and complex layer of glycoproteins, known as the glycocalyx, is integral to cellular function and represents a primary target for drug development and diagnostics.[1] Hydrazide chemistry offers a robust and versatile method for the specific, covalent labeling of these cell surface glycoproteins.[1][2]
This technique circumvents the need for genetic engineering or metabolic labeling by directly targeting carbohydrate moieties on glycoproteins.[1] The core principle involves a two-step process: the mild oxidation of cis-diol groups within sugar residues (like sialic acid) to generate reactive aldehyde groups, followed by the reaction of these aldehydes with a hydrazide-functionalized probe to form a stable hydrazone bond. This method allows for the attachment of various probes, such as biotin for affinity purification or fluorophores for imaging, providing a powerful tool for studying the cell surface glycoproteome.
Principle of the Reaction:
The labeling strategy is a selective and efficient two-step process:
-
Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) selectively targets cis-diol groups in carbohydrate residues on cell surface glycoproteins, cleaving the carbon-carbon bond to create reactive aldehyde groups. The selectivity of this oxidation can be controlled by varying the concentration of periodate; for instance, lower concentrations primarily target terminal sialic acid residues.
-
Hydrazone Formation: A hydrazide-containing probe (e.g., biotin hydrazide, fluorescent hydrazide) is then introduced. The hydrazide group nucleophilically attacks the newly formed aldehydes, resulting in a stable covalent hydrazone linkage. This reaction is efficient at a slightly acidic to neutral pH.
Experimental Protocols
This section provides detailed protocols for the labeling of cell surface glycoproteins using hydrazide chemistry. It is recommended to optimize conditions for each specific cell line and experimental setup.
Protocol 1: General Cell Surface Labeling with a Hydrazide Probe
This protocol describes the general procedure for labeling cell surface glycoproteins on either adherent or suspension cells.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Hydrazide probe (e.g., biotin hydrazide, fluorescent hydrazide)
-
Quenching solution (e.g., 1 mM glycerol or 25-50 mM L-cysteine in PBS)
-
Ice
Procedure:
-
Cell Preparation:
-
Adherent Cells: Grow cells to approximately 80% confluency. Place the culture plates on a bed of crushed ice to inhibit membrane protein trafficking.
-
Suspension Cells: Gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes at 4°C) and place the tube on ice.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS, pH 6.5.
-
-
Oxidation:
-
Prepare a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light.
-
For adherent cells, remove the PBS and add the NaIO₄ solution to cover the cell monolayer.
-
For suspension cells, resuspend the cell pellet in the NaIO₄ solution.
-
Incubate on ice for 10-15 minutes in the dark, with gentle rocking for adherent cells to prevent drying.
-
-
Quenching:
-
Stop the oxidation reaction by adding a quenching solution.
-
Incubate for 5 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.
-
-
Labeling:
-
Prepare a solution of the hydrazide probe in PBS, pH 7.4. If the probe is dissolved in a solvent like DMSO, ensure the final concentration does not exceed 1-2%.
-
Add the hydrazide probe solution to the cells.
-
Incubate for 30-120 minutes at 4°C or room temperature. The optimal temperature and time should be determined empirically.
-
-
Final Washes:
-
Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as cell lysis for affinity purification, or analysis by flow cytometry or fluorescence microscopy.
-
Protocol 2: Affinity Purification of Labeled Cell Surface Glycoproteins
This protocol details the enrichment of biotin-labeled glycoproteins for subsequent analysis by western blotting or mass spectrometry.
Materials:
-
Biotin-labeled cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Wash buffer (e.g., lysis buffer with adjusted detergent concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Resuspend the biotin-labeled cell pellet in ice-cold cell lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the cleared cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound glycoproteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted glycoproteins for analysis by western blotting or mass spectrometry.
-
Data Presentation
The efficiency of cell surface labeling can be influenced by several factors. The following tables summarize typical ranges for key experimental parameters.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Sodium meta-periodate (NaIO₄) | 1 - 10 mM | Lower concentrations (e.g., 1 mM) are more selective for sialic acids. |
| Hydrazide Probe | 50 µM - 10 mM | The optimal concentration depends on the specific probe and cell type. |
| Quenching Reagent (e.g., L-cysteine) | 25 - 50 mM | Used to stop the oxidation reaction. |
Table 2: Recommended Incubation Times and Conditions
| Step | Incubation Time | Temperature | pH | Notes |
| Oxidation | 10 - 15 minutes | On ice (4°C) | 6.5 | Protect from light. |
| Labeling | 30 - 120 minutes | 4°C or Room Temperature | 7.4 | Optimal conditions should be determined empirically. |
| Affinity Binding | 1 - 2 hours | 4°C | 7.4 | With gentle rotation. |
Applications:
Cell surface labeling using hydrazide chemistry is a powerful and adaptable technique with a broad range of applications in research and drug development:
-
Proteomics: Enables the selective isolation and identification of cell surface glycoproteins by mass spectrometry.
-
Fluorescence Microscopy: Allows for the visualization of glycan distribution on the cell surface.
-
Flow Cytometry: Facilitates the quantification of cell surface glycans.
-
Drug Development: Can be used to conjugate drugs to cell surface glycoproteins for targeted delivery.
-
Biomarker Discovery: Aids in the identification of changes in cell surface glycosylation associated with disease states.
By understanding the principles and optimizing the experimental conditions, this method can be a valuable tool in advancing our understanding of the cell surface glycoproteome.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional linker that enables the versatile and efficient surface modification of nanoparticles. This reagent is particularly valuable in the fields of drug delivery, diagnostics, and targeted therapeutics. Its unique structure, featuring a terminal azide group and a hydrazide moiety connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a dual-pronged approach to nanoparticle functionalization.
The PEG4 spacer enhances the colloidal stability of nanoparticles in biological media, reduces non-specific protein adsorption (opsonization), and can prolong their circulation half-life in vivo. The terminal azide group serves as a versatile handle for "click chemistry," specifically the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads that have been pre-functionalized with an alkyne group. The hydrazide group provides a reactive site for the formation of stable hydrazone bonds with nanoparticles displaying aldehyde or ketone functionalities. Alternatively, the hydrazide can be coupled to carboxylated nanoparticles through a carbodiimide-mediated reaction.
These application notes provide a comprehensive overview of the utility of this compound in nanoparticle surface modification, along with detailed protocols for the functionalization of carboxylated and aldehyde-functionalized nanoparticles, and their subsequent conjugation via click chemistry.
Data Presentation
Table 1: Expected Changes in Nanoparticle Physicochemical Properties after Surface Modification
| Parameter | Before Modification | After Modification with this compound | Method of Analysis |
| Hydrodynamic Diameter | Varies (e.g., 50-100 nm) | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (for carboxylated NPs) | Highly negative (e.g., -30 to -50 mV) | Less negative (e.g., -10 to -25 mV) | Electrophoretic Light Scattering (ELS) |
| Zeta Potential (for amine-functionalized NPs) | Highly positive (e.g., +30 to +50 mV) | Less positive (e.g., +10 to +25 mV) | Electrophoretic Light Scattering (ELS) |
| Surface Functionality | Carboxyl, Aldehyde, or Amine | Azide and Hydrazide | FTIR, NMR, XPS |
| Colloidal Stability in High Salt Buffer | Prone to aggregation | Improved stability | DLS, UV-Vis Spectroscopy |
Note: The exact changes will depend on the core nanoparticle material, its initial size, and the density of the conjugated this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles bearing surface carboxyl groups using a two-step carbodiimide activation method.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica, or quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filtration units with an appropriate molecular weight cut-off (MWCO)
-
Reaction vessels
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of Carboxylated Nanoparticles:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Add the EDC solution to the nanoparticle suspension to achieve a final concentration of approximately 2-5 mM.
-
Immediately add the NHS solution to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
To remove excess EDC and NHS, centrifuge the reaction mixture and discard the supernatant.
-
Resuspend the nanoparticle pellet in fresh, cold Activation Buffer. Repeat this washing step twice.
-
-
Conjugation with this compound:
-
Resuspend the activated (or washed) nanoparticles in Coupling Buffer.
-
Add the this compound stock solution to the activated nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface carboxyl groups is recommended to optimize conjugation efficiency.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any remaining active NHS esters. Incubate for 30 minutes.
-
Purify the this compound modified nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer or deionized water (3-4 cycles) to remove unreacted linker and byproducts. Alternatively, use centrifugal filtration units.
-
-
Storage:
-
Resuspend the final nanoparticle conjugate in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
This protocol details the formation of a stable hydrazone linkage between the hydrazide moiety of the linker and aldehyde groups on the nanoparticle surface.
Materials:
-
Aldehyde-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 0.1 M MES buffer, pH 5.0-6.0 (for optimal hydrazone formation)
-
Anhydrous DMSO
-
Centrifugal filtration units
-
Reaction vessels
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking. The reaction can be allowed to proceed overnight if necessary.
-
-
Purification:
-
Purify the nanoparticles using centrifugal filtration. Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4).
-
Repeat the washing process 3-4 times to ensure the complete removal of unreacted linker.
-
-
Storage:
-
Resuspend the purified this compound modified nanoparticles in a suitable buffer for storage and subsequent applications.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Functionalized Nanoparticles
This protocol outlines the "click" reaction between the azide-modified nanoparticles and an alkyne-containing molecule (e.g., a targeting ligand or a fluorescent dye).
Materials:
-
This compound modified nanoparticles (from Protocol 1 or 2)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Degassed deionized water
Procedure:
-
Preparation of Reagents (Prepare Fresh):
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in degassed deionized water).
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in degassed deionized water).
-
Prepare a stock solution of THPTA or TBTA (e.g., 50 mM in DMSO or water).
-
-
Click Reaction:
-
In a reaction vessel, disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-functionalized molecule to the nanoparticle suspension. A 2-10 fold molar excess of the alkyne molecule relative to the estimated surface azide groups is a good starting point.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final conjugated nanoparticles by repeated centrifugation and resuspension cycles or by using centrifugal filtration units to remove the copper catalyst, excess alkyne, and other reagents.
-
Visualization of Workflows
Caption: Workflow for nanoparticle surface modification.
Caption: Key chemical reactions in the modification process.
Application Notes: Site-Specific Protein Modification with Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. The introduction of bioorthogonal functional groups, such as azides, onto proteins allows for their precise subsequent conjugation to a wide array of molecules, including fluorophores, drugs, and affinity tags, through chemistries like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]
This application note details the use of Azido-PEG4-hydrazide for the site-specific modification of glycoproteins. This compound is a heterobifunctional linker containing a reactive hydrazide group and a terminal azide.[4][5] The hydrazide moiety forms a stable hydrazone bond with aldehyde or ketone groups. This chemistry is particularly suited for the site-specific labeling of glycoproteins, as the carbohydrate moieties can be mildly oxidized to generate reactive aldehydes, directing the modification away from the protein's core structure and active sites. The PEG4 spacer enhances the hydrophilicity of the reagent, which can help to maintain the solubility and stability of the modified protein.
Principle of the Method
The site-specific labeling of glycoproteins with this compound is a two-step process:
-
Oxidation: The cis-diol groups present in the sugar residues (e.g., sialic acids) of the glycoprotein are gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups. The reaction conditions can be optimized to control the extent and location of oxidation. For instance, low concentrations of periodate primarily target terminal sialic acid residues.
-
Hydrazone Formation: The this compound is then introduced, and its hydrazide group nucleophilically attacks the newly formed aldehydes on the glycoprotein, resulting in a stable covalent hydrazone bond. This reaction is efficient at a slightly acidic to neutral pH.
The resulting azide-modified glycoprotein is now ready for subsequent conjugation to any alkyne-containing molecule of interest via click chemistry.
Data Presentation
The efficiency of glycoprotein labeling with this compound is dependent on several factors, including the concentrations of the protein and reagents, the molar ratio of hydrazide to protein, and the reaction time. The following table provides representative data for the labeling of a standard IgG antibody, illustrating the impact of varying reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| NaIO₄ Concentration | 1 mM | 2 mM | 5 mM |
| This compound:Protein Molar Ratio | 20:1 | 50:1 | 50:1 |
| Reaction Time (Hydrazide) | 2 hours | 2 hours | 4 hours |
| Protein Recovery | >95% | >95% | >90% |
| Degree of Labeling (DOL) | ~1.5 | ~3.0 | ~4.5 |
| Functional Activity | Unchanged | Unchanged | Minimal Change |
Note: The Degree of Labeling (DOL) represents the average number of this compound molecules conjugated per protein molecule. This data is representative and should be optimized for each specific glycoprotein and application.
Experimental Protocols
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on a glycoprotein through periodate oxidation.
Materials:
-
Glycoprotein of interest
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 100 mM Glycerol in PBS
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the glycoprotein in Oxidation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. Protect this solution from light.
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For example, to achieve a 1 mM final concentration, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Stop the reaction by adding the Quenching Solution to a final glycerol concentration of 10 mM. Incubate for 5 minutes at 4°C.
-
Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with Oxidation Buffer, according to the manufacturer's instructions. The oxidized glycoprotein is now ready for labeling.
Protocol 2: Labeling with this compound
This protocol details the conjugation of this compound to the oxidized glycoprotein.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve the desired molar excess (e.g., 20-50 fold molar excess). Ensure the final DMSO concentration does not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Purify the azide-labeled glycoprotein from excess reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
-
The azide-labeled glycoprotein is now ready for subsequent click chemistry reactions. Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization by Mass Spectrometry
The degree of labeling and site-specificity can be confirmed using mass spectrometry.
Procedure:
-
Analyze the intact labeled glycoprotein by MALDI-TOF or ESI-MS to determine the shift in molecular weight, which corresponds to the number of attached this compound molecules.
-
To identify the specific sites of modification, digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass of the this compound moiety will be added to the glycosylated peptides, allowing for their identification.
-
Further analysis of the MS/MS fragmentation data can pinpoint the modified glycan and the corresponding amino acid residue.
Visualizations
Caption: Experimental workflow for glycoprotein modification.
Caption: Chemical reaction mechanism.
Caption: Simplified EGFR signaling pathway.
Application in Signaling Pathway Analysis
Aberrant glycosylation of cell surface receptors is a hallmark of many diseases, including cancer, and can significantly impact signaling pathways that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a glycoprotein whose activity is modulated by its glycosylation status.
The this compound labeling strategy can be employed to study the role of EGFR glycosylation in signaling. For example, researchers could label the glycans on EGFR in cancer cells and then use click chemistry to attach fluorescent probes for imaging, allowing for the tracking of receptor internalization and trafficking upon EGF stimulation. Alternatively, by attaching affinity tags, the modified EGFR and its binding partners could be isolated and identified, providing insights into how glycosylation affects downstream signaling complexes. This site-specific modification approach offers a powerful method to investigate the intricate role of glycans in regulating critical cellular processes.
References
- 1. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Large-scale quantitative glycoproteomics analysis of site-specific glycosylation occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes with Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a versatile heterobifunctional linker designed for the two-step labeling of biomolecules. It features a hydrazide group for reaction with carbonyls (aldehydes and ketones) and an azide group for bioorthogonal "click" chemistry. This combination is particularly powerful for the site-specific fluorescent labeling of glycoproteins, where mild oxidation of sugar moieties creates reactive aldehydes without perturbing protein structure.[1][2] The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[3]
This document provides detailed protocols for the creation of a fluorescent probe using this compound and its subsequent application in labeling glycoproteins, such as antibodies.
Principle of the Method
The creation of a fluorescently labeled glycoprotein using this compound is a two-stage process:
-
Probe Synthesis: An alkyne- or cyclooctyne-functionalized fluorophore is covalently attached to the azide group of this compound via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, respectively.[4][5] This creates a stable fluorescent probe with a reactive hydrazide group.
-
Glycoprotein Labeling: The target glycoprotein is treated with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), to convert cis-diol groups in its carbohydrate residues (e.g., sialic acids) into aldehydes. The hydrazide-functionalized fluorescent probe then reacts with these aldehydes to form a stable hydrazone bond.
Experimental Workflows and Signaling Pathways
The overall experimental workflow for creating a fluorescently labeled glycoprotein can be visualized as follows:
The application of this technique for labeling cell surface glycoproteins enables their visualization and tracking.
Experimental Protocols
Protocol 1: Synthesis of Fluorophore-PEG4-hydrazide Probe via SPAAC
This protocol describes the conjugation of a DBCO-functionalized fluorophore to this compound. This copper-free click chemistry is ideal for biological applications due to the absence of cytotoxic copper catalysts.
Materials:
-
This compound
-
DBCO-functionalized fluorophore (e.g., DBCO-Fluor 545)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine this compound and the DBCO-fluorophore in a 1:1.5 molar ratio. A slight excess of the fluorophore can be used to ensure complete consumption of the linker.
-
Adjust the reaction volume with PBS to achieve a final concentration of 1-5 mM of this compound. The final DMSO/DMF concentration should not exceed 20%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction progress can be monitored by TLC or HPLC.
-
The resulting Fluorophore-PEG4-hydrazide probe can be used directly in the labeling reaction or purified by HPLC if necessary.
Protocol 2: Labeling of an Antibody with Fluorophore-PEG4-hydrazide
This protocol details the site-specific labeling of a glycosylated antibody.
Step A: Oxidation of the Antibody
-
Preparation: Prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in 0.1 M sodium acetate buffer, pH 5.5. This solution should be freshly prepared.
-
Antibody Solution: Prepare a 5 mg/mL solution of the antibody in 0.1 M sodium acetate buffer, pH 5.5.
-
Oxidation Reaction: Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM periodate. Incubate the reaction for 30 minutes on ice, protected from light.
-
Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes on ice.
-
Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M sodium acetate, pH 5.5.
Step B: Hydrazone Formation
-
Probe Preparation: Prepare a 50 mM stock solution of the Fluorophore-PEG4-hydrazide probe (from Protocol 1) in DMSO.
-
Coupling Reaction: Add the probe stock solution to the oxidized antibody solution. A 10- to 50-fold molar excess of the probe to the antibody is a common starting point.
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
-
Purification: Remove unconjugated probe by gel filtration (e.g., Sephadex G-25) or extensive dialysis against PBS, pH 7.4.
-
Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.
Data Presentation
Table 1: Reaction Conditions for Antibody Labeling
| Parameter | Condition 1 (Low Labeling) | Condition 2 (Optimal Labeling) | Condition 3 (High Labeling) |
| Oxidation | |||
| NaIO₄ Concentration | 0.5 mM | 1 mM | 5 mM |
| Reaction Time | 15 min | 30 min | 60 min |
| Temperature | 4°C | 4°C | Room Temperature |
| Coupling | |||
| Probe:Antibody Molar Ratio | 10:1 | 25:1 | 50:1 |
| Reaction Time | 2 hours | 4 hours | Overnight |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| pH | 5.5 | 5.5 | 6.5 |
Table 2: Quantitative Analysis of Labeled Antibody
The Degree of Labeling (DOL) is the average number of fluorophore molecules per antibody molecule. It can be determined spectrophotometrically.
Formula for DOL Calculation:
DOL = (Amax of conjugate × Mprotein) / ((A280 of conjugate - (Amax of conjugate × CF)) × εdye)
Where:
-
Amax = Absorbance of the conjugate at the λmax of the dye
-
A280 = Absorbance of the conjugate at 280 nm
-
Mprotein = Molecular weight of the protein (e.g., ~150,000 for IgG)
-
εdye = Molar extinction coefficient of the dye at λmax
-
CF = Correction factor (A280 of free dye / Amax of free dye)
| Condition (from Table 1) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| Condition 1 | 1.5 - 2.5 | ~30% |
| Condition 2 | 3.0 - 5.0 | ~60% |
| Condition 3 | 6.0 - 8.0 | ~85% |
Note: The optimal DOL for antibodies typically falls between 2 and 10. Higher DOL values can lead to fluorescence quenching and potential loss of biological activity.
Table 3: Stability of Hydrazone Bond at Different pH
The hydrazone bond is stable at physiological pH but is susceptible to hydrolysis under acidic conditions, a property that can be exploited for drug delivery applications.
| pH | Half-life (t1/2) | Environment |
| 7.4 | > 72 hours | Blood plasma |
| 6.0 | 12 - 24 hours | Early Endosome |
| 5.0 | 2 - 6 hours | Late Endosome / Lysosome |
Data are hypothetical and can vary based on the specific molecular context of the hydrazone bond.
Conclusion
This compound is a powerful tool for the creation of fluorescent probes for the specific labeling of glycoproteins. The protocols provided herein offer a robust starting point for researchers. Optimization of reaction conditions, particularly the molar ratios of reactants and incubation times, may be necessary to achieve the desired degree of labeling for specific applications.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Azido-PEG4-hydrazide Reaction with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-hydrazide is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug delivery.[1] This molecule contains two key functional groups: a hydrazide and an azide, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[2][3] The hydrazide group reacts specifically with aldehydes and ketones to form a hydrazone linkage, while the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This dual reactivity allows for the stepwise and orthogonal conjugation of different molecules.[1] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial in biological applications.
The reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a C=N-N bond, known as a hydrazone. This reaction is particularly useful for labeling biomolecules, such as glycoproteins, where aldehyde groups can be generated by mild oxidation of sugar residues. The resulting hydrazone bond is relatively stable, though its stability is pH-dependent, a characteristic that can be exploited for controlled drug release in acidic environments like endosomes and lysosomes.
Key Applications
-
Bioconjugation: Labeling of proteins, peptides, and especially glycoproteins for detection and analysis.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) where the pH-sensitive hydrazone bond allows for targeted drug release.
-
PROTACs Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Functionalization: Modification of nanoparticles and other materials.
Reaction Mechanism and Kinetics
The formation of a hydrazone from a hydrazide and an aldehyde or ketone proceeds in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final hydrazone product. This step is typically acid-catalyzed.
The overall reaction rate is highly dependent on the pH of the reaction medium. A bell-shaped curve is often observed for the rate versus pH profile. At very low pH (typically below 3-4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial addition step. At neutral or basic pH, the acid-catalyzed dehydration of the carbinolamine intermediate is slow and becomes the rate-limiting step. The optimal pH for hydrazone formation is therefore typically in the mildly acidic range of 4 to 6.
Quantitative Data on Hydrazone Formation
| Parameter | Condition | Typical Value Range | Notes |
| Optimal pH for Formation | Aqueous Buffer | 4.0 - 6.0 | Balances nucleophilicity of the hydrazide and acid-catalyzed dehydration. |
| Reaction Time | Room Temperature | 1 - 12 hours | Can be accelerated by increasing temperature or using a catalyst. |
| Catalyst | Aniline | - | Aniline can be used to accelerate the reaction at neutral pH. |
| Relative Reactivity | Carbonyl Compound | Aldehydes > Ketones | Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. |
Table 1: General Reaction Conditions for Hydrazone Formation
| Linkage Type | Condition | Half-life (t½) | Notes |
| Hydrazone | pH 7.4 (Physiological) | Hours to Days | Stability is highly dependent on the structure of the aldehyde/ketone. Aromatic hydrazones are generally more stable than aliphatic ones. |
| Hydrazone | pH 5.0 (Endosomal) | Minutes to Hours | The acidic environment of endosomes and lysosomes promotes hydrolysis and cleavage of the hydrazone bond. |
| Oxime | pH 7.4 (Physiological) | Significantly longer than hydrazones | Oxime bonds (formed from hydroxylamines) are generally more stable to hydrolysis than hydrazone bonds. |
Table 2: General Stability of Hydrazone Linkages
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde or Ketone
This protocol provides a general method for the reaction of this compound with a small molecule containing an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Dissolve Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in a minimal amount of DMSO or DMF.
-
Dissolve this compound in the Reaction Buffer. A slight molar excess (1.1 to 1.5 equivalents) of the hydrazide is often used to ensure complete consumption of the carbonyl compound.
-
-
Reaction:
-
Add the solution of the carbonyl compound to the this compound solution.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% to maintain the integrity of the buffer.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight if the reaction is slow. The reaction can be gently agitated.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, the hydrazone conjugate can be purified from unreacted starting materials and byproducts.
-
For small molecules, purification can be achieved by High-Performance Liquid Chromatography (HPLC) or silica gel chromatography. Note that hydrazones can be sensitive to the acidic nature of silica gel, and it may be necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Labeling of Glycoproteins with this compound
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with this compound.
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 7.4 if the glycoprotein is sensitive to acidic conditions, though the reaction will be slower)
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting column or dialysis equipment
Procedure:
Step 1: Oxidation of Glycoprotein
-
Prepare a solution of the glycoprotein (e.g., 1-10 mg/mL) in Oxidation Buffer.
-
Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer. The final concentration of periodate will depend on the desired extent of oxidation. For selective oxidation of sialic acids, a final concentration of 1-2 mM is typically used.
-
Add the periodate solution to the glycoprotein solution and incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove the excess periodate and quenching reagent by passing the solution through a desalting column or by dialysis against the Labeling Buffer.
Step 2: Hydrazone Formation
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the hydrazide reagent over the glycoprotein is typically used.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.
-
Remove the unreacted this compound by dialysis or using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Step 3: Characterization of the Labeled Glycoprotein
-
The degree of labeling can be determined using various methods, such as reacting the azide group with a fluorescently labeled alkyne via click chemistry and measuring the fluorescence.
-
The integrity of the labeled glycoprotein can be assessed by SDS-PAGE.
Visualizations
Caption: Experimental workflow for labeling glycoproteins using this compound.
References
Metabolic Labeling of Glycans with Azido Sugars for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with azido sugars is a powerful and versatile technique for the study of glycans and their roles in complex biological systems.[1] This two-step approach allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycoconjugates, including glycoproteins and glycolipids.[1][2] The process begins with the introduction of a peracetylated azido sugar analog to cultured cells or living organisms.[1] These modified sugars are readily taken up by cells and, once inside, are deacetylated by cytosolic esterases, allowing them to enter the natural metabolic pathways of their corresponding native sugars. The cell's own enzymatic machinery then incorporates these azido sugars into nascent glycans. The tiny azide group generally does not interfere with the metabolic process. This metabolic incorporation effectively plants a chemical "handle" on glycans, which can then be selectively targeted for bioconjugation through highly specific and efficient "click chemistry" reactions.
The subsequent conjugation step typically involves either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of probes, such as fluorescent dyes for imaging, biotin for affinity purification and proteomics, or therapeutic agents for targeted drug delivery. This technology has broad applications in basic research and drug development, facilitating the visualization of glycan trafficking, the quantification of glycosylation levels, the identification of glycosylated proteins, and the development of targeted therapies.
Core Applications
-
Visualization of Glycans : Fluorescence microscopy allows for the spatial and temporal tracking of glycans in both living and fixed cells.
-
Quantification of Glycosylation : Flow cytometry can be used to quantify the overall level of glycosylation on the cell surface.
-
Glycoproteomic Analysis : The enrichment of azido-labeled glycoproteins using biotin probes followed by mass spectrometry enables the identification and characterization of the glycoproteome.
-
Drug Development : This technique is valuable for identifying disease-specific glycosylation patterns that can serve as biomarkers and for the targeted delivery of therapeutic agents.
Signaling Pathway and Experimental Workflow
The metabolic labeling process begins with the cellular uptake of a peracetylated azido sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), or tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz). Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting azido sugar enters the respective glycan biosynthesis pathway. For instance, ManNAz is a precursor for sialic acid biosynthesis, GalNAz is incorporated into O-glycans, and GlcNAz is a building block for various glycoconjugates. These azido-modified nucleotide sugars are then utilized by glycosyltransferases to incorporate the azido sugar into growing glycan chains on proteins and lipids. The introduced azide group serves as a bioorthogonal handle for subsequent detection via a click reaction with an alkyne-functionalized probe.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Azido-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated biomolecules such as peptide-drug conjugates (PDCs), PROTACs, and advanced molecular probes. A key challenge in this field is the introduction of versatile chemical handles onto a peptide in a precise and efficient manner. Azido-PEG4-hydrazide is a heterobifunctional linker that offers a powerful solution for the C-terminal modification of peptides. This linker incorporates a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide group for bioorthogonal "click" chemistry, and a hydrazide moiety for conjugation to carbonyls or for the synthesis of peptide thioester precursors.[1]
These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS). We detail the on-resin C-terminal modification of a peptide, cleavage and purification strategies, and subsequent conjugation methodologies. The protocols are designed to be accessible to researchers proficient in standard Fmoc-based SPPS techniques.
Key Applications
-
Peptide-Drug Conjugates (PDCs): The hydrazide can form a stable hydrazone bond with an aldehyde- or ketone-bearing cytotoxic drug, while the azide allows for the attachment of targeting ligands or imaging agents via click chemistry.[2]
-
PROTAC Synthesis: this compound can serve as a flexible linker connecting a target protein ligand and an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[3]
-
Bioconjugation and Surface Modification: The dual functionalities enable the tethering of peptides to surfaces, nanoparticles, or other biomolecules for a wide range of applications in diagnostics and materials science.[4][5]
-
Native Chemical Ligation (NCL): Peptide hydrazides are valuable precursors to peptide thioesters, which are essential intermediates for the chemical synthesis of large proteins via NCL.
Experimental Data Summary
The following tables summarize representative yields and purity data for key steps in the synthesis and conjugation of peptides modified with hydrazide and azido functionalities. Data is compiled from analogous procedures reported in the literature, as direct quantitative data for on-resin this compound coupling is not extensively published.
Table 1: Representative Yields for C-Terminal Peptide Modifications
| Modification Step | Peptide Sequence/Resin | Method | Typical Yield (%) | Purity (%) | Reference |
| On-resin Ligation | Elastin Sequence (VPGVG)₄ | Benzotriazole Linker | 77 | >90 | |
| Hydrazinolysis | 19-mer Mucin1 Peptide on Wang-TentaGel | Direct Hydrazinolysis | Excellent | High | |
| Nucleophilic Cleavage | Peptide on HMBA Linker | Thiolysis | 80 | >90 | |
| Nucleophilic Cleavage | Peptide on HMBA Linker | Aminolysis | 66-82 | >90 |
Table 2: Characterization of Conjugation Reactions
| Reaction Type | Reactants | Conditions | Product | Analytical Method | Key Finding | Reference |
| Hydrazone Ligation | HYNIC-peptide + Benzaldehyde | pH 7, with aniline catalyst | Hydrazone Conjugate | RP-HPLC, ESI-MS | Rate constants of 10¹-10³ M⁻¹s⁻¹ achieved | |
| Hydrazone Ligation | F56f peptide + CPMV nanoparticles | pH 5.5 | Targeted VNP | SDS-PAGE, UV-Vis | High loading of insoluble peptide achieved | |
| CuAAC Click Chemistry | Azide-peptide + Alkyne-polymer | CuSO₄, NaAsc, DMF, 100°C, MW | Peptide-Polymer Conjugate | TEM | 43% isolated yield | |
| Copper-Free SPAAC | Azido-PEG-Peptide + BCN | Liquid Phase | Cyclized Peptide | Not Specified | Efficient macrocyclization |
Experimental Workflows and Protocols
The overall workflow for synthesizing and utilizing a C-terminally this compound modified peptide involves three main stages: solid-phase synthesis, cleavage and purification, and subsequent conjugation.
Caption: Overall workflow for peptide synthesis and conjugation.
Protocol 1: On-Resin C-Terminal Coupling of this compound
This protocol describes the coupling of this compound to the C-terminus of a fully protected peptide chain anchored to a standard acid-labile resin (e.g., Wang or Rink Amide resin).
Materials:
-
Peptidyl-resin (fully protected, N-terminal Fmoc group intact)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Reaction vessel for manual or automated SPPS
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide for a final C-terminal amide after cleavage, or Wang resin for a C-terminal acid) using standard Fmoc-SPPS protocols. Ensure the final N-terminal Fmoc group remains on the peptide.
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection (N-terminus): Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the washed, deprotected peptidyl-resin. Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a second coupling.
-
Final Washing: Once the coupling is complete, wash the resin extensively with DMF (5 times), DCM (5 times), and finally methanol (3 times).
-
Drying: Dry the resin under vacuum for several hours. The resin is now ready for cleavage.
Protocol 2: Cleavage, Deprotection, and Purification
This protocol uses a standard TFA cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
Materials:
-
C-terminally modified peptidyl-resin from Protocol 1
-
Cleavage Cocktail (Reagent B): TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v)
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Preparation: Place the dry resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the collected TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of TFA). A white precipitate of the crude peptide should form.
-
Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge at 3000-4000 rpm for 10 minutes. Carefully decant the ether.
-
Washing: Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step twice to remove scavengers and residual protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA). Purify the peptide by preparative RP-HPLC using a suitable gradient of water/ACN containing 0.1% TFA.
-
Characterization and Lyophilization: Collect the fractions containing the pure peptide. Confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Protocol 3: Conjugation via Hydrazone Ligation
This protocol describes the reaction of the purified peptide-hydrazide with an aldehyde-containing molecule to form a stable hydrazone linkage.
Caption: Hydrazone ligation reaction scheme.
Materials:
-
Lyophilized Azido-PEG4-peptide-hydrazide
-
Aldehyde- or ketone-modified molecule (e.g., drug, dye)
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate (pH 5.5) or 0.3 M Sodium Phosphate (pH 7.0)
-
DMSO or other suitable organic co-solvent
Procedure:
-
Dissolution: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a small amount of DMSO can be added.
-
Reactant Addition: Dissolve the aldehyde-containing molecule in a minimal amount of DMSO and add it to the peptide solution (typically 1.1-1.5 equivalents).
-
Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 20-100 mM.
-
Reaction: Incubate the reaction at room temperature for 2-16 hours.
-
Monitoring and Purification: Monitor the reaction by RP-HPLC and mass spectrometry. Once complete, the conjugate can be purified by RP-HPLC to remove excess reactants and catalyst.
Protocol 4: Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the azido-peptide and an alkyne-containing molecule.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Lyophilized Azido-PEG4-peptide-hydrazide
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent: e.g., DMF, or a mixture of water and a miscible organic solvent like t-butanol or DMSO
Procedure:
-
Dissolution: Dissolve the azido-peptide and the alkyne-modified molecule (1.1-1.5 eq.) in the chosen solvent system.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
Reaction Initiation: Add sodium ascorbate to the peptide/alkyne mixture (5 eq.), followed by the addition of CuSO₄ (1 eq.). The final concentrations are typically in the 1-10 mM range.
-
Incubation: Agitate the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitoring and Purification: Monitor the reaction by RP-HPLC and mass spectrometry. Upon completion, the product can be purified by RP-HPLC. If necessary, residual copper can be removed using a chelating resin.
Note on Copper-Free Click Chemistry: For applications involving live cells or in vivo systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method. This involves reacting the azido-peptide with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a copper catalyst. The reaction proceeds rapidly under physiological conditions.
Conclusion
The use of this compound provides a robust and versatile strategy for the C-terminal modification of synthetic peptides. This bifunctional linker enables the straightforward production of peptides equipped with two distinct, bioorthogonal handles. The detailed protocols provided herein offer a framework for the successful synthesis, purification, and subsequent conjugation of these valuable intermediates, paving the way for the development of next-generation peptide therapeutics and advanced biomaterials. Careful execution and in-process monitoring are essential for achieving high-purity products for downstream applications.
References
- 1. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A hydrazone ligation strategy to assemble multifunctional viral nanoparticles for cell imaging and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. qyaobio.com [qyaobio.com]
- 5. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG4-hydrazide Reactions
Welcome to the technical support center for Azido-PEG4-hydrazide, a versatile bifunctional linker used in bioconjugation and drug development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and scientists overcome common challenges in their experiments. This compound features two key reactive groups: an azide for click chemistry and a hydrazide for reaction with carbonyls. This resource is divided into sections addressing each functionality.
Section 1: Azide Functionality - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for its high efficiency and specificity.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for low or no product yield in my CuAAC reaction?
A1: Low yields in CuAAC reactions are typically traced back to a few critical factors:
-
Catalyst Inactivity: The active catalyst is Copper(I) [Cu(I)], which is easily oxidized to inactive Copper(II) [Cu(II)] by oxygen.[3][4] This can be caused by insufficient reducing agent (e.g., sodium ascorbate) or inadequate exclusion of air from the reaction.[3]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can halt the reaction. Ensure the purity of all reagents and solvents. Sodium ascorbate, in particular, can oxidize over time and should be prepared fresh.
-
Sub-optimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can significantly impede the reaction rate and final yield.
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can slow down the reaction. In some cases, the substrate itself may chelate the copper catalyst, rendering it inactive.
Q2: I'm observing side products. What are the most common side reactions and how can I minimize them?
A2: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct. This is promoted by the presence of Cu(II) and oxygen. To minimize this, ensure your reaction conditions are anaerobic by degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). Using a sufficient amount of reducing agent like sodium ascorbate is also crucial to maintain a low Cu(II) concentration.
Q3: My biomolecule (protein, peptide) is degrading during the reaction. How can I prevent this?
A3: Biomolecule degradation is often caused by reactive oxygen species (ROS) generated by the copper catalyst and sodium ascorbate. To mitigate this, consider the following:
-
Use a Copper-Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can protect the copper catalyst from oxidation and reduce the generation of ROS.
-
Lower the Reaction Temperature: If your substrate is sensitive, running the reaction at a lower temperature can help preserve its integrity.
-
Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and ascorbate. For many bioconjugations, a copper concentration of 50-100 µM is sufficient.
Troubleshooting Guide: CuAAC Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or Very Slow Reaction | Inactive catalyst (oxidized to Cu(II)). | Degas all buffers and solvent mixtures thoroughly. Prepare sodium ascorbate solution fresh before use. Work under an inert atmosphere (N₂ or Ar). |
| Poor quality of azide or alkyne. | Verify the purity and integrity of starting materials using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance at the reaction site. | Increase the reaction temperature or extend the reaction time. If possible, consider redesigning the substrate with a less hindered linker. | |
| Low Product Yield | Insufficient catalyst or reducing agent. | Increase the concentration of sodium ascorbate. A 5-10 mol% excess relative to copper is typical. Ensure the copper source (e.g., CuSO₄) is fully dissolved. |
| Suboptimal pH or solvent. | The reaction is often faster in water or aqueous/organic mixtures. Ensure the pH is in the optimal range (typically 7-8 for bioconjugations). For organic synthesis, various solvents like THF, DMF, or toluene can be used. | |
| Biomolecule Degradation | Generation of reactive oxygen species (ROS). | Add a copper-chelating ligand such as THPTA. Lower the reaction temperature and minimize reaction time. |
| Difficulty in Purification | Product has similar properties to starting materials. | For PEGylated compounds, precipitation by adding a non-solvent can be effective. For larger biomolecules, size-exclusion chromatography or dialysis (with EDTA to chelate and remove copper) are recommended. |
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a general method for conjugating an alkyne-modified biomolecule with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-biomolecule in an appropriate amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
(Recommended for bioconjugations) Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the this compound solution. A 10-20 fold molar excess of the azide linker is common.
-
(If using a ligand) Add the THPTA ligand solution to the mixture. A common ratio is 5 equivalents of ligand per equivalent of copper.
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove unreacted small molecules, copper catalyst, and ligand using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA to chelate any remaining copper.
-
Visualizations: CuAAC Reaction
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Section 2: Hydrazide Functionality - Hydrazone Ligation
The hydrazide group of this compound reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is highly chemoselective and widely used for labeling biomolecules, particularly at sites of oxidized carbohydrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrazone ligation reaction is very slow. How can I speed it up?
A1: Hydrazone formation is notoriously slow at neutral pH. The rate is highly pH-dependent, with optimal rates typically observed in a mildly acidic range of pH 4.5-5.5. If modifying the pH is not feasible for your substrate, the reaction can be significantly accelerated by using a nucleophilic catalyst. Aniline is a widely used and highly effective catalyst for this purpose, often increasing the reaction rate by over 70-fold.
Q2: Is the hydrazone bond stable? What factors affect its stability?
A2: Hydrazone bonds are covalent but reversible, and their stability is pH-dependent. They are considerably more stable than the Schiff bases formed from simple amines but less stable than oxime bonds. The stability of the conjugate can be a useful feature for applications requiring the controlled release of a molecule. To form a more permanent linkage, the resulting hydrazone can be reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Q3: How should I store the this compound reagent to ensure its reactivity?
A3: The hydrazide moiety can be susceptible to oxidation. The reagent, often supplied as an HCl salt, should be stored at -20°C, protected from light and moisture. It is best to prepare solutions fresh for each experiment to ensure maximum reactivity.
Troubleshooting Guide: Hydrazone Ligations
| Symptom | Potential Cause | Suggested Solution |
| Very Slow Reaction | Neutral pH. | Lower the reaction buffer pH to 4.5-6.0, if the biomolecule is stable under these conditions. |
| Absence of a catalyst. | Add a nucleophilic catalyst. Aniline (10-100 mM) is highly effective at accelerating the reaction, even at neutral pH. | |
| Low Product Yield | Reversible nature of the bond. | Use a slight excess of the this compound. If a permanent bond is desired, consider reducing the formed hydrazone with sodium cyanoborohydride. |
| Degraded hydrazide reagent. | Use a fresh vial of the reagent and prepare solutions immediately before the experiment. Ensure proper storage conditions (-20°C, protected from light). | |
| Side Product Formation | Reaction of catalyst with substrate. | While aniline is generally non-reactive with other amino acid side chains, some catalysts like histidine have been shown to form adducts with certain aldehydes. Ensure the chosen catalyst is compatible with your system. |
Experimental Protocol: General Hydrazone Ligation with an Aldehyde
This protocol describes a general method for conjugating this compound to an aldehyde-containing molecule.
-
Reagent Preparation:
-
Dissolve the aldehyde-containing substrate in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0 or 0.1 M acetate buffer, pH 4.5-5.5).
-
Prepare a 10 mM stock solution of this compound in the same buffer or DMSO.
-
(Recommended) Prepare a 1 M stock solution of aniline in DMSO or ethanol.
-
-
Reaction Setup:
-
In a reaction tube, combine the aldehyde substrate with a 5- to 20-fold molar excess of this compound.
-
(If using a catalyst) Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the pH and presence of a catalyst. Monitor the reaction by an appropriate method (e.g., LC-MS, HPLC).
-
-
Purification:
-
Purify the conjugate to remove excess hydrazide reagent and catalyst using dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations: Hydrazone Ligation
Caption: Uncatalyzed vs. Aniline-catalyzed mechanism for hydrazone ligation.
Caption: Troubleshooting workflow for slow or incomplete hydrazone ligations.
References
Technical Support Center: Troubleshooting Low Reactivity of Azido-PEG4-hydrazide
Welcome to the technical support center for Azido-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to the reactivity of this bifunctional linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, focusing on the hydrazone ligation reaction with aldehydes or ketones.
Q1: Why is my hydrazone ligation reaction with this compound showing low or no product formation?
A1: Low reactivity in hydrazone ligation is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting guide to identify and resolve the problem.
Troubleshooting Workflow for Low Reactivity
Caption: A stepwise workflow for troubleshooting low reactivity in hydrazone ligation.
1. Verify Reagent Quality and Storage
-
Improper Storage: this compound is sensitive to moisture and light.[1] Improper storage can lead to degradation of the hydrazide moiety.
-
Reagent Degradation: The hydrazide group can oxidize over time, rendering it unreactive.
-
Recommendation: If the reagent is old or has been stored improperly, it is advisable to test its activity. A simple test involves reacting it with a known reactive aldehyde (e.g., 4-nitrobenzaldehyde) and analyzing the product formation by HPLC or LC-MS.
-
2. Optimize Reaction Conditions
-
Suboptimal pH: The formation of hydrazones is pH-dependent. The reaction is acid-catalyzed, but a pH that is too low (typically below 3) can protonate the hydrazine, making it non-nucleophilic.[3]
-
Recommendation: The optimal pH for uncatalyzed hydrazone ligation is typically between 4.5 and 5.5.[4] If your biomolecule is sensitive to acidic conditions, consider using a catalyst that is effective at neutral pH.
-
-
Absence of a Catalyst: At neutral pH (6.5-7.5), the reaction rate can be very slow.
-
Recommendation: The use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction rate at or near neutral pH. Arginine has also been shown to catalyze hydrazone ligation efficiently at neutral pH.
-
-
Reaction Time and Temperature: The reaction may be too slow at low temperatures or with insufficient reaction time.
-
Recommendation: Most ligations are performed at room temperature. If the reaction is slow, consider increasing the reaction time (e.g., overnight). Gentle heating (e.g., 37°C) can also increase the rate, but be mindful of the stability of your biomolecules.
-
3. Check Reaction Setup and Stoichiometry
-
Incorrect Molar Ratios: An inappropriate ratio of this compound to the carbonyl compound can lead to incomplete conversion.
-
Recommendation: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.2 to 2-fold) of the this compound can help drive the reaction to completion, especially if the carbonyl-containing molecule is precious.
-
-
Solvent Issues: The choice of solvent and its purity are important.
-
Recommendation: The reaction is typically performed in aqueous buffers. Ensure that any organic co-solvents (like DMSO or DMF) used to dissolve the reagents are anhydrous and used in a minimal amount (typically <10% v/v) to avoid interfering with the reaction or causing precipitation of biomolecules.
-
4. Review Characterization Method
-
Product Instability: Hydrazone bonds can be reversible, especially under acidic conditions. Your purification or analysis method might be causing the product to hydrolyze back to the starting materials.
-
Recommendation: Ensure that your purification and analysis conditions (e.g., HPLC mobile phase) are not strongly acidic.
-
-
Formation of Side Products: A common side reaction, especially when using unsubstituted hydrazine, is the formation of an azine, where the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.
-
Recommendation: Using a 1:1 molar ratio or a slight excess of the hydrazide can minimize this. Analyze your reaction mixture for potential side products using LC-MS.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your hydrazone ligation reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 4.5 - 5.5 | Optimal for uncatalyzed reactions. |
| 6.5 - 7.5 | Recommended when using a catalyst like aniline or arginine. | |
| Catalyst Concentration | 10 - 100 mM | For aniline catalysis. |
| 100 - 400 mM | For arginine catalysis. | |
| Molar Ratio (Hydrazide:Carbonyl) | 1:1 to 2:1 | A slight excess of the hydrazide can improve yield. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to accelerate the reaction. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Standard Hydrazone Ligation (pH 4.5-5.5)
-
Dissolve your aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO.
-
Add the this compound stock solution to the buffered solution of your carbonyl-containing molecule to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is low (e.g., <5% v/v).
-
Incubate the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Aniline-Catalyzed Hydrazone Ligation (pH 7.0)
-
Dissolve your aldehyde or ketone-containing molecule in a neutral buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a fresh stock solution of aniline in the same buffer.
-
Prepare a stock solution of this compound in a minimal amount of DMSO.
-
Add the aniline stock solution to your carbonyl-containing molecule solution to a final concentration of 10-100 mM.
-
Add the this compound stock solution to initiate the reaction.
-
Incubate at room temperature for 1-4 hours. The reaction is typically much faster in the presence of a catalyst.
-
Monitor the reaction progress and purify the product as described in Protocol 1.
Visualizing the Reaction Pathway
The following diagram illustrates the chemical reaction for hydrazone formation.
Caption: Chemical reaction scheme for hydrazone ligation.
References
Technical Support Center: Azido-PEG4-Hydrazide Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Azido-PEG4-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when labeling with this compound?
A1: Protein aggregation during labeling with this compound can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Proteins are most vulnerable to aggregation at their isoelectric point (pI).
-
High Protein and/or Reagent Concentration: High concentrations of protein molecules increase the likelihood of intermolecular interactions, a precursor to aggregation. Similarly, a high concentration of the labeling reagent can also promote aggregation.
-
Hydrophobic Interactions: The azido group, while small, can increase the hydrophobicity of the protein surface, leading to aggregation as proteins attempt to minimize contact with the aqueous environment.
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Disruption of Protein Solvation Shell: The addition of organic solvents, often used to dissolve this compound, can disrupt the stabilizing hydration layer around the protein, exposing hydrophobic regions and leading to aggregation.
-
Inefficient Aldehyde Formation: For glycoproteins, incomplete or inefficient oxidation of sugar moieties to aldehydes can lead to a heterogeneous mixture of protein species, some of which may be more prone to aggregation.
Q2: How does the PEG component of this compound affect aggregation?
A2: The polyethylene glycol (PEG) component is generally included to reduce protein aggregation. PEG is a hydrophilic polymer that, when conjugated to a protein, can increase its solubility and stability. It forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation.
Q3: What is the optimal pH for the hydrazide-aldehyde labeling reaction?
A3: The reaction between a hydrazide and an aldehyde to form a hydrazone bond is most efficient at a slightly acidic to neutral pH, typically between 5.0 and 7.0.[1] The specific optimal pH can vary depending on the protein's stability profile. It is crucial to select a pH that maintains the protein's structural integrity while allowing for an efficient reaction.
Q4: Can I remove aggregates after they have formed?
A4: While prevention is the best approach, aggregates can sometimes be removed post-labeling. Common methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size, effectively removing larger aggregates from the monomeric labeled protein.
-
Filtration: Using low protein-binding syringe filters (e.g., 0.22 µm) can remove large, insoluble aggregates. However, this method will not remove smaller, soluble aggregates.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound protein labeling.
Problem 1: Visible precipitation or cloudiness in the reaction mixture.
| Potential Cause | Recommended Solution |
| Protein Concentration is Too High | Reduce the protein concentration. A typical starting range is 1-5 mg/mL. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Ensure the reaction buffer pH is optimal for your protein's stability and within the effective range for hydrazone formation (pH 5.0-7.0). Optimize the ionic strength; both very low and very high salt concentrations can sometimes promote aggregation. |
| "Solvent Shock" from Reagent Addition | Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO). Add the stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should ideally be below 10% (v/v). |
| Temperature Stress | Perform the labeling reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate but can significantly improve protein stability. The incubation time may need to be extended. |
Problem 2: No visible precipitation, but subsequent analysis (e.g., SEC) shows a significant amount of soluble aggregates.
| Potential Cause | Recommended Solution |
| High Molar Ratio of Labeling Reagent | A large excess of the this compound reagent can lead to over-labeling and increased hydrophobicity. Perform a titration to determine the optimal molar ratio of reagent to protein that provides sufficient labeling without causing aggregation. Start with a range of molar excesses (e.g., 10:1, 20:1, 40:1). |
| Protein Instability Over Time | Reduce the incubation time. Monitor the reaction progress to find the shortest time required to achieve the desired degree of labeling. |
| Oxidative Damage | If the protein has sensitive residues, consider degassing the buffer or adding a non-thiol-based antioxidant. |
The Role of Stabilizing Excipients
The addition of stabilizing excipients to the reaction buffer is a highly effective strategy to prevent protein aggregation.
Table 1: Common Stabilizing Excipients and Recommended Concentration Ranges
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 50-250 mM | Preferential exclusion; stabilizes the native protein structure by creating a hydration layer.[2] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they act as protein stabilizers through preferential exclusion. |
| Amino Acids (e.g., Arginine, Glycine) | 50-200 mM | Suppresses protein-protein interactions and can inhibit the formation of both soluble and insoluble aggregates.[3][4] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[5] |
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoproteins
This protocol is for generating aldehyde groups on glycoproteins, which are necessary for labeling with hydrazide-containing reagents.
Materials:
-
Glycoprotein
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 1 M Glycerol
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. Protect this solution from light.
-
Oxidation Reaction: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. Incubate for 30 minutes at 4°C in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 5-10 minutes at 4°C in the dark.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the desired buffer for the subsequent labeling reaction (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
Protocol 2: Labeling of Oxidized Protein with this compound
Materials:
-
Oxidized glycoprotein
-
Labeling Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (or other non-amine containing buffer suitable for the protein)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the oxidized glycoprotein solution. Add the reagent dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer.
Visualizing the Workflow
Caption: Experimental workflow for this compound protein labeling.
Troubleshooting Logic
Caption: Troubleshooting logic for protein aggregation during labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. "The More, the Better?": The Impact of Sugar-to-Protein Molar Ratio in Freeze-Dried Monoclonal Antibody Formulations on Protein Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azido-PEG4-hydrazide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Azido-PEG4-hydrazide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains two reactive ends separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1]
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Azide group (-N3): This group is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to react with molecules containing alkyne, BCN, or DBCO groups.[2][3]
-
Hydrazide group (-NH-NH2): This group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage.
The PEG4 spacer enhances the solubility of the conjugate in aqueous solutions. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules.
Q2: Which chromatographic techniques are suitable for purifying this compound conjugates?
Several chromatographic techniques can be employed, with the choice depending on the properties of the molecule conjugated to the linker. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for purifying PEGylated molecules, especially when the conjugate has sufficient hydrophobicity.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is effective for removing unreacted small molecules from a larger conjugated protein or biomolecule.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield charges on a protein's surface, altering its interaction with IEX resins and allowing for the separation of PEGylated and non-PEGylated species.
Q3: How can I monitor the purity of my this compound conjugate?
Purity can be assessed using a combination of analytical techniques:
-
Analytical RP-HPLC: Provides a high-resolution separation to identify and quantify the main product and impurities.
-
Analytical SEC: Determines the presence of aggregates or fragments.
-
Mass Spectrometry (MS): Confirms the identity of the desired conjugate by verifying its molecular weight.
-
SDS-PAGE (for protein conjugates): Visualizes the increase in molecular weight after conjugation.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks in RP-HPLC | 1. Polydispersity of a larger PEG chain: While PEG4 is monodisperse, if conjugated to a larger, polydisperse PEG molecule, peak broadening can occur.2. Slow on-column kinetics: The interaction of the conjugate with the stationary phase may be slow.3. Presence of isomers: If the conjugation is not site-specific, multiple positional isomers may be present. | 1. This is inherent to the material and may require acceptance of a broader peak.2. Increase the column temperature (e.g., to 45°C) to improve peak shape.3. Optimize the conjugation reaction to favor a single isomer or use a purification method with higher resolving power. |
| Co-elution of conjugate and unreacted starting material | 1. Similar properties: The conjugate and one of the starting materials may have very similar size or hydrophobicity.2. Suboptimal chromatographic conditions: The chosen method may not have sufficient resolution. | 1. Employ an orthogonal purification technique. For example, if SEC fails to separate the species, try RP-HPLC or IEX.2. For RP-HPLC, adjust the gradient slope, change the organic solvent, or try a different stationary phase (e.g., C4 vs. C18).3. For SEC, ensure the column is appropriate for the molecular weight range of your molecules. |
| Low recovery of the conjugate | 1. Non-specific binding: The conjugate may be adsorbing to the column matrix or system components.2. Precipitation: The conjugate may not be soluble in the mobile phase. | 1. Add a small amount of an organic modifier (like acetonitrile or isopropanol) to the aqueous mobile phase in SEC.2. For RP-HPLC, ensure the sample is fully dissolved in the initial mobile phase before injection.3. Check the pH of the mobile phase to ensure the conjugate is stable and charged appropriately for IEX. |
| Difficulty detecting the conjugate | 1. Lack of a strong chromophore: PEG itself does not have significant UV absorbance. | 1. If the conjugated molecule lacks a UV chromophore, use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID).2. Mass spectrometry (MS) can also be used for detection. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of a small molecule or peptide conjugated with this compound.
-
Column Selection: A C18 or C8 column is a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 70-95%) over 20-40 minutes.
-
Hold at the high percentage for a few minutes to elute all components.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Detection:
-
Use UV detection at an appropriate wavelength for the conjugated molecule (e.g., 220 nm for peptides, 280 nm for proteins with tryptophan/tyrosine).
-
If the conjugate lacks a UV chromophore, use ELSD, CAD, or MS detection.
-
-
Fraction Collection: Collect fractions corresponding to the desired peak and analyze for purity.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization.
General Protocol for SEC Purification of a Protein Conjugate
This protocol is suitable for separating a protein-Azido-PEG4-hydrazide conjugate from unreacted, smaller molecules.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the expected size of the protein conjugate.
-
Mobile Phase Preparation: An isocratic mobile phase is used. A common choice is a phosphate or HEPES buffer at a neutral pH (e.g., 100 mM sodium phosphate, pH 7.4).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Sample Preparation: Ensure the sample is filtered to remove any particulates before injection.
-
Injection and Elution: Inject the sample and monitor the elution profile. The conjugate should elute earlier than the smaller, unreacted components.
-
Detection: Monitor the absorbance at 280 nm for proteins.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
Visualizations
Below are diagrams illustrating key concepts and workflows for the purification of this compound conjugates.
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Decision tree for selecting a purification method for this compound conjugates.
References
Technical Support Center: Scaling Up Azido-PEG4-hydrazide Reactions
Welcome to the technical support center for Azido-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up reactions involving this versatile bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound presents several challenges that can be categorized into three main areas:
-
Reaction Control: Maintaining optimal reaction conditions such as pH, temperature, and stoichiometry becomes more complex at larger volumes. Inefficient mixing can lead to localized concentration gradients, resulting in side reactions and incomplete conversions.
-
Product Purity and Heterogeneity: The bifunctional nature of the linker can lead to a complex mixture of products, including unreacted starting materials, mono-conjugated species, and cross-linked products. The PEG component can also introduce positional isomers, which are challenging to separate.
-
Downstream Processing: The purification of the final PEGylated conjugate at scale is a significant hurdle. Increased product volume and the physicochemical properties of PEGylated molecules necessitate specialized purification techniques and equipment to remove unreacted reagents, catalysts, and byproducts efficiently.
Q2: How does the order of the conjugation reactions (hydrazone formation vs. azide-alkyne cycloaddition) impact the overall success at a larger scale?
A2: The order of reactions is a critical process parameter.
-
Hydrazone formation first: This is often preferred as it can be performed under milder, catalyst-free conditions. The resulting hydrazone-linked intermediate can then be purified before the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This staged approach can simplify the final purification by removing excess hydrazide linker early on.
-
Azide-alkyne cycloaddition first: This approach may be necessary if the aldehyde or ketone on the primary substrate is sensitive to the conditions of the CuAAC reaction. However, it can introduce challenges in purifying the azide-containing intermediate.
The optimal strategy depends on the specific substrates and should be determined at the bench scale before scaling up.
Q3: What are the key safety considerations when working with this compound and associated reagents at scale?
A3: Safety is paramount during scale-up. Key considerations include:
-
Azide Compounds: Organic azides can be energetic and should be handled with care, although the PEG chain in this compound generally mitigates this risk. Avoid contact with heavy metals (other than the copper catalyst) and strong reducing agents that could lead to the formation of hydrazoic acid.
-
Copper Catalyst: The copper(I) catalyst used in CuAAC can be toxic. Ensure proper containment and handling procedures are in place. Residual copper in the final product is a major concern for biologics and must be effectively removed and quantified.
-
Solvents: Large volumes of organic solvents like DMSO or DMF, which are often used to dissolve reagents, require appropriate ventilation and handling protocols due to their potential toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound reactions.
Issue 1: Low Yield of Hydrazone Conjugate
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for hydrazone formation is typically between 4.5 and 6.0. At lower pH, the hydrazide can be protonated and rendered non-nucleophilic. At neutral or higher pH, the dehydration step is slow. Adjust the pH of your reaction mixture accordingly. |
| Slow Reaction Kinetics | Increase the reaction temperature if the stability of your substrates allows. Consider the use of a nucleophilic catalyst, such as aniline, which has been shown to accelerate hydrazone formation, especially at neutral pH. |
| Steric Hindrance | If bulky groups are present near the carbonyl or hydrazide, increase the reaction time and/or temperature to overcome steric hindrance. |
| Reversibility of Hydrazone Bond | If the reaction does not go to completion, it may be due to the reversibility of the hydrazone bond. Ensure that the concentration of reactants is sufficient to drive the equilibrium towards the product.[1] |
| Side Reactions | The formation of azines can occur, especially with an excess of the carbonyl compound. Use a slight excess of the this compound to minimize this side reaction. |
Issue 2: Inefficient Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state. Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of a reducing agent like sodium ascorbate is present.[2] |
| Insufficient Ligand | A copper-stabilizing ligand, such as THPTA or TBTA, is crucial for protecting the catalyst and improving reaction efficiency, especially with biomolecules. Use a ligand-to-copper ratio of at least 5:1.[2] |
| Inhibitory Buffer Components | Buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents can interfere with the copper catalyst. Use non-coordinating buffers like PBS, HEPES, or MOPS. |
| Low Reactant Concentration | At larger scales, reactant concentrations may be lower, leading to slower reaction rates. If possible, increase the concentration of the reactants. |
| Poor Solubility of Reagents | Ensure all reagents, especially the alkyne-containing substrate, are fully dissolved. A co-solvent like DMSO or DMF may be necessary, but its concentration should typically be kept below 10% to avoid denaturing proteins. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| High Viscosity of Reaction Mixture | The PEG component can significantly increase the viscosity of concentrated solutions, which can impede chromatographic separation. Dilute the sample before loading it onto the column, but be mindful of the trade-off with increased processing volumes. |
| Poor Separation of PEGylated Species | The separation of mono-PEGylated from multi-PEGylated species and positional isomers is challenging. Ion-exchange chromatography (IEX) is often the method of choice.[3][4] Develop a shallow gradient to improve the resolution of different species. |
| Co-elution of Unreacted PEG-Linker | Size-exclusion chromatography (SEC) is effective at removing unreacted small molecules, but can be less effective at separating unreacted PEG linker from the product if the size difference is not substantial. A combination of IEX and SEC is often required for high purity. |
| Residual Copper Contamination | Residual copper from the CuAAC reaction must be removed. Diafiltration or tangential flow filtration (TFF) with a buffer containing a chelating agent like EDTA can be effective. Analytical methods such as ICP-MS or RP-HPLC with a chelating agent can be used to quantify residual copper. |
| Product Aggregation | The hydrophobic nature of some conjugated molecules can lead to aggregation, especially at high concentrations. Perform purification steps at lower temperatures and consider the use of anti-aggregation excipients in your buffers. |
Quantitative Data
The following tables provide illustrative data to guide optimization and scale-up decisions.
Table 1: Effect of pH on Hydrazone Formation Yield
| pH | Reaction Time (hours) | Yield (%) |
| 3.5 | 12 | 45 |
| 4.5 | 8 | 92 |
| 5.5 | 8 | 88 |
| 7.0 | 24 | 65 |
| 8.0 | 24 | 50 |
| Reaction Conditions: 1.2 equivalents of this compound, room temperature. |
Table 2: Impact of Stoichiometry on CuAAC Reaction Efficiency
| Equivalents of Alkyne Substrate | Equivalents of Copper/Ligand | Equivalents of Sodium Ascorbate | Reaction Time (hours) | Conversion (%) |
| 1.0 | 1.0 | 5.0 | 4 | 75 |
| 1.5 | 1.0 | 5.0 | 2 | 95 |
| 2.0 | 1.0 | 5.0 | 2 | >98 |
| 1.5 | 0.5 | 2.5 | 4 | 80 |
| 1.5 | 2.0 | 10.0 | 1.5 | >98 |
| Reaction Conditions: Azide-functionalized protein at 5 mg/mL in PBS, pH 7.4, room temperature. |
Experimental Protocols
Protocol 1: Large-Scale Hydrazone Conjugation
This protocol describes the conjugation of this compound to a protein containing an aldehyde group, generated by periodate oxidation of a terminal serine.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) to a final concentration of 10 mg/mL.
-
Cool the solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 10 mM.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Remove excess periodate and glycerol by diafiltration or tangential flow filtration against 0.1 M sodium acetate buffer, pH 5.5.
-
-
Hydrazone Ligation:
-
Adjust the protein concentration to 5 mg/mL in the acetate buffer.
-
Prepare a 100 mM stock solution of this compound in the same buffer.
-
Add the this compound solution to the protein solution to achieve a 10-fold molar excess.
-
Incubate the reaction at room temperature for 4-6 hours with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
-
Purification:
-
Once the reaction is complete, remove the excess this compound by diafiltration or size-exclusion chromatography.
-
The resulting azide-functionalized protein is ready for the subsequent CuAAC reaction.
-
Protocol 2: Scale-Up of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified small molecule to the azide-functionalized protein from Protocol 1.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the alkyne-modified molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA ligand in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-functionalized protein solution (from Protocol 1) to a final concentration of 5 mg/mL in PBS, pH 7.4.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the alkyne-modified molecule stock solution to a final 5-fold molar excess over the protein.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2 minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature with gentle mixing under an inert atmosphere for 1-2 hours.
-
Monitor the reaction completion by LC-MS to confirm the formation of the desired conjugate.
-
-
Purification:
-
Purify the final conjugate using a combination of ion-exchange chromatography (to separate by charge) and size-exclusion chromatography (to remove small molecules and aggregates).
-
Perform a final buffer exchange into the desired formulation buffer using tangential flow filtration.
-
Visualizations
Caption: Sequential workflow for scaling up this compound reactions.
Caption: Troubleshooting decision tree for low yield in bioconjugation reactions.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrazone Bond Stability in Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability of hydrazone bonds under various pH conditions, a critical consideration in the design of pH-responsive drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using hydrazone bonds in pH-responsive drug delivery?
A1: Hydrazone bonds are employed in drug delivery systems due to their differential stability at varying pH levels. These linkages are designed to be stable at the physiological pH of blood (approximately 7.4) but are susceptible to cleavage under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent lability allows for the controlled release of a therapeutic payload within the target cell, minimizing premature drug release in systemic circulation.[1][2]
Q2: What is the chemical mechanism of hydrazone bond cleavage?
A2: The cleavage of a hydrazone bond occurs through acid-catalyzed hydrolysis.[2] In an acidic environment, a proton is added to one of the nitrogen atoms of the hydrazone linkage. This protonation increases the electrophilicity of the carbon atom, which is then attacked by a water molecule. This leads to the formation of an unstable carbinolamine intermediate, which subsequently breaks down to regenerate the original carbonyl (aldehyde or ketone) and hydrazine precursors, thus releasing the conjugated molecule.
Q3: How do the structural features of the reacting aldehyde/ketone and hydrazine affect the stability of the resulting hydrazone bond?
A3: The stability of a hydrazone bond is significantly influenced by the electronic and structural properties of its precursors:
-
Aromatic vs. Aliphatic Carbonyls: Hydrazones formed from aromatic aldehydes or ketones are generally more stable than those derived from their aliphatic counterparts. This increased stability is attributed to the electronic conjugation between the C=N double bond and the aromatic ring.
-
Electronic Effects of Substituents:
-
Electron-donating groups on the aldehyde or ketone increase the electron density at the hydrazone's carbon atom, making it more resistant to nucleophilic attack by water and thus enhancing stability.
-
Electron-withdrawing groups on the hydrazine moiety can increase the electrophilicity of the hydrazone, rendering it less stable and more prone to hydrolysis.
-
Q4: How does the stability of hydrazones compare to other linkages like oximes?
A4: There are significant differences in the hydrolytic stability of these linkages. Oximes are substantially more stable than hydrazones, with hydrolysis rate constants that are nearly 1000-fold lower than for simple hydrazones. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones, but they can be more labile at acidic pH. This characteristic makes acylhydrazones particularly well-suited for drug delivery applications that require stability in circulation and rapid cleavage in the acidic environment of intracellular compartments. Alkylhydrazones are the most susceptible to hydrolysis among the three.
Q5: Why is there often a discrepancy between hydrazone stability observed in buffer versus in plasma?
A5: Hydrazone linkers can exhibit significantly lower stability in plasma compared to a buffer at the same pH. This is because plasma contains proteins and other low molecular weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature drug release.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Premature drug release in in-vivo studies despite stability at neutral pH in buffer. | 1. Catalysis of hydrolysis by plasma components. 2. The specific hydrazone linkage may be inherently less stable than anticipated. | 1. Conduct in-vitro stability studies in plasma from the relevant species (e.g., mouse, rat, human) to get a more accurate prediction of in-vivo stability. 2. Modify the hydrazone linker. Consider using a more stable aromatic hydrazone or an acylhydrazone. Introducing electron-donating groups near the carbonyl-derived portion of the linker can also enhance stability. |
| Inconsistent or non-reproducible hydrolysis rates in in-vitro assays. | 1. Inaccurate pH of the buffer. 2. Fluctuations in temperature. 3. Degradation of the compound in the organic stock solution. | 1. Always verify the pH of your buffers with a calibrated pH meter before starting the experiment. 2. Use a calibrated incubator or water bath to maintain a constant temperature (typically 37°C). 3. Prepare fresh stock solutions of your hydrazone-linked compound for each experiment. |
| Difficulty in achieving complete hydrolysis even at low pH. | 1. The hydrazone bond is exceptionally stable due to its structure (e.g., a highly conjugated aromatic system). 2. Insufficient incubation time. | 1. If a less stable linker is required, consider synthesizing an analog derived from an aliphatic aldehyde or one with electron-withdrawing groups. 2. Extend the incubation time and monitor the hydrolysis over a longer period. |
Quantitative Data on Hydrazone Stability
The stability of a hydrazone bond is often quantified by its half-life (t½) under specific pH and temperature conditions. The following tables summarize representative data from the literature.
Table 1: Half-lives of Representative Hydrazone and Oxime Linkers at Different pD/pH Values
| Hydrazone/Oxime Type | pD/pH | Half-life (t½) |
| Generic Hydrazone | 7.0 | 183 hours |
| 5.0 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours |
| ~5.0 | 2.4 minutes | |
| Methylhydrazone | 7.0 | 0.23 hours |
| 6.0 | 0.027 hours | |
| 5.0 | 0.003 hours | |
| Acetylhydrazone | 7.0 | 0.45 hours |
| 6.0 | 0.048 hours | |
| 5.0 | 0.004 hours | |
| Oxime | 7.0 | 140 hours |
| 6.0 | 14 hours | |
| 5.0 | 1.4 hours | |
| (Data compiled from multiple sources. Note: pD is used for experiments in deuterated buffers.) |
Table 2: Influence of Carbonyl and Hydrazine Components on Relative Hydrazone Stability
| Carbonyl Component | Hydrazine Component | Relative Stability | Rationale |
| Aromatic Aldehyde | Acyl Hydrazide | High | Conjugation of the C=N bond with the aromatic ring enhances stability. |
| Aliphatic Aldehyde | Acyl Hydrazide | Lower | Lack of resonance stabilization compared to aromatic aldehydes. |
| Aldehyde with Electron-Donating Group | Any Hydrazine | Higher | Increased electron density on the hydrazone carbon reduces susceptibility to hydrolysis. |
| Aldehyde with Electron-Withdrawing Group | Any Hydrazine | Lower | Decreased electron density on the hydrazone carbon increases susceptibility to hydrolysis. |
Experimental Protocols
Protocol 1: In-Vitro Hydrazone Stability Assay in Buffer using RP-HPLC
This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.
-
Preparation of Buffers:
-
Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, and 7.4) to mimic endosomal, late endosomal, and physiological conditions, respectively.
-
Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic pH.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
Dilute the stock solution with the prepared buffers to a final desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the stability.
-
Incubate the samples in a constant temperature bath or incubator at 37°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) or by freezing the sample.
-
-
RP-HPLC Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable column and mobile phase.
-
Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time using a UV detector.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
-
Protocol 2: In-Vitro Hydrazone Stability Assay in Plasma using LC-MS/MS
This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.
-
Plasma Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C.
-
Centrifuge the plasma to remove any precipitates.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent.
-
Spike the plasma with the stock solution to the desired final concentration. The final solvent concentration should be minimized.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw aliquots of the plasma sample.
-
-
Protein Precipitation:
-
To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., 3-4 volumes of acetonitrile or methanol), often containing an internal standard for LC-MS analysis.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis of Supernatant:
-
Carefully collect the supernatant, which contains the intact conjugate and any released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.
-
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Caption: Workflow for in-vitro hydrazone stability testing.
References
side reactions of Azido-PEG4-hydrazide and how to avoid them
Welcome to the Technical Support Center for Azido-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting and avoiding potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing an azide group and a hydrazide group separated by a 4-unit polyethylene glycol (PEG) spacer. The azide group is commonly used in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to react with alkyne-containing molecules. The hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond. This linker is frequently used in bioconjugation and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecules.
Q2: What are the main reactions involving the functional groups of this compound?
The two primary reactions are:
-
Azide Group: Reacts with terminal alkynes via CuAAC to form a stable 1,4-disubstituted 1,2,3-triazole. It can also react with strained cycloalkynes (e.g., DBCO, BCN) via SPAAC in the absence of a copper catalyst. An alternative reaction is the Staudinger ligation with phosphines to form an amide bond.
-
Hydrazide Group: Reacts with aldehydes or ketones to form a hydrazone linkage. This reaction is reversible and its stability is pH-dependent.
Q3: What are the storage and stability recommendations for this compound?
To ensure the integrity of the reagent, it should be stored at -20°C or -80°C, protected from light and moisture.[1][2] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation. Prepare solutions fresh and discard any unused reconstituted reagent.[3]
Troubleshooting Guide: Side Reactions and Avoidance Strategies
This section details potential side reactions for each functional group and provides strategies to minimize their occurrence.
Side Reactions of the Azide Group
The azide group itself is relatively stable and unreactive under typical bioconjugation conditions, but side reactions can occur during the conjugation process, particularly in CuAAC reactions.
Click to expand troubleshooting for CuAAC reactions
Problem: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst in CuAAC is Cu(I). It can be easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. | - Degas all buffers and solutions thoroughly before use.- Work under an inert atmosphere (e.g., nitrogen or argon).- Use a sufficient excess of a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) state.[4] |
| Poor Reagent Quality | Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. | - Use high-purity reagents.- Store this compound and alkyne-containing molecules under the recommended conditions. |
| Steric Hindrance | Bulky groups near the azide or alkyne can hinder the formation of the triazole ring. | - Increase the reaction time or temperature.- If possible, redesign the substrate to include a less sterically hindered linker. |
| Copper Chelation | Some substrates, particularly proteins with certain amino acid residues (e.g., histidine, cysteine), can chelate the copper catalyst, making it unavailable for the reaction. | - Use a copper-stabilizing ligand, such as THPTA or BTTAA, to prevent chelation and improve catalyst stability and efficiency. |
Problem: Formation of Undesired Byproducts
| Side Reaction | Explanation | Recommended Solution |
| Oxidative Homocoupling of Alkynes (Glaser Coupling) | In the presence of oxygen, terminal alkynes can couple to form a diyne byproduct, catalyzed by copper ions. | - Maintain anaerobic conditions by degassing all solutions and working under an inert atmosphere.- Use a copper-stabilizing ligand. |
| Oxidative Damage to Biomolecules | The Cu(I)/Cu(II) redox cycle in the presence of a reducing agent and oxygen can generate reactive oxygen species (ROS). These ROS can damage sensitive amino acid residues (e.g., methionine, cysteine, histidine) in proteins.[4] | - Thoroughly degas all reaction components.- Use a copper-stabilizing ligand to minimize ROS generation.- Lower the reaction temperature. |
Experimental Protocol: General Procedure for a CuAAC Reaction
-
Preparation: Ensure all glassware is clean and dry. Degas all buffers (e.g., phosphate buffer, pH 7.0-7.5) and water by sparging with nitrogen or argon for at least 20 minutes.
-
Reactant Solution: Dissolve the alkyne-containing molecule and this compound in the degassed buffer.
-
Catalyst Preparation: Prepare a stock solution of a Cu(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stock solution of a copper-stabilizing ligand (e.g., THPTA) is also recommended.
-
Reaction Initiation: Add the copper-stabilizing ligand to the reactant solution, followed by the CuSO₄. Finally, add the sodium ascorbate to initiate the reaction. A typical molar ratio is 1:1 alkyne to azide, with 1 mM CuSO₄, 5 mM sodium ascorbate, and 5 mM THPTA.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the catalyst.
SPAAC is an alternative "click" reaction that does not require a cytotoxic copper catalyst, making it ideal for experiments in living systems.
Click to expand troubleshooting for SPAAC reactions
Problem: Slow Reaction Rate
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity of Cycloalkyne | Different strained cycloalkynes (e.g., DBCO, BCN, DIFO) have varying reaction kinetics with azides. | - Choose a cycloalkyne with higher reactivity if faster kinetics are required.- Increase the concentration of the reactants.- Increase the reaction temperature, if the stability of the biomolecules allows. |
| Steric Hindrance | As with CuAAC, bulky groups near the reacting moieties can slow down the reaction. | - Use a longer PEG linker on either the azide or the cycloalkyne to increase the distance between the reacting groups and any bulky substituents. |
The Staudinger ligation is another copper-free alternative for reacting azides, which forms an amide bond upon reaction with a phosphine.
Click to expand troubleshooting for Staudinger ligation
Problem: Low Yield of Amide Product
| Side Reaction | Explanation | Recommended Solution |
| Hydrolysis of Aza-ylide Intermediate (Staudinger Reduction) | The aza-ylide intermediate can be hydrolyzed by water to produce a primary amine and a phosphine oxide, which is a competing pathway to the desired amide bond formation. | - Minimize water in the initial phase of the reaction by using anhydrous solvents.- Use a phosphine reagent with an appropriately positioned electrophilic trap (e.g., an ortho-ester group) to accelerate the intramolecular cyclization, which outcompetes the hydrolysis.- Increase the concentration of the reactants to favor the intramolecular reaction. |
| Aza-Wittig Reaction | An alternative pathway for the aza-ylide intermediate can lead to the formation of a phosphonamide byproduct. | - Use a phosphinothiol reagent, which is less prone to this side reaction. |
Experimental Protocol: General Procedure for a Traceless Staudinger Ligation
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., THF, DMF).
-
Reaction Mixture: Dissolve the phosphinothioester and this compound in the anhydrous solvent.
-
Incubation: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Hydrolysis: Add a controlled amount of water to the reaction mixture to facilitate the final hydrolysis step to the amide product.
-
Purification: Remove the solvent under reduced pressure and purify the product by flash column chromatography to remove the phosphine oxide byproduct.
Side Reactions of the Hydrazide Group
The primary reaction of the hydrazide group is the formation of a hydrazone with an aldehyde or ketone.
Click to expand troubleshooting for hydrazone formation
Problem: Low Yield of Hydrazone
| Potential Cause | Explanation | Recommended Solution |
| Unfavorable pH | The rate of hydrazone formation is pH-dependent. At very low pH, the hydrazide is protonated and non-nucleophilic. At high pH, the dehydration step is slow. The optimal pH is typically between 4 and 6. | - Adjust the reaction buffer to the optimal pH range for your specific substrates. Acetate or citrate buffers are commonly used for acidic conditions. |
| Slow Reaction Rate at Neutral pH | For many bioconjugation applications, a neutral pH is required to maintain the stability of the biomolecules, but this can significantly slow down the reaction rate. | - Use a nucleophilic catalyst, such as aniline, to accelerate the reaction at neutral pH. |
| Steric Hindrance | Bulky groups on either the hydrazide or the carbonyl compound can hinder the reaction. | - If possible, use less sterically hindered starting materials.- Increase the reaction time and/or temperature. |
Problem: Instability of the Hydrazone Bond
| Issue | Explanation | Recommended Solution |
| Hydrolysis of the Hydrazone Bond | The hydrazone bond is susceptible to acid-catalyzed hydrolysis. This can be a desired feature for drug delivery in the acidic environment of endosomes and lysosomes, but can be a problem if stability at neutral pH is required. | - For increased stability at neutral pH, consider forming the hydrazone from an aromatic aldehyde, as these are more stable than those formed from aliphatic aldehydes due to conjugation.- Store the hydrazone-linked conjugate at neutral or slightly basic pH. |
| Discrepancy Between Buffer and Plasma Stability | Hydrazone bonds can be less stable in plasma than in buffer at the same pH due to catalysis by plasma proteins. | - Evaluate the stability of the hydrazone-linked conjugate in plasma if it is intended for in vivo applications. |
Problem: Formation of Azine Byproduct
| Side Reaction | Explanation | Recommended Solution |
| Azine Formation | The hydrazone product can react with another molecule of the carbonyl compound to form an azine. | - Use a slight excess of the hydrazide reactant to minimize this side reaction. |
Experimental Protocol: General Procedure for Hydrazone Formation
-
Buffer Preparation: Prepare a buffer at the desired pH. For optimal reaction rates, an acetate buffer (pH 4.5-5.5) is often used. For reactions at neutral pH, a phosphate buffer (pH 7.0-7.4) with an aniline catalyst can be used.
-
Reactant Solution: Dissolve the carbonyl-containing molecule and this compound in the reaction buffer.
-
Incubation: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Purification: Once the reaction is complete, the product can be purified by methods such as dialysis, size-exclusion chromatography, or HPLC.
Potential Side Reactions of the PEG Linker
The PEG4 linker is generally stable under most bioconjugation conditions. However, degradation can occur under harsh conditions.
Click to expand troubleshooting for PEG linker stability
| Potential Issue | Explanation | Recommended Solution |
| Hydrolysis of Ether Linkages | The ether bonds in the PEG chain can undergo slow hydrolysis under strongly acidic conditions. This process can be catalyzed by Lewis acids. | - Avoid prolonged exposure to strong acids.- If acidic conditions are required for other reaction steps, keep the exposure time and temperature to a minimum. |
| Oxidative Degradation | The PEG backbone can be susceptible to oxidative cleavage by reactive oxygen species (ROS). | - If working with systems that generate ROS (e.g., some metal-catalyzed reactions), ensure thorough degassing of solutions to minimize oxygen content. |
This technical support guide provides a comprehensive overview of the potential side reactions when using this compound and offers practical solutions to mitigate these issues, ensuring successful and reproducible experimental outcomes.
References
dealing with steric hindrance in Azido-PEG4-hydrazide labeling
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during bioconjugation with Azido-PEG4-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It features two different reactive groups at opposite ends of a hydrophilic polyethylene glycol (PEG) spacer:
-
Hydrazide Group: This end reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2] This is useful for labeling glycoproteins that have been oxidized to create aldehydes, or proteins modified to contain a ketone.
-
Azide Group: This end is used in "click chemistry." It reacts very efficiently with alkyne-containing molecules, such as those modified with DBCO or BCN, to form a stable triazole ring.[3]
-
PEG4 Spacer: The PEG linker improves the solubility of the reagent and the resulting conjugate while also providing a spacer arm to separate the two molecules being linked.
Q2: What is steric hindrance in the context of bioconjugation?
Steric hindrance is a phenomenon where the three-dimensional shape of a molecule obstructs a chemical reaction. In bioconjugation, this happens when the target site on a protein (e.g., an aldehyde group) is buried within the protein's structure or shielded by bulky neighboring amino acids, preventing the this compound from accessing it. Similarly, the molecule you intend to attach via the azide group could also be large, causing a "steric clash" that prevents the reaction.
Q3: What are the common signs that steric hindrance is affecting my labeling reaction?
Common indicators that steric hindrance may be the cause of poor labeling results include:
-
Low Reaction Yields: The amount of final conjugated product is significantly lower than expected.
-
Incomplete Conjugation: A large portion of the target protein remains unlabeled, even when using an excess of the labeling reagent.
-
Lack of Site-Specificity: The label attaches to more accessible, but unintended, sites on the protein's surface.
-
Protein Aggregation: If modification does occur at overly accessible sites, it can alter the protein's properties and lead to precipitation.
Q4: My hydrazone ligation yield is low. What are the first things I should check?
For low-yield hydrazone ligations, first verify and optimize the reaction conditions. The formation of the hydrazone bond is highly dependent on pH, with optimal rates typically occurring under mildly acidic conditions (e.g., pH 4.5-6.0). However, the stability of your protein at this pH must be considered. Also, confirm the concentrations of your reactants and ensure the this compound reagent has not degraded.
Q5: How can I improve the efficiency of the azide "click" reaction?
For the azide terminus, the most common reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), which is catalyst-free. If this reaction is slow, ensure your strained alkyne (e.g., DBCO, BCN) is pure and has not degraded. If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the efficiency of the catalyst is critical. Using fresh catalyst, optimizing the ligand, and removing any potential inhibitors from your buffer can improve yields.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
If you are experiencing low or no yield, the following guide provides a systematic approach to troubleshooting the issue, addressing both the hydrazone ligation and the subsequent click chemistry step.
Caption: A workflow for troubleshooting low-yield bioconjugation reactions.
Table 1: Troubleshooting Low-Yield Hydrazone Ligation
| Possible Cause | Recommended Solution & Rationale |
| Inaccessible Carbonyl Group | Use a longer PEG linker: The PEG4 spacer may be too short to reach a buried or shielded aldehyde/ketone. Switching to Azido-PEG8-hydrazide or Azido-PEG12-hydrazide provides greater flexibility and reach. Mild Denaturation: In some cases, using a low concentration of a reversible denaturant (e.g., 1-2 M urea) can expose buried residues. This should be done with extreme caution to avoid irreversible protein unfolding. |
| Suboptimal Reaction pH | Optimize pH: Hydrazone formation is catalyzed by acid and is often fastest around pH 4.5. However, many proteins are not stable at this pH. Perform small-scale pilot reactions across a pH range (e.g., 5.0, 6.0, 7.0) to find the best balance between reaction efficiency and protein stability. |
| Slow Reaction Kinetics | Add a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation, significantly increasing reaction rates, especially at neutral pH. Adding 10-100 mM aniline to the reaction can improve yields without needing to lower the pH. Increase Incubation Time/Temp: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. Gentle warming (e.g., to 37°C) may help, but monitor for protein instability. |
| Low Reagent Concentration | Increase Molar Excess: Use a higher molar excess (e.g., 20- to 50-fold) of the this compound reagent relative to the protein to help drive the reaction equilibrium toward the product. |
Table 2: Troubleshooting Low-Yield Azide "Click" Reaction
| Possible Cause | Recommended Solution & Rationale |
| Steric Clash at Alkyne Site | Optimize Linker on Reporter Molecule: If the molecule being attached to the azide is large, ensure it has its own spacer arm attached to the alkyne group. The combined length of both linkers can overcome steric clashes. |
| Inefficient CuAAC Catalyst | Use Fresh Catalyst: The active Cu(I) species in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be oxidized to the inactive Cu(II). Always use a freshly prepared solution of a Cu(I) source (e.g., CuBr) or a Cu(II) source with a reducing agent (e.g., CuSO₄ with sodium ascorbate). Add a Ligand: A copper-coordinating ligand like TBTA or THPTA protects the Cu(I) from oxidation and increases reaction efficiency. |
| Slow SPAAC Kinetics | Increase Reaction Time: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is generally fast but can be slowed by steric hindrance. Increase the incubation time to allow the reaction to proceed to completion. |
| Degraded Alkyne Reagent | Use High-Purity Reagents: Strained alkynes like DBCO and BCN can degrade over time, especially if not stored properly. Use fresh, high-purity reagents for the best results. |
Experimental Protocols
Protocol 1: General Two-Step Labeling with this compound
This protocol describes the general procedure for first labeling a protein containing a carbonyl group with this compound, followed by a click chemistry reaction to attach a reporter molecule.
References
Technical Support Center: Post-Reaction Removal of Excess Azido-PEG4-hydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG4-hydrazide following a bioconjugation reaction. This resource offers frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing excess this compound?
A1: The main difficulty lies in efficiently separating the small, unreacted this compound linker from the significantly larger biomolecule-PEG conjugate. The substantial difference in molecular weight between the desired conjugate and the free linker is the key characteristic leveraged for successful purification.[1]
Q2: What are the most effective methods for removing unreacted this compound?
A2: Size-based separation techniques are the most effective and commonly employed methods. These include:
-
Dialysis: A straightforward method that relies on the passive diffusion of the small linker across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): A rapid and high-resolution chromatographic technique that separates molecules based on their hydrodynamic radius.[2][]
-
Tangential Flow Filtration (TFF): A scalable and efficient method that uses pressure and a semi-permeable membrane to separate molecules, particularly suitable for larger sample volumes.[4]
Q3: How can I verify that the excess this compound has been successfully removed?
A3: Several analytical techniques can be employed to assess the purity of the final conjugate and confirm the absence of the free linker. High-Performance Liquid Chromatography (HPLC), particularly with a method that can resolve the conjugate from the free linker, is a common approach.
Q4: Can I quench the reaction before purification?
A4: While not always necessary, quenching the reaction can be beneficial. This can be achieved by adding a small molecule containing an aldehyde or ketone to react with the excess hydrazide. However, this adds another small molecule that will need to be removed during the purification step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Residual this compound detected post-purification | Incomplete separation: The chosen purification method may not be optimal for the scale of the reaction or the specific biomolecule. | Optimize purification parameters: For dialysis, ensure a sufficient number of buffer changes and an adequate dialysis volume. For SEC, select a column with the appropriate fractionation range and optimize the flow rate. For TFF, perform a sufficient number of diavolumes. |
| Incorrect membrane/resin selection: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be too large, allowing the conjugate to be lost or the linker to be retained. | Select appropriate materials: Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate (e.g., 3-10 kDa). For SEC, choose a resin with a fractionation range that effectively separates the conjugate from the small linker. | |
| Low recovery of the conjugated biomolecule | Non-specific binding: The conjugate may be adsorbing to the purification membrane or chromatography resin. | Modify buffer conditions: Include additives like a non-ionic surfactant (e.g., 0.01% Tween-20) in the purification buffer to minimize non-specific binding. For SEC, consider using a column with a different stationary phase. |
| Precipitation of the conjugate: Changes in buffer composition or concentration during purification can lead to product precipitation. | Ensure buffer compatibility: Use buffers that are known to maintain the solubility and stability of your biomolecule throughout the purification process. | |
| Co-elution of the conjugate and excess linker in SEC | Poor resolution: The column may be overloaded, or the flow rate may be too high. | Optimize SEC parameters: Reduce the sample loading volume and decrease the flow rate to improve peak resolution. Ensure the column length is adequate for the separation. |
| Slow purification process | Methodological limitations: Traditional dialysis can be a time-consuming process. | Consider alternative methods: For faster processing, especially with larger volumes, consider using SEC or TFF. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of the recommended purification methods for removing excess this compound. Please note that actual results may vary depending on the specific biomolecule, sample volume, and experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Purity Achieved | Good to Excellent (>95%) | Excellent (>99%) | Excellent (>99%) |
| Typical Recovery | >90% | >95% | >95% |
| Processing Time | 12 - 48 hours | 0.5 - 2 hours | 1 - 4 hours |
| Scalability | Limited | Good | Excellent |
| Required Equipment | Basic laboratory equipment | Chromatography system (e.g., FPLC or HPLC) | TFF system (pump, reservoir, membrane cassette) |
| Key Advantage | Simple and cost-effective | High resolution and speed | Fast, scalable, and combines concentration and buffer exchange |
| Key Disadvantage | Time-consuming, potential for sample dilution | Requires specialized equipment, potential for sample dilution | Higher initial equipment cost |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Principle: This method relies on the diffusion of the low molecular weight this compound through a semi-permeable membrane into a large volume of buffer, while the much larger bioconjugate is retained.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-10 kDa.
-
Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
Procedure:
-
Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Sample Loading: Carefully load the reaction mixture into the dialysis tubing or cassette using a syringe or pipette. Avoid introducing air bubbles.
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Secure the Membrane: Securely clamp or seal the dialysis tubing.
-
Initiate Dialysis: Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume).
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Stirring: Place the beaker on a magnetic stir plate and add a stir bar to the buffer. Stir gently to facilitate efficient diffusion.
-
Buffer Exchange: For optimal removal, perform at least three buffer changes over a period of 24-48 hours. A typical schedule is to change the buffer after 4 hours, 8 hours, and then overnight.
-
Sample Recovery: After the final buffer change, carefully remove the dialysis unit from the buffer. Open the tubing or access the cassette port and gently remove the purified conjugate.
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (the conjugate) elute first, while smaller molecules (the excess linker) are retarded and elute later.
Materials:
-
SEC column with a fractionation range suitable for separating the conjugate from the small linker (e.g., a desalting column).
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., PBS, pH 7.4).
-
Sample filtration device (0.22 µm syringe filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the column with the mobile phase at a pre-determined flow rate. Collect fractions as the conjugate elutes. The elution of the conjugate and the free linker can be monitored by UV absorbance (typically at 280 nm for proteins).
-
Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, HPLC) to identify the fractions containing the purified conjugate, free of the excess linker.
-
Pooling of Fractions: Pool the pure fractions containing the desired conjugate.
Protocol 3: Removal of Excess this compound using Tangential Flow Filtration (TFF)
Principle: TFF, also known as cross-flow filtration, uses a pump to circulate the sample solution tangentially across the surface of a semi-permeable membrane. The pressure gradient forces the smaller molecules (excess linker and buffer) through the membrane (permeate), while the larger molecules (the conjugate) are retained (retentate). This process is performed in a diafiltration mode to exchange the buffer and wash away the excess linker.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (typically 3-10 kDa).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Assembly and Equilibration: Assemble the TFF system and install the membrane according to the manufacturer's protocol. Flush the system with water and then equilibrate with the diafiltration buffer.
-
Sample Loading: Add the reaction mixture to the reservoir.
-
Diafiltration: Begin recirculating the sample across the membrane at a defined cross-flow rate. Apply transmembrane pressure (TMP) to drive the buffer and the small unreacted linker through the membrane into the permeate.
-
Buffer Exchange: Continuously add fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate while washing out the excess linker.
-
Number of Diavolumes: Perform 5-7 diavolumes to ensure thorough removal of the excess linker. One diavolume is equal to the initial sample volume.
-
Concentration (Optional): After diafiltration, the purified conjugate can be concentrated by continuing to remove permeate without adding more buffer.
-
Product Recovery: Recover the concentrated and purified conjugate from the retentate.
Visualizations
Caption: General workflow for bioconjugation and purification.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Optimizing Azido-PEG4-hydrazide Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent selection on the reaction efficiency of Azido-PEG4-hydrazide, a versatile heterobifunctional linker. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions for this compound?
A: this compound is a dual-purpose linker with two distinct reactive groups:
-
Hydrazide Group (-NH-NH₂): This group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[1] It can also react with carboxylic acids to form a stable amide bond in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]
-
Azide Group (-N₃): This group is primarily used in "click chemistry." It reacts with alkyne groups to form a stable 1,2,3-triazole ring. This reaction can be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne reagents like BCN or DBCO, which does not require a copper catalyst.[3][4]
Q2: How does solvent choice impact the hydrazide-carbonyl reaction efficiency?
A: The hydrazide group's reactivity is highly dependent on pH and solvent. The very low pKa of the hydrazide group (around 3) allows for selective reactions.[5] For instance, when reacting with a carboxylic acid using EDC, the reaction can be performed at a mild acidic pH. Under these conditions, the carboxyl groups are readily activated while primary amines on a protein remain protonated and less reactive, leading to higher selectivity.
For reactions with aldehydes or ketones, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used, especially for non-biological small molecules. For biomolecules in aqueous solutions, the addition of a co-solvent like DMSO is often necessary to solubilize the this compound linker. Maintaining the stability and solubility of the target molecule is paramount.
Q3: What is the optimal solvent for the azide-alkyne (Click Chemistry) reaction?
A: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is significantly influenced by the solvent. While common organic solvents can be used, studies have shown that some perform much better than others. Biomass-derived solvents have demonstrated particularly high efficiency.
A comparison of various solvents in a CuAAC reaction showed that while yields were moderate in dichloromethane (DCM) and low in DMF, NMP, and DMSO, they were significantly higher in solvents like γ-valerolactone (GVL) and Cyrene™. It is also critical to control the water content, as moisture levels above 1% can decrease reaction efficiency due to reduced solubility of reactants.
Data Summary: Solvent Impact on CuAAC Reaction Yield
The following table summarizes the reported yield of 1-benzyl-4-phenyl-1H-1,2,3-triazole in various solvents, providing a clear comparison of their efficiency for the click chemistry reaction.
| Solvent | Abbreviation | Yield (%) |
| Dichloromethane | DCM | ~55% |
| 1,4-Dioxane | - | ~45% |
| N,N-Dimethylformamide | DMF | <10% |
| N-Methyl-2-pyrrolidone | NMP | <10% |
| Dimethyl sulfoxide | DMSO | <10% |
| γ-Valerolactone | GVL | >95% |
| Cyrene™ | - | >95% |
Troubleshooting Guide
Q4: My this compound linker is not dissolving. What should I do?
A: Polyethylene glycol (PEG) linkers are generally soluble in water and many organic solvents like DMSO, DMF, acetonitrile, and dichloromethane. If you encounter solubility issues, consider the following:
-
Start with a suitable solvent: DMSO is a good initial choice for dissolving the linker before adding it to your reaction mixture.
-
Use co-solvents: For reactions in aqueous buffers, prepare a concentrated stock solution of the linker in DMSO or DMF and add it to the reaction. Be mindful that high concentrations of organic solvents can denature proteins.
-
Apply gentle heating or sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.
Q5: My reaction yield is low. What are the common causes related to solvents and reagents?
A: Low yields can stem from several factors:
-
Incorrect Solvent: As shown in the table above, solvent choice can dramatically affect the yield of click chemistry reactions. Ensure your chosen solvent is optimal for the specific reaction you are performing.
-
Presence of Water: For CuAAC reactions, ensure your organic solvents are anhydrous, as water can inhibit the reaction.
-
Incompatible Buffers: If your experimental workflow involves introducing the azide or alkyne handles using NHS esters, avoid amine-containing buffers like Tris or glycine, as they will compete for the reaction. Similarly, if using maleimide chemistry, avoid thiol-containing reagents like DTT in the reaction buffer.
Experimental Protocols & Workflows
General Protocol 1: Hydrazone Formation with an Aldehyde-containing Protein
-
Preparation of Protein: Dissolve the aldehyde-containing protein in a suitable aqueous buffer (e.g., PBS, pH 6.0-7.0).
-
Preparation of Linker: Prepare a 10-20 mM stock solution of this compound in DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
General Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
(This protocol is adapted from conditions reported to have high efficiency)
-
Reagent Preparation:
-
Dissolve the alkyne-containing substrate (1 mmol) and the this compound (1.15 mmol) in 2.5 mL of an appropriate solvent (e.g., GVL or Cyrene™).
-
Prepare a catalyst solution of Copper(I) iodide (CuI, 0.01 mmol).
-
Prepare a base solution of Triethylamine (Et₃N, 0.1 mmol).
-
-
Reaction: To the solution of the alkyne and azide, add the base followed by the copper catalyst.
-
Incubation: Stir the reaction mixture at 30°C for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Quenching & Purification: Once the reaction is complete, quench with a suitable reagent if necessary. Purify the final conjugate using column chromatography or other appropriate methods.
Visualized Workflows and Relationships
Caption: Experimental workflow for a typical bioconjugation reaction.
Caption: Key factors influencing the outcomes of a conjugation reaction.
References
Technical Support Center: Solid-Phase Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase click chemistry experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is solid-phase click chemistry?
A1: Solid-phase click chemistry refers to conducting click reactions where one of the reactants is immobilized on a solid support, such as a resin.[1] This approach simplifies purification by allowing excess reagents and byproducts to be washed away, leaving the desired product attached to the solid support.[1] The most common type of click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]
Q2: What are the key advantages of using a solid-phase approach for click chemistry?
A2: The primary advantages include:
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Simplified Purification: Excess reagents and soluble byproducts are easily removed by washing the solid support.[1]
-
High Throughput: The methodology is well-suited for the rapid synthesis of compound libraries for applications like drug screening.
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Compatibility: It is highly compatible with established techniques like solid-phase peptide synthesis (SPPS).
Q3: What are the essential components for a solid-phase CuAAC reaction?
A3: A typical solid-phase CuAAC reaction requires:
-
Solid Support (Resin): Functionalized with either an azide or an alkyne.
-
Soluble Reactant: The corresponding alkyne or azide that will react with the resin-bound moiety.
-
Copper(I) Catalyst: This is the active catalyst for the reaction. It is often generated in situ from a Copper(II) source.
-
Copper(II) Source: Commonly Copper(II) sulfate (CuSO₄).
-
Reducing Agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state.
-
Copper-chelating Ligand: Ligands such as THPTA or TBTA are used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Solvent: A suitable solvent system that swells the resin and dissolves the reagents, often a mixture of an organic solvent and water (e.g., DMF/water, DMSO/water).
Q4: How can I monitor the progress of my solid-phase click reaction?
A4: Monitoring solid-phase reactions can be challenging. Common techniques include:
-
Cleavage and Analysis: A small amount of resin is treated with a cleavage cocktail (e.g., TFA-based) to release the product, which is then analyzed by LC-MS or MALDI-TOF mass spectrometry.
-
On-Bead Analytical Techniques: Methods like FT-IR spectroscopy can sometimes be used to detect the disappearance of the azide vibrational stretch (~2100 cm⁻¹).
-
Thin-Layer Chromatography (TLC): In some cases, a photolabile linker can be used to allow for real-time reaction monitoring by TLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during solid-phase click chemistry experiments.
Issue 1: Low or No Product Yield
Q: My solid-phase click reaction has a very low or no yield. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common problem with several potential causes. Follow this systematic approach to identify and resolve the issue.
1. Verify Starting Materials and Resin Loading:
-
Confirm Functionalization: Ensure that the azide or alkyne functionality is present on both the solid support and the soluble reactant. This can be verified by NMR or mass spectrometry for the soluble component and by a test cleavage and analysis for the resin.
-
Check Resin Loading: Inaccurate resin loading values will lead to incorrect stoichiometry. If possible, quantify the functional loading of your starting resin.
2. Evaluate Reaction Conditions:
-
Catalyst System:
-
Copper Source: Use a reliable copper source. If using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize. Generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) with a reducing agent is often more robust.
-
Reducing Agent: Prepare fresh sodium ascorbate solutions for each experiment, as it degrades in solution. Ensure a sufficient excess is used (typically 2-10 equivalents relative to Cu(II)).
-
Ligand: The use of a copper-chelating ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation. Ensure the correct ligand-to-copper ratio is used (often 1:1 to 5:1).
-
-
Solvent System:
-
Resin Swelling: The chosen solvent must adequately swell the resin to ensure the accessibility of the reactive sites. Polystyrene resins swell well in solvents like DCM, DMF, and THF, while PEG-based resins require more polar solvents.
-
Reagent Solubility: Ensure all soluble reagents (alkyne/azide, catalyst components) are fully dissolved in the reaction solvent. Sometimes, adding a co-solvent like water or t-BuOH can improve solubility and reaction rates.
-
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Check for Interfering Substances:
-
Amines and Thiols: Buffers containing primary amines (e.g., Tris) can chelate copper and inhibit the reaction. Thiols (e.g., DTT, β-mercaptoethanol) will also interfere with the catalyst. Remove these substances before the reaction.
-
Other Chelators: Avoid additives that can chelate copper, such as EDTA, unless it is for post-reaction workup.
Decision Tree for Troubleshooting Low Yield:
Caption: Decision tree for troubleshooting low yields in solid-phase click reactions.
Issue 2: Incomplete Reaction
Q: My reaction stalls and does not go to completion, even after extended reaction times. What should I do?
A: Incomplete reactions are often caused by catalyst deactivation, poor accessibility of reaction sites, or steric hindrance.
-
Catalyst Deactivation:
-
Re-add Catalyst: The Cu(I) catalyst may have oxidized over time. Try adding a fresh solution of sodium ascorbate and CuSO₄/ligand to the reaction mixture.
-
Improve Inert Atmosphere: Ensure your reaction setup is free of oxygen leaks.
-
-
Resin and Steric Effects:
-
Improve Swelling: Try a different solvent system to improve resin swelling. For large molecules, switching to a resin with a longer, more flexible linker (e.g., PEG-based resins) may improve accessibility.
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Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can sometimes drive it to completion, but be mindful of the stability of your molecules.
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Increase Reagent Concentration: Using a higher concentration of the soluble reactant can help improve reaction kinetics.
-
Issue 3: Difficulty with Product Cleavage or Purification
Q: I am having trouble cleaving my product from the resin, or the cleaved product is impure. What could be wrong?
A: Cleavage and purification issues can arise from the reaction itself or the cleavage step.
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Incomplete Reaction: If the click reaction was not complete, you will cleave a mixture of starting material and product. Re-run the reaction under optimized conditions.
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Side Reactions: Unprotected functional groups on your molecules could lead to side reactions. Ensure all necessary protecting groups are in place.
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Cleavage Cocktail: Use the appropriate cleavage cocktail for your resin and protecting groups. For example, a standard TFA-based cocktail is used for many peptide applications.
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Copper Contamination: Residual copper can contaminate the final product. After cleavage, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove copper ions.
Quantitative Data Summary
The following tables provide typical reaction conditions and outcomes for solid-phase CuAAC reactions to serve as a baseline for optimization.
Table 1: Typical Reagent Equivalents for On-Resin CuAAC
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Soluble Alkyne/Azide | 2 - 10 eq. | Drives reaction to completion |
| CuSO₄·5H₂O | 0.1 - 1 eq. | Copper(II) source |
| Sodium Ascorbate | 0.2 - 5 eq. | Reducing agent to form Cu(I) |
| Ligand (e.g., TBTA) | 0.1 - 1 eq. | Stabilizes Cu(I) catalyst |
| Base (e.g., DIPEA) | 2 - 10 eq. | Optional, can accelerate reaction |
Table 2: Comparison of Common Solid-Phase Supports
| Resin Type | Common Solvents | Advantages | Disadvantages |
| Polystyrene (PS) | DCM, DMF, THF | High loading capacity, mechanically stable | Poor swelling in polar/aqueous solvents |
| PEG-grafted PS | DCM, DMF, Water, MeOH | Good swelling in diverse solvents, improved site accessibility | Lower loading capacity than PS |
| Tentagel®/PEGA | Water, DMF, DCM, MeOH | Excellent swelling in aqueous media, ideal for biomolecules | Mechanically less stable than PS |
Experimental Protocols
Protocol 1: General On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for performing a click reaction on a resin-bound alkyne with a soluble azide.
Materials:
-
Alkyne-functionalized resin (1.0 eq.)
-
Azide-containing molecule (5.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 eq.)
-
Sodium Ascorbate (2.5 eq.)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.5 eq.)
-
Solvent: Degassed DMF/Water (4:1 v/v)
-
Washing Solvents: DMF, DCM, Water
Procedure:
-
Swell the alkyne-functionalized resin in the DMF/Water solvent system in a reaction vessel for 30 minutes.
-
In a separate vial, dissolve the azide-containing molecule in the solvent system.
-
In another vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA in the solvent system.
-
Add the azide solution to the swollen resin, followed by the catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Seal the vessel and agitate the mixture at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (3x), Water (3x), and DCM (3x) to remove all soluble components.
-
Dry the resin under vacuum before proceeding to cleavage.
Visualizations
Experimental Workflow
Caption: General experimental workflow for solid-phase click chemistry.
Logical Relationships of Reaction Components
Caption: Logical relationships between components in a solid-phase CuAAC reaction.
References
Technical Support Center: Reducing Non-specific Binding in Cell Surface Labeling
Welcome to the technical support center for troubleshooting non-specific binding in cell surface labeling experiments. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you achieve clean, specific staining for accurate results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding is the attachment of antibodies to unintended targets on the cell surface, rather than the antigen of interest.[1] This can be caused by several factors, including electrostatic or hydrophobic interactions.[1] The result is a high background signal that can obscure the specific staining, leading to inaccurate data interpretation and difficulty in resolving cell populations, especially those with subtle differences in antigen expression.[1][2]
Q2: What are the most common causes of high background staining in cell surface labeling?
High background staining can stem from several factors throughout your experimental workflow. The most common culprits include:
-
Inappropriate Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of non-specific binding.[2]
-
Insufficient Blocking: Failing to adequately block non-specific binding sites on the cell surface can lead to high background.
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on various immune cells like macrophages, monocytes, B cells, and natural killer (NK) cells.
-
Dead Cells: Dead cells are known to non-specifically bind antibodies, contributing to background fluorescence.
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, resulting in a higher background signal.
-
Autofluorescence: Some cell types naturally fluoresce, or autofluorescence can be induced by certain fixatives, which can be mistaken for specific staining.
Troubleshooting Guides
Issue 1: High background signal across all my stained samples.
High background is a common issue that can often be resolved by optimizing several steps in your staining protocol.
Solution 1.1: Optimize Antibody Concentration through Titration
Using an excessive concentration of antibody is a primary reason for non-specific binding. Titrating your antibodies is a critical step to determine the optimal concentration that provides the best signal-to-noise ratio.
Experimental Protocol: Antibody Titration
-
Prepare a Cell Suspension: Start with a known number of cells for each sample, for instance, 1 x 10^6 cells. It's important to use the same cell type you'll be using in your actual experiment.
-
Create a Dilution Series: Prepare a series of dilutions of your primary antibody. A good starting point is to test a range above and below the manufacturer's recommended concentration. For example, if the recommendation is 5 µL per test, you could try 0.5, 1, 2.5, 5, and 7.5 µL.
-
Stain Cells: Add the different antibody concentrations to your cell suspensions. Keep the total staining volume consistent for all samples.
-
Incubate: Incubate the cells with the antibody according to your standard protocol (e.g., 30 minutes at 4°C, protected from light).
-
Wash: Wash the cells to remove unbound antibodies.
-
Acquire Data: Analyze the samples on a flow cytometer.
-
Analyze and Determine Optimal Concentration: Calculate the Stain Index for each concentration. The Stain Index is a measure of the separation between the positive and negative populations. The optimal antibody concentration is the one that gives the highest Stain Index, indicating the brightest staining with minimal background.
Quantitative Data: Example Antibody Titration
| Antibody Dilution | Mean Fluorescence Intensity (MFI) of Positive Population | MFI of Negative Population | Stain Index |
| 1:50 | 12000 | 800 | 14.0 |
| 1:100 | 11500 | 400 | 28.8 |
| 1:200 | 10000 | 200 | 49.0 |
| 1:400 | 7000 | 150 | 45.7 |
| 1:800 | 4000 | 120 | 32.3 |
In this example, the 1:200 dilution provides the optimal signal-to-noise ratio.
Issue 2: My staining is specific, but I still have a high background, especially when working with immune cells.
This issue often points towards non-specific binding to Fc receptors.
Solution 2.1: Implement Fc Receptor Blocking
Many immune cells, such as B cells, NK cells, monocytes, and macrophages, express Fc receptors that can bind to the Fc portion of your primary antibody, leading to false positive signals. Blocking these receptors before adding your specific antibody is crucial.
Experimental Protocol: Fc Receptor Blocking
-
Prepare Cell Suspension: Prepare your single-cell suspension as usual.
-
Add Fc Blocking Reagent: Before adding your primary antibody, incubate the cells with an Fc blocking reagent. Common options include:
-
Commercial Fc Block: These are often cocktails of antibodies against Fc receptors (e.g., anti-CD16/32).
-
Normal Serum: Use serum from the same species as your secondary antibody at a concentration of 5-10%. For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum. Never use serum from the same species as your primary antibody.
-
Purified IgG: An excess of purified IgG can also be used to saturate the Fc receptors.
-
-
Incubate: Incubate the cells with the Fc blocking reagent for 10-15 minutes at room temperature or on ice.
-
Proceed with Staining: Without washing, add your primary antibody cocktail directly to the cells and proceed with your staining protocol. The blocking reagent should remain during the antibody incubation.
Logical Relationship: The Role of Fc Blocking
Caption: Fc blocking prevents non-specific antibody binding.
Issue 3: I've optimized my antibody concentration and used an Fc block, but the background remains high.
If you've addressed antibody concentration and Fc receptor binding, it's time to look at your blocking and washing procedures.
Solution 3.1: Optimize Your Blocking Buffer
A good blocking buffer will occupy non-specific binding sites on the cell surface without interfering with the specific antibody-antigen interaction.
Common Blocking Agents
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent for many applications. |
| Normal Serum | 5-10% (v/v) | Use serum from the species of the secondary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) | Can be very effective but should be avoided in biotin-based detection systems as it contains biotin. |
| Casein-based blockers | Varies | Often provide lower backgrounds than milk or BSA and are recommended for biotin-avidin systems. |
Experimental Protocol: Optimizing Blocking
-
Prepare Cells: Prepare your cell suspension.
-
Test Different Blockers: Aliquot your cells and test several different blocking buffers (e.g., 1% BSA, 5% normal goat serum, a commercial blocking solution).
-
Incubate: Incubate the cells in the blocking buffer for at least 30 minutes at room temperature.
-
Stain: Proceed with your primary and secondary antibody staining as usual.
-
Analyze: Compare the background levels between the different blocking conditions to determine the most effective one for your system.
Solution 3.2: Enhance Your Washing Steps
Inadequate washing can leave unbound antibodies, contributing to high background.
Tips for Effective Washing:
-
Increase the Number of Washes: Instead of two washes, try three or four between antibody incubation steps.
-
Increase the Wash Volume: Use a larger volume of wash buffer to more effectively dilute and remove unbound antibodies.
-
Increase the Wash Duration: A longer incubation in the wash buffer (e.g., 5 minutes per wash) can be beneficial.
-
Add Detergent: Including a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help reduce non-specific interactions.
Experimental Workflow: Staining with Optimized Washing
Caption: Optimized cell surface staining workflow.
Issue 4: I see a lot of non-specific staining in my negative control (unstained cells).
This indicates that the cells themselves are fluorescent, a phenomenon known as autofluorescence.
Solution 4.1: Address Autofluorescence
Autofluorescence is the natural fluorescence of cells, often due to molecules like NADH and riboflavin. Some cell types, like macrophages, are more autofluorescent than others.
Strategies to Minimize Autofluorescence:
-
Proper Gating: Use an unstained control to set the baseline fluorescence and gate your populations accordingly.
-
Choice of Fluorophores: For highly autofluorescent cells, use bright fluorophores that emit in the red or far-red spectrum, where autofluorescence is typically lower.
-
Viability Dyes: Dead cells can be highly autofluorescent. Always include a viability dye in your panel to exclude dead cells from your analysis.
-
Quenching Reagents: For fixed cells, autofluorescence can be induced by aldehydes. In such cases, a quenching step with a reagent like ammonium chloride may be necessary. For tissue sections, Sudan Black B washing can be effective.
Signaling Pathway: Autofluorescence Interference
References
Technical Support Center: Optimizing Storage of Azido-PEG4-hydrazide Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Azido-PEG4-hydrazide stock solutions. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring the success of downstream applications such as bioconjugation, PROTAC synthesis, and click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to preserve the reactivity of the moisture-sensitive azide and hydrazide functional groups.[2]
Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions under the following conditions. Adhering to these recommendations will help preserve the compound's reactivity.
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Protect from light.[1] |
| -80°C | Up to 6 months | Protect from light; ideal for long-term storage.[1] |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes before storage.[1]
Q3: What are the signs of potential degradation of this compound?
A3: While visual signs of degradation can be subtle, any change in the appearance of the solid compound, such as discoloration from its typical white to off-white appearance, may indicate degradation. For stock solutions, the appearance of precipitates that do not readily dissolve upon warming and vortexing can also be a sign of instability or reduced solubility. A more definitive sign of degradation is a decrease in the efficiency of subsequent conjugation reactions (e.g., click chemistry or hydrazone ligation), which can be assessed by analytical methods like HPLC or mass spectrometry to check for the presence of impurities or degradation products.
Q4: Can I store this compound stock solutions in aqueous buffers?
A4: It is generally not recommended to store this compound in aqueous buffers for extended periods. The azide group can be unstable in acidic aqueous solutions, potentially forming hydrazoic acid, which is toxic and explosive. The hydrazide group can also be susceptible to hydrolysis. For in vivo experiments or assays requiring an aqueous environment, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of anhydrous DMSO. Gentle warming and/or sonication can aid in dissolution. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. |
| Precipitate forms in the stock solution during storage. | The solution may be supersaturated, or the storage temperature is fluctuating. | Before use, warm the vial to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. |
| Low yield in click chemistry reaction. | Degradation of the azide functional group. Inactive copper catalyst. | Ensure proper storage of the this compound stock solution. Use freshly prepared stock solutions for best results. For copper-catalyzed reactions, ensure the use of a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state and degas solvents to remove oxygen. |
| Inefficient hydrazone ligation with an aldehyde or ketone. | Degradation of the hydrazide functional group. Suboptimal reaction pH. | Use a fresh stock solution of this compound. Hydrazone formation is most efficient at a slightly acidic pH (around 4-6). Ensure your reaction buffer is within this optimal range. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. Improper storage (exposure to light or moisture). | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Always store the stock solution protected from light and in a tightly sealed container to prevent moisture contamination. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 305.33 g/mol ) in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.05 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO to 3.05 mg of the compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Logical Workflow for Troubleshooting Stock Solution Issues
Caption: Troubleshooting flowchart for this compound stock solutions.
Reaction Scheme of this compound
Caption: Bifunctional reactivity of this compound.
References
Validation & Comparative
A Researcher's Guide to Azido-PEG4-hydrazide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate crosslinking reagents is a critical step in the successful design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. Azido-PEG4-hydrazide is a versatile heterobifunctional linker that offers a unique combination of reactivity and flexibility. This guide provides a detailed interpretation of a typical Certificate of Analysis for this compound, compares it with alternative PEG-based linkers, and presents experimental protocols for its application.
Interpreting the Certificate of Analysis for this compound
A Certificate of Analysis (CoA) is a crucial document that guarantees a product meets its specified quality standards. For this compound, a typical CoA will include the following key parameters:
| Parameter | Typical Specification | Importance in Research Applications |
| Purity | >95% to ≥98% (determined by HPLC or NMR)[1][2][3][4] | High purity is essential to ensure reaction specificity and avoid the introduction of unknown variables into experiments. Impurities can lead to side reactions and complicate the analysis of the final conjugate. |
| Molecular Weight | ~305.33 g/mol [1] | Accurate molecular weight is critical for precise stoichiometric calculations in conjugation reactions, ensuring the desired degree of labeling on the target molecule. |
| Chemical Formula | C11H23N5O5 | Confirms the elemental composition of the molecule. |
| CAS Number | 2170240-96-5 | A unique identifier for the specific chemical substance, useful for cross-referencing and ensuring the correct reagent is being used. |
| Appearance | Colorless oil or solid | Provides a quick visual check for product integrity. Any deviation may indicate degradation or contamination. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | Important for preparing stock solutions and ensuring compatibility with reaction buffers. The PEG4 spacer enhances aqueous solubility. |
| Storage Conditions | Typically -20°C or 0-10°C, protected from light | Proper storage is crucial to maintain the stability and reactivity of the azide and hydrazide functional groups. |
Comparative Analysis with Alternative PEG Linkers
The choice of a linker depends on the specific application, the functional groups available on the target molecules, and the desired properties of the final conjugate. Here is a comparison of this compound with other commonly used PEG linkers:
| Linker | Functional Group 1 | Functional Group 2 | Key Application | Advantages over this compound | Disadvantages |
| This compound | Azide | Hydrazide | Conjugation to aldehydes/ketones and subsequent click chemistry. | - | Reaction with aldehydes/ketones can be slower than NHS ester reactions. |
| Azido-PEG4-NHS ester | Azide | NHS ester | Conjugation to primary amines (e.g., lysines in proteins) and subsequent click chemistry. | Faster and more efficient reaction with abundant primary amines on proteins. | Not suitable for targeting aldehydes or ketones. |
| Alkyne-PEG4-hydrazide | Alkyne | Hydrazide | Conjugation to aldehydes/ketones and subsequent click chemistry with azide-modified molecules. | Provides the complementary reactive handle for azide-modified molecules. | Requires an azide-modified partner for click chemistry. |
| Azido-PEG4-maleimide | Azide | Maleimide | Conjugation to thiols (e.g., cysteines in proteins) and subsequent click chemistry. | Allows for site-specific conjugation to cysteine residues. | Requires a free thiol group on the target molecule. |
| Azido-PEG8-hydrazide | Azide | Hydrazide | Similar to this compound but with a longer PEG spacer. | The longer PEG chain can further improve solubility and reduce steric hindrance. | Increased molecular weight may alter the pharmacokinetics of the conjugate. |
Experimental Protocols
Below are representative protocols for the use of this compound in a two-step bioconjugation workflow.
Step 1: Conjugation to an Aldehyde-Containing Molecule
This protocol describes the reaction of this compound with a molecule containing an aldehyde group, such as an oxidized antibody or a small molecule.
Materials:
-
Aldehyde-containing molecule (e.g., periodate-oxidized antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the aldehyde-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
The resulting azide-functionalized molecule is now ready for the subsequent click chemistry reaction.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized molecule from Step 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Step 1)
-
Alkyne-containing molecule (e.g., a fluorescent probe or a drug molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-functionalized molecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in PBS.
-
Prepare a fresh stock solution of the copper catalyst by mixing CuSO4 and TBTA in a 1:1 molar ratio in DMSO/water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the copper catalyst solution to the reaction mixture to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the structure of this compound and a typical bioconjugation workflow.
References
A Comparative Guide to Bioconjugation: Azido-PEG4-hydrazide vs. Azido-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision in the design and synthesis of bioconjugates. The choice of reactive group dictates the conjugation strategy, specificity, and the stability of the final product. This guide provides an objective comparison between two heterobifunctional PEGylated linkers: Azido-PEG4-hydrazide and Azido-PEG4-NHS ester. Both linkers feature a terminal azide group for subsequent "click chemistry" modifications and a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance. The key difference lies in their reactive functionalities for initial bioconjugation: a hydrazide group versus an N-hydroxysuccinimide (NHS) ester.
Chemical Properties and Reaction Mechanisms
This compound contains a hydrazide (-CONHNH₂) functional group that reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This reaction is a nucleophilic addition-elimination (condensation) reaction that proceeds optimally under slightly acidic to neutral conditions (pH 5.0-7.0).[1] Aldehyde groups can be generated on glycoproteins through mild oxidation of their carbohydrate moieties, allowing for site-specific conjugation.[2][3]
Reaction of this compound with an aldehyde.
Azido-PEG4-NHS ester possesses an N-hydroxysuccinimide ester, an amine-reactive functional group.[4] It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, via nucleophilic acyl substitution.[5] This reaction is most efficient at a slightly alkaline pH (7.0-9.0) and results in the formation of a highly stable amide bond.
Reaction of Azido-PEG4-NHS ester with a primary amine.
Bioconjugation Strategy and Specificity
The choice between hydrazide and NHS ester chemistry fundamentally depends on the desired level of specificity and the nature of the biomolecule.
This compound for Site-Specific Conjugation: Hydrazide chemistry is a powerful tool for achieving site-specific labeling, especially for glycoproteins like antibodies. The carbohydrate chains on glycoproteins can be gently oxidized with sodium meta-periodate (NaIO₄) to create aldehyde groups. These aldehydes are then uniquely targeted by the hydrazide linker. This strategy is advantageous as it typically avoids modification of amino acid residues that may be crucial for the protein's biological activity.
Workflow for site-specific glycoprotein conjugation.
Azido-PEG4-NHS Ester for Amine-Targeted Conjugation: NHS ester chemistry targets primary amines, which are abundant on the surface of most proteins due to the presence of multiple lysine residues and the N-terminal amine. This can lead to a heterogeneous mixture of conjugates with varying degrees of labeling (DoL) and modification at different sites. While this method is straightforward and widely applicable, it carries the risk of modifying amines within the active site or antigen-binding regions of a protein, potentially compromising its function.
Workflow for amine-targeted protein conjugation.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of this compound and Azido-PEG4-NHS ester based on established chemical principles.
| Feature | This compound | Azido-PEG4-NHS ester |
| Target Functional Group | Aldehydes, Ketones | Primary Amines |
| Optimal Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 |
| Reaction Time | 2 - 4 hours | 1 - 4 hours |
| Resulting Linkage | Hydrazone | Amide |
| Bond Stability | Reversible under acidic conditions | Highly stable |
| Typical Degree of Labeling (DoL) | Low to moderate (controlled by oxidation) | Moderate to high (can be variable) |
| Specificity | High (site-specific on glycans) | Low (targets multiple lysines) |
| Common Applications | Antibody-drug conjugates (ADCs), glycoprotein labeling, controlled release systems | General protein labeling, surface immobilization, diagnostics |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Glycoprotein with this compound
This protocol is divided into two main stages: the generation of aldehyde groups on the glycoprotein and the subsequent conjugation with the hydrazide linker.
Part A: Generation of Aldehyde Groups on Glycoprotein
-
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 5-10 mg/mL.
-
Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM. For more selective oxidation of sialic acids, a final concentration of 1 mM NaIO₄ can be used.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Stop the reaction by passing the solution through a desalting column pre-equilibrated with Oxidation Buffer to remove excess periodate.
-
Part B: Conjugation with this compound
-
Materials:
-
Oxidized glycoprotein from Part A
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
-
Procedure:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the hydrazide is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker.
-
Determine the Degree of Labeling (DoL) using appropriate methods (e.g., spectrophotometry if the azide is subsequently clicked to a reporter with a chromophore).
-
Protocol 2: Labeling of a Protein with Azido-PEG4-NHS ester
-
Materials:
-
Protein with primary amines (e.g., BSA, antibody)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Azido-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Desalting column or dialysis equipment
-
-
Procedure:
-
Prepare the protein solution in Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris).
-
Immediately before use, dissolve the Azido-PEG4-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.
-
Determine the Degree of Labeling (DoL).
-
Summary and Recommendations
The choice between this compound and Azido-PEG4-NHS ester should be guided by the specific requirements of the bioconjugation application.
-
Choose this compound when:
-
Site-specific conjugation to glycoproteins is desired to preserve protein function.
-
A homogenous conjugate population is required.
-
The resulting hydrazone bond's pH-dependent stability is advantageous, for example, in drug delivery systems designed for release in acidic endosomal compartments.
-
-
Choose Azido-PEG4-NHS ester when:
-
A simple and rapid method for labeling a wide range of proteins is needed.
-
The target protein does not have accessible carbohydrate moieties.
-
A highly stable, permanent linkage is required.
-
Potential heterogeneity of the conjugate population is acceptable for the intended application.
-
By understanding the distinct chemistries and performance characteristics of these two versatile linkers, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from basic research to therapeutic development.
References
Heterobifunctional vs. Homobifunctional Linkers: A Comparative Guide for Bioconjugation
In the realms of drug development, proteomics, and diagnostics, the precise and stable covalent linkage of biomolecules is paramount. Bifunctional linkers are the chemical tools that enable these connections, and the choice between a heterobifunctional and a homobifunctional linker can significantly impact the outcome of a conjugation strategy. This guide provides a detailed comparison of these two classes of linkers, supported by experimental insights, to assist researchers in making informed decisions for their specific applications.
Executive Summary
Heterobifunctional linkers offer superior control over the conjugation process compared to their homobifunctional counterparts. Their distinct reactive ends allow for a sequential, two-step reaction, which minimizes the formation of undesirable byproducts such as polymers and aggregates. This controlled reactivity leads to more homogeneous and well-defined bioconjugates with a higher yield of the desired product. While homobifunctional linkers are useful for certain applications like capturing a snapshot of protein interactions, they are generally less suitable for creating specific, well-characterized conjugates, a critical requirement in therapeutic and diagnostic development.
At a Glance: Key Differences
| Feature | Heterobifunctional Linkers | Homobifunctional Linkers |
| Reactive Ends | Two different reactive groups | Two identical reactive groups |
| Reaction Type | Controlled, two-step sequential reaction | One-step, often random reaction |
| Specificity | High | Low to moderate |
| Byproduct Formation | Minimal (low polymerization and self-conjugation) | High (significant polymerization and self-conjugation)[1] |
| Yield of Desired Product | High | Variable, often lower |
| Homogeneity of Conjugate | High | Low, results in a heterogeneous mixture of products[2] |
| Complexity of Protocol | Higher (involves purification after the first step) | Lower (one-pot reaction) |
| Typical Applications | Antibody-drug conjugates (ADCs), PROTACs, specific protein-protein conjugation, surface immobilization | Inducing polymerization, intramolecular crosslinking, capturing protein interaction networks |
Visualizing the Reaction Mechanisms
The fundamental difference in the reaction pathways of homobifunctional and heterobifunctional linkers dictates the nature of the final products.
Homobifunctional Linker Reaction
A one-step reaction with a homobifunctional linker, such as Disuccinimidyl suberate (DSS), can lead to a heterogeneous mixture of products due to the simultaneous reactivity of both ends with the same functional group (e.g., primary amines on proteins).
Heterobifunctional Linker Reaction
In contrast, a two-step reaction with a heterobifunctional linker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), allows for controlled and specific conjugation.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for using both heterobifunctional and homobifunctional linkers.
Protocol 1: Two-Step Protein Conjugation Using a Heterobifunctional Linker (SMCC)
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with a free sulfhydryl group (Protein 2).
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (with at least one free sulfhydryl group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine)
Procedure:
Step 1: Activation of Protein 1 with SMCC
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM) immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle stirring.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with any sulfhydryl groups on Protein 1 and to avoid quenching of the sulfhydryl groups on Protein 2.
Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2
-
Ensure Protein 2 has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Immediately add the desalted, maleimide-activated Protein 1 to the solution of Protein 2. The optimal molar ratio of the two proteins should be determined empirically for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) To quench the reaction and cap any unreacted maleimide groups, add a solution of free cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted proteins and quenching reagents.
Analysis: The success of the conjugation can be confirmed by SDS-PAGE, where the conjugate will appear as a new band with a higher molecular weight than the individual proteins.[3] The efficiency can be further quantified using techniques like HPLC-SEC or mass spectrometry.
Protocol 2: One-Step Protein Crosslinking Using a Homobifunctional Linker (DSS)
This protocol describes the general procedure for crosslinking proteins in a solution using DSS.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.0-9.0)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare the protein sample in an appropriate amine-free buffer. If the sample contains Tris or other amine-containing buffers, perform a buffer exchange.
-
Immediately before use, dissolve DSS in anhydrous DMSO or DMF to the desired concentration (e.g., 25 mM).[4]
-
Add the DSS solution to the protein sample. The molar excess of DSS to protein will need to be optimized. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point; for concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[4]
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.
-
The crosslinked sample is now ready for analysis.
Analysis: The formation of crosslinked products can be visualized by SDS-PAGE, where a ladder of bands corresponding to dimers, trimers, and higher-order oligomers will be observed.
Experimental Workflow for Heterobifunctional Conjugation
The following diagram outlines a typical experimental workflow for a two-step bioconjugation using a heterobifunctional linker.
Conclusion
For applications requiring high specificity, homogeneity, and yield of a defined bioconjugate, heterobifunctional linkers are the superior choice. The controlled, two-step reaction process minimizes the formation of undesirable byproducts that are common with one-step homobifunctional crosslinking. While the protocol for heterobifunctional linkers is more involved due to the intermediate purification step, the resulting well-characterized and pure conjugate often justifies the additional effort, particularly in the development of therapeutics and diagnostics where precision is critical. Homobifunctional linkers remain a valuable tool for applications where the goal is to create protein polymers or to capture a snapshot of all protein-protein interactions in a complex mixture.
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized Azido-PEG4-hydrazide
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs), the purity of bifunctional linkers is paramount. Azido-PEG4-hydrazide is a popular heterobifunctional linker that enables the connection of biomolecules through "click" chemistry and reaction with carbonyls. Ensuring its purity is critical for the synthesis of well-defined conjugates with reproducible therapeutic efficacy and safety profiles.
This guide provides an objective comparison of the essential analytical techniques for assessing the purity of synthesized this compound. We will delve into the expected data for high-purity and low-purity samples, detail the experimental protocols, and compare its performance characteristics with alternative linker technologies.
Comparison of Analytical Methods for Purity Assessment
A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound. The three pillars of purity assessment for this molecule are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structural integrity and homogeneity of the synthesized linker.
| Analytical Technique | Principle | Primary Use | Advantages | Disadvantages | Typical Purity Specification |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Structural confirmation and identification of proton-bearing impurities. | Provides detailed structural information, confirms the presence of both azide and hydrazide terminal groups, and can quantify purity against a known standard. | Lower sensitivity compared to other methods; may not detect non-proton-containing impurities. | >95%[1][2] |
| HPLC (RP-HPLC with ELSD/CAD or MS) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantifies purity and separates the main compound from process-related impurities. | High sensitivity and resolving power for a wide range of impurities; suitable for quantitative analysis. | Requires method development; detection of PEG compounds can be challenging without a UV chromophore, necessitating detectors like ELSD, CAD, or MS.[3] | >98%[4] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Measures the mass-to-charge ratio of ions to determine molecular weight. | Confirms the molecular weight of the target compound and identifies impurities based on their mass. | High sensitivity and accuracy for molecular weight determination; can identify unexpected byproducts.[5] | Ionization efficiency can vary; may not be quantitative without appropriate standards. | Confirms expected molecular weight |
Interpreting the Data: High Purity vs. Low Purity this compound
The following tables illustrate the expected analytical data for a high-purity batch of this compound compared to a hypothetical low-purity batch, highlighting common impurities that may arise during synthesis.
¹H NMR Spectroscopy Data Comparison
| Sample | Expected Chemical Shifts (ppm) | Interpretation |
| High Purity | ~3.65 (s, 16H, PEG backbone), ~3.38 (t, 2H, -CH₂-N₃), ~2.5 (t, 2H, -CH₂-CO-), Hydrazide protons (variable, broad) | Clean spectrum with sharp peaks corresponding to the PEG backbone and terminal functional groups. Integral ratios will be consistent with the structure. |
| Low Purity | In addition to the above: signals for starting materials (e.g., PEG-diol), byproducts of incomplete reactions, or residual solvents. | Additional peaks, broadened signals, and incorrect integration ratios indicate the presence of impurities. |
HPLC Data Comparison
| Sample | Expected Chromatogram | Interpretation |
| High Purity | A single, sharp, and symmetrical major peak. | Indicates a high degree of homogeneity. Purity is typically calculated as the area of the main peak relative to the total peak area. |
| Low Purity | Multiple peaks, including a major peak with several smaller surrounding peaks or shoulders. | The presence of additional peaks signifies impurities, which could include unreacted starting materials, dimers, or other byproducts. |
Mass Spectrometry Data Comparison
| Sample | Expected Mass Spectrum | Interpretation |
| High Purity | A dominant peak corresponding to the expected molecular weight of this compound (~305.33 g/mol ), often observed as an adduct with Na⁺ or H⁺. | Confirms the identity and integrity of the target molecule. |
| Low Purity | In addition to the main peak, other peaks corresponding to the masses of potential impurities (e.g., molecules with different PEG lengths, dimers, or fragmentation products). | Indicates a heterogeneous sample and provides clues to the identity of the impurities. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key analytical techniques.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the peaks and compare the chemical shifts and integration ratios to a reference spectrum or the expected values for the pure compound.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Use an HPLC system equipped with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
-
Mobile Phase: Prepare a gradient system, typically with water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% to 95% acetonitrile over 10-15 minutes.
-
Injection Volume: 5 µL
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated by the area percentage of the main peak.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µM) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into an ESI-MS or couple the MS to an HPLC system for LC-MS analysis.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion of this compound, often as [M+H]⁺ or [M+Na]⁺. Analyze the spectrum for any other significant peaks that may indicate impurities.
Visualization of Experimental Workflows
To further clarify the process of purity assessment, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques.
Comparison with Alternative Linkers
While this compound is a versatile and widely used linker, several alternatives have emerged to address some of the potential limitations of PEG, such as potential immunogenicity and non-biodegradability.
| Linker Type | Key Advantages | Purity Assessment Considerations | Typical Purity |
| This compound | Well-defined length, good water solubility, established chemistry. | Discrete compound, allowing for straightforward analysis by NMR, HPLC, and MS. | >95-98% |
| Polysarcosine (PSar) Linkers | Biodegradable, low immunogenicity, good water solubility. | Polydisperse nature requires techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution analysis in addition to NMR and MS for end-group analysis. | Purity is often defined by end-group functionalization efficiency and low polydispersity index (PDI). |
| Peptide-Based Linkers | Biodegradable, can be designed for specific enzymatic cleavage. | Can be synthesized with high purity using solid-phase peptide synthesis (SPPS). Purity is readily assessed by RP-HPLC and MS. | Often >95% |
References
Validating Conjugation Efficiency: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the efficiency of bioconjugation is a critical quality attribute that directly impacts the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs).[1][2][3] This guide provides an objective comparison of mass spectrometry-based methods against alternative techniques for validating conjugation efficiency, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the in-depth characterization of bioconjugates, offering detailed insights at the molecular level.[4][5] However, traditional methods such as UV/Vis spectroscopy, ELISA, and size-exclusion chromatography also play significant roles in the analytical toolkit. The choice of analytical method depends on various factors, including the specific information required, the stage of development, and the properties of the conjugate itself.
Comparative Analysis of Key Methodologies
The following sections provide a detailed comparison of mass spectrometry with other common techniques for assessing conjugation efficiency.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the characterization of ADCs and other bioconjugates due to its ability to provide highly accurate mass measurements, enabling the determination of drug-to-antibody ratio (DAR), identification of conjugation sites, and assessment of heterogeneity.
Key MS-Based Techniques:
-
Intact Mass Analysis: This "top-down" approach involves analyzing the entire, intact bioconjugate. It provides a rapid assessment of the average DAR and the distribution of different drug-loaded species. Both denaturing and native MS conditions can be employed, with native MS being particularly useful for non-covalent complexes or cysteine-linked ADCs where the antibody chains are not covalently bound after conjugation.
-
Peptide Mapping: In this "bottom-up" approach, the bioconjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This method allows for the precise identification of conjugation sites and the determination of site occupancy.
-
Subunit Analysis: A "middle-down" approach where the bioconjugate is proteolytically cleaved into larger subunits (e.g., light chain and heavy chain) before MS analysis. This simplifies the mass spectra compared to intact mass analysis while still providing information on the distribution of the drug load.
Advantages of Mass Spectrometry:
-
High Specificity and Resolution: Provides detailed molecular-level information, including precise mass measurements and fragmentation data for structural elucidation.
-
Accurate DAR Determination: Enables the calculation of both the average DAR and the distribution of different DAR species.
-
Site-Specific Information: Peptide mapping can pinpoint the exact locations of conjugation.
-
Versatility: Can be applied to a wide range of bioconjugates with different linkers and payloads.
Limitations of Mass Spectrometry:
-
Complex Instrumentation and Data Analysis: Requires specialized equipment and expertise for operation and data interpretation.
-
Potential for Ionization Bias: Different species may ionize with varying efficiencies, potentially affecting quantitative accuracy.
-
Sample Preparation: Can involve multiple steps like deglycosylation or digestion, which may introduce variability.
Alternative Methodologies
While mass spectrometry provides unparalleled detail, other techniques offer advantages in terms of simplicity, throughput, and cost-effectiveness.
UV/Vis Spectroscopy:
This technique relies on the Beer-Lambert law to determine the concentration of the protein and the conjugated molecule by measuring absorbance at specific wavelengths. The DAR can be calculated based on the known extinction coefficients of the antibody and the payload.
Advantages of UV/Vis Spectroscopy:
-
Simplicity and Speed: A straightforward and rapid method for estimating average DAR.
-
Non-destructive: The sample can be used for further analysis.
-
Cost-effective: Requires relatively inexpensive instrumentation.
Limitations of UV/Vis Spectroscopy:
-
Provides Average DAR Only: Does not give information on the distribution of different drug-loaded species.
-
Requires Accurate Extinction Coefficients: The accuracy of the method is dependent on the precise knowledge of the molar absorptivity of both the protein and the conjugated molecule.
-
Interference: The presence of other absorbing species can interfere with the measurement.
Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA is a plate-based immunoassay technique that can be used to quantify the amount of conjugated antibody. By using specific antibodies that recognize either the antibody component or the conjugated payload, different ELISA formats can be designed to measure total antibody, conjugated antibody, or even specific DAR species.
Advantages of ELISA:
-
High Sensitivity and Throughput: Can detect low concentrations of the analyte and is amenable to high-throughput screening.
-
Specificity: The use of specific antibodies provides high selectivity.
Limitations of ELISA:
-
Indirect Measurement: Relies on antibody-antigen interactions, which can be influenced by conjugation.
-
Reagent Development: Requires the development and validation of specific antibodies, which can be time-consuming and costly.
-
Matrix Effects: The presence of other molecules in the sample can interfere with the assay.
Size-Exclusion Chromatography (SEC-HPLC):
SEC separates molecules based on their hydrodynamic radius. While primarily used for analyzing aggregates and fragments, SEC can also provide information about conjugation, as the addition of a payload can alter the size and shape of the protein. Coupling SEC with other detectors like UV and multi-angle light scattering (MALS) can provide more quantitative information on conjugation.
Advantages of SEC-HPLC:
-
Information on Aggregation and Fragmentation: Provides critical information on the purity and stability of the bioconjugate.
-
Mild Separation Conditions: Typically uses non-denaturing mobile phases, which helps to preserve the native structure of the bioconjugate.
Limitations of SEC-HPLC:
-
Limited Resolution for DAR Species: Generally does not resolve different DAR species.
-
Potential for Non-specific Interactions: Hydrophobic interactions between the ADC and the column matrix can lead to peak tailing and inaccurate results.
Quantitative Data Summary
| Method | Parameter Measured | Typical Accuracy | Typical Precision (%RSD) | Throughput |
| Mass Spectrometry | ||||
| Intact Mass Analysis | Average DAR, DAR distribution | High (within 0.1 DAR unit) | < 5% | Medium |
| Peptide Mapping | Site occupancy, site-specific DAR | High | < 15% | Low |
| UV/Vis Spectroscopy | Average DAR | Moderate | < 10% | High |
| ELISA | Conjugated antibody concentration | High | < 15% | High |
| SEC-HPLC | Aggregation, Fragmentation | High | < 5% | Medium |
Experimental Protocols
Mass Spectrometry: Intact Mass Analysis for DAR Determination
-
Sample Preparation:
-
If necessary, deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a suitable buffer, such as 0.1% formic acid in water for denaturing conditions or ammonium acetate for native conditions.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase C4 or C8 column for denaturing analysis or a size-exclusion column for native analysis.
-
Elute the ADC using a gradient of acetonitrile in water (with 0.1% formic acid) for reverse-phase or an isocratic flow of a volatile buffer like ammonium acetate for size-exclusion.
-
Introduce the eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Acquire the mass spectrum over a defined m/z range.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak intensities.
-
UV/Vis Spectroscopy for Average DAR Calculation
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer.
-
Measure the absorbance of the solution at two wavelengths: one where the antibody primarily absorbs (e.g., 280 nm) and one where the drug primarily absorbs.
-
-
Calculation:
-
Correct the absorbance at 280 nm for the contribution of the drug's absorbance at that wavelength.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is the molar ratio of the drug to the antibody.
-
Visualizing the Workflow
Conclusion
The validation of conjugation efficiency is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, with its ability to provide detailed, molecule-specific information, is an indispensable tool for the in-depth characterization of bioconjugates and the accurate determination of DAR. However, simpler and higher-throughput methods like UV/Vis spectroscopy and ELISA remain valuable for process monitoring and quality control. A well-designed analytical strategy will leverage the strengths of multiple techniques to ensure a comprehensive understanding of the bioconjugate's critical quality attributes, ultimately leading to the development of safer and more effective therapeutics.
References
A Head-to-Head Comparison: Alternatives to Azido-PEG4-Hydrazide for Carbonyl Labeling
For researchers in proteomics, glycobiology, and drug development, the specific and efficient labeling of carbonyl groups (aldehydes and ketones) in biomolecules is a critical technique. Azido-PEG4-hydrazide has been a widely used reagent for this purpose, enabling the introduction of an azide handle for subsequent bioorthogonal reactions, such as click chemistry. However, the landscape of carbonyl-reactive probes is evolving, with several alternatives offering distinct advantages in terms of stability, reaction kinetics, and labeling efficiency. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
The primary alternatives to hydrazide-based reagents for carbonyl labeling are aminooxy compounds, which form a more stable oxime linkage. Other notable alternatives include various hydrazide derivatives and Girard's reagents, the latter being particularly useful for mass spectrometry-based analyses.
Performance Comparison of Carbonyl-Reactive Probes
The choice of a carbonyl-reactive probe significantly impacts the stability of the resulting conjugate and the efficiency of the labeling reaction. Aminooxy compounds consistently outperform hydrazides in terms of the stability of the formed bond. The oxime bond formed by the reaction of an aminooxy group with a carbonyl is significantly more stable to hydrolysis than the hydrazone bond formed from a hydrazide, particularly under physiological conditions.[1]
| Feature | Hydrazide (e.g., this compound) | Aminooxy (e.g., Aminooxy-PEG4-azide) | Girard's Reagent T |
| Reactive Group | Hydrazide (-CONHNH2) | Aminooxy (-ONH2) | Quaternary ammonium hydrazide |
| Resulting Bond | Hydrazone | Oxime | Hydrazone |
| Bond Stability | Less stable, prone to hydrolysis | Highly stable , up to 1000-fold more stable than hydrazones | Less stable, similar to other hydrazones |
| Reaction pH | pH 5.0 - 7.0 | pH 6.5 - 7.5 | Mildly acidic |
| Aniline Catalysis | Accelerates reaction | Accelerates reaction | Not typically used |
| Labeling Efficiency | Lower than aminooxy compounds (e.g., 65% for a hydrazide-TMT) | Higher than hydrazides (e.g., >95% for an aminooxy-TMT) | Primarily for derivatization for MS |
| Primary Use | Introduction of bioorthogonal handles, biotinylation | Introduction of bioorthogonal handles, biotinylation | Derivatization for enhanced MS detection |
Reaction Kinetics
The rate of the labeling reaction is a crucial factor, especially when dealing with sensitive biological samples or when performing in vivo labeling. While the intrinsic reaction rate of hydrazides and aminooxy compounds with carbonyls can be slow at neutral pH, the addition of a catalyst, most commonly aniline, can dramatically accelerate the reaction. More recently, m-phenylenediamine (mPDA) has been identified as an even more potent catalyst for oxime ligation, being up to 15 times more efficient than aniline.
| Reagent Combination | Catalyst | Second-Order Rate Constant (k₁) | Reference |
| 6-hydrazinopyridyl peptide + benzaldehyde | 10 mM Aniline | Full conversion in minutes | |
| aminooxyacetyl-peptide + benzaldehyde | 100 mM Aniline | 8.2 ± 1.0 M⁻¹s⁻¹ |
Experimental Workflows and Protocols
The general workflow for labeling glycoproteins, a common application of carbonyl-reactive probes, involves two main steps: the oxidation of cis-diols on sugar residues to generate aldehydes, followed by the ligation of the carbonyl-reactive probe.
Workflow for labeling glycoproteins with carbonyl-reactive probes.
Experimental Protocol: Glycoprotein Labeling with Aminooxy-PEG Probes
This protocol is adapted from publicly available resources and provides a general procedure for the labeling of glycoproteins.
Materials:
-
Glycoprotein to be labeled (at least 2 mg/mL in PBS)
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Aminooxy-PEG probe
-
Anhydrous DMSO (optional)
-
Aniline (optional, as a 10X solution in acetate buffer)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 100 mM solution of NaIO₄ in deionized water.
-
To your glycoprotein solution in PBS, add 1/10th volume of 10X reaction buffer.
-
Add the NaIO₄ solution to a final concentration of 10 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate on ice for 5 minutes.
-
Remove excess periodate and buffer exchange into PBS (pH 7.4) using a desalting column.
-
-
Labeling Reaction:
-
Prepare a 5 mM stock solution of the Aminooxy-PEG probe in water or DMSO.
-
Add a 50-molar excess of the Aminooxy-PEG probe to the oxidized glycoprotein.
-
(Optional but recommended) To catalyze the reaction, add 1/10th volume of the 10X aniline solution.
-
Incubate at room temperature for 2 hours with gentle shaking, protected from light.
-
-
Purification:
-
Remove unreacted probe by passing the reaction mixture through a desalting column equilibrated with PBS.
-
The labeled glycoprotein is now ready for downstream applications.
-
Experimental Protocol: Glycoprotein Labeling with Hydrazide-PEG Probes
This protocol provides a general procedure for labeling glycoproteins using hydrazide-based probes.
Materials:
-
Glycoprotein to be labeled (5 mg/mL in 0.1 M sodium acetate, pH 5.5)
-
Sodium periodate (NaIO₄)
-
Hydrazide-PEG probe
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 20 mM solution of NaIO₄ in Labeling Buffer immediately before use.
-
Add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate for 5-30 minutes at 4°C in the dark.
-
Remove excess periodate by buffer exchange into the Labeling Buffer using a desalting column.
-
-
Labeling Reaction:
-
Prepare a 50 mM stock solution of the Hydrazide-PEG probe in DMSO.
-
Add the hydrazide probe solution to the oxidized glycoprotein solution to a final concentration of 5-10 mM.
-
Incubate for 2 hours to overnight at room temperature.
-
-
Purification:
-
Purify the labeled glycoprotein from excess probe using a desalting column or dialysis.
-
Application in Biological Pathways
The labeling of cell surface glycoproteins is crucial for studying a wide range of biological processes, including cell signaling. For instance, the Thyrotropin-releasing hormone (TRH) signaling pathway is initiated by the binding of TRH to its G-protein coupled receptor (GPCR), a glycoprotein. Studying the glycosylation of this receptor can provide insights into its function and regulation.
Simplified TRH signaling pathway.
Conclusion
While this compound remains a useful tool for carbonyl labeling, the evidence strongly suggests that aminooxy-based reagents, such as Aminooxy-PEG4-azide, offer a superior alternative due to the significantly higher stability of the resulting oxime bond and potentially higher labeling efficiency. For applications requiring the highest stability of the conjugate, aminooxy reagents are the clear choice. The use of catalysts like aniline or m-phenylenediamine can further enhance the kinetics of both hydrazone and oxime ligations, enabling efficient labeling under mild conditions. The selection of the optimal reagent will ultimately depend on the specific requirements of the experiment, including the desired stability of the conjugate, the sensitivity of the biological sample, and the downstream analytical methods.
References
A Comparative Analysis of CuAAC and SPAAC for Azido-PEG4-Hydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Ligation Strategy
The conjugation of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the most powerful tools for this purpose are the "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed comparative analysis of these two methods for reactions involving Azido-PEG4-hydrazide, a versatile bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1]
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for ligating an azide, such as that on this compound, with an alkyne. The fundamental difference lies in the activation method. CuAAC utilizes a copper(I) catalyst to achieve rapid and regioselective cycloaddition, while SPAAC employs a strained cyclooctyne that reacts spontaneously with the azide, obviating the need for a metal catalyst.[2][3] The choice between CuAAC and SPAAC is therefore primarily dictated by the specific requirements of the application, with a key trade-off between reaction speed and biocompatibility.
Performance Comparison: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Yes (Copper (I)) | No (Metal-free) | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Reaction Kinetics (Second-Order Rate Constant, k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻² to 1 M⁻¹s⁻¹ (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Biocompatibility | Limited due to copper cytotoxicity. | High, ideal for live-cell and in vivo applications. | SPAAC is the superior choice for applications in living systems. |
| Regioselectivity | High (exclusively yields 1,4-disubstituted triazole) | Low (yields a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12). | Physiological conditions (temperature and pH). | Both reactions are versatile, but SPAAC is inherently suited for biological environments. |
| Reactant Partners for this compound | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | The choice of alkyne partner is a critical differentiating factor. |
Reaction Mechanisms
The underlying mechanisms of CuAAC and SPAAC explain their distinct characteristics.
CuAAC Mechanism: The copper(I)-catalyzed reaction proceeds through a stepwise mechanism. A key feature is the formation of a copper acetylide intermediate, which then reacts with the azide. More recent studies suggest a dinuclear copper intermediate is involved in the kinetically favored pathway, which helps to explain the remarkable rate acceleration. This catalytic cycle ensures the specific formation of the 1,4-disubstituted 1,2,3-triazole product.
SPAAC Mechanism: SPAAC is a type of Huisgen 1,3-dipolar cycloaddition that is driven by the high ring strain of a cyclooctyne (approximately 18 kcal/mol). This strain is released upon the concerted [3+2] cycloaddition with an azide, providing the necessary activation energy without a catalyst. The absence of a catalyst makes this reaction bioorthogonal, meaning it does not interfere with native biological processes.
Experimental Protocols
Detailed below are generalized protocols for CuAAC and SPAAC reactions with this compound. Researchers should optimize these protocols for their specific substrates and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-coordinating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water/DMSO)
-
Reaction Buffer (e.g., phosphate buffer, pH 7)
-
Aminoguanidine (optional, to intercept ascorbate byproducts)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer.
-
Prepare a premixed solution of CuSO₄ and the copper-coordinating ligand. It is recommended to first mix the CuSO₄ with the ligand before adding it to the reaction mixture.
-
Add the copper/ligand mixture to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If using, add aminoguanidine to the reaction mixture.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting conjugate using a method suitable for the biomolecule (e.g., size-exclusion chromatography, dialysis).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a strained cyclooctyne (e.g., DBCO)-modified molecule with this compound.
Materials:
-
Cyclooctyne-modified molecule (e.g., DBCO-functionalized protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the cyclooctyne-modified molecule and this compound in the reaction buffer in a microcentrifuge tube.
-
Gently mix the solution.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using a suitable analytical technique.
-
Purify the conjugate to remove unreacted starting materials using a method appropriate for the biomolecule.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.
References
A Researcher's Guide to Determining the Degree of Labeling with Azido-PEG4-hydrazide and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise control and quantification of molecular labeling are paramount. The degree of labeling (DOL), defined as the average number of label molecules conjugated to a protein or other biomolecule, is a critical parameter that influences the efficacy, stability, and pharmacokinetic properties of the resulting conjugate.[1] This guide provides an objective comparison of methods for determining the DOL with Azido-PEG4-hydrazide and presents alternative labeling reagents, supported by experimental data and detailed protocols.
This compound is a versatile bifunctional linker that is increasingly utilized in bioconjugation.[2][3][4][5] It features an azide group for participation in click chemistry reactions and a hydrazide moiety that readily reacts with aldehydes and ketones, which can be generated on glycoproteins through periodate oxidation. The polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the conjugate.
Comparison of Labeling Reagents
The choice of a labeling reagent is dictated by the target biomolecule, the desired conjugation chemistry, and the intended application. While this compound offers the advantage of dual reactivity, several alternatives exist, each with its own set of characteristics. The following table summarizes the key features of this compound and comparable labeling reagents.
| Feature | This compound | Azido-PEG-NHS Ester | DBCO-PEG-NHS Ester | Hydrazide Dyes (e.g., Cy5-Hydrazide) |
| Target Functional Group | Aldehydes/Ketones, Alkynes | Amines (e.g., Lysine) | Amines (e.g., Lysine) | Aldehydes/Ketones |
| Chemistry | Hydrazone formation, Click Chemistry (CuAAC or SPAAC) | Amide bond formation | Amide bond formation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Hydrazone formation |
| Key Advantages | Orthogonal conjugation potential, hydrophilic PEG spacer. | Well-established and robust chemistry for labeling primary amines. | Copper-free click chemistry, ideal for live-cell labeling. | Direct fluorescent labeling without the need for a secondary detection step. |
| Considerations | Requires oxidation of glycoproteins to generate aldehydes; two-step labeling process for azide functionality. | Can lead to heterogeneous products due to multiple lysine residues on a protein surface. | The DBCO group is bulky, which may affect the properties of the conjugate. | The properties of the dye may influence the overall characteristics of the conjugate. |
| Typical DOL Range | Dependent on the number of available aldehydes/ketones. | Generally 2-10 for antibodies. | Can be controlled by the molar ratio of the reagent to the protein. | Dependent on the number of available aldehydes/ketones. |
Experimental Protocols for Determining the Degree of Labeling
The most common method for determining the DOL of a fluorescently labeled protein is through UV-Vis spectrophotometry. This technique relies on measuring the absorbance of the protein and the label at their respective maximum absorbance wavelengths.
General Protocol for DOL Determination by UV-Vis Spectrophotometry
-
Purification of the Conjugate: It is crucial to remove any unbound labeling reagent from the conjugate solution. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein's absorbance.
-
Measure the absorbance of the conjugate solution at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).
-
-
Calculation of DOL: The degree of labeling can be calculated using the following formula:
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
DOL = Amax / (ε_label × Protein Concentration)
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the λmax of the label.
-
CF: Correction factor for the label's absorbance at 280 nm (A280 of the free label / Amax of the free label).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_label: Molar extinction coefficient of the label at its λmax (in M⁻¹cm⁻¹).
-
Protocol for Determining the Incorporation Ratio of Azide Groups
When using a non-fluorescent azide-containing linker like this compound, the initial incorporation ratio of the azide groups can be determined indirectly.
-
Labeling with an Azide Linker: Conjugate the this compound to the target biomolecule.
-
Purification: Remove the excess, unreacted linker.
-
Reaction with a DBCO-Fluorophore: React the azide-labeled biomolecule with an excess of a DBCO-containing fluorescent dye. This reaction, a strain-promoted azide-alkyne cycloaddition (SPAAC), will attach a fluorescent tag to each incorporated azide.
-
Purification: Remove the excess DBCO-fluorophore.
-
DOL Determination: Determine the DOL of the fluorescently labeled conjugate using the UV-Vis spectrophotometry protocol described above. The resulting DOL will correspond to the initial incorporation ratio of the azide linker.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for labeling and determining the degree of labeling.
Workflow for labeling a glycoprotein with this compound and determining the DOL.
Factors influencing the Degree of Labeling.
Conclusion
Determining the degree of labeling is a critical step in the development of bioconjugates. This compound provides a versatile tool for orthogonal labeling strategies, and its degree of labeling can be reliably determined using established spectrophotometric methods, often in conjunction with a fluorescent reporter molecule introduced via click chemistry. By carefully selecting the appropriate labeling reagent and precisely controlling the reaction conditions, researchers can produce well-defined and highly effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Cleavable vs. Non-Cleavable Linkers in ADC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision point in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release, ultimately defining its therapeutic window. This guide provides an objective, data-driven comparison of the two primary linker strategies—cleavable and non-cleavable—to inform rational ADC design and development.
Executive Summary
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are engineered to be labile under specific physiological conditions found in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes, acidic pH, or a high reducing potential. This targeted release can lead to a "bystander effect," where the liberated, cell-permeable payload can eliminate neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[1][2]
In contrast, non-cleavable linkers are highly stable and release their payload only upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This mechanism enhances plasma stability and can lead to a wider therapeutic window by minimizing off-target toxicity.[3] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, limiting the bystander effect.
The choice between a cleavable and non-cleavable linker is not straightforward and depends on various factors, including the target antigen, the tumor biology, and the properties of the payload itself. This guide will delve into the quantitative performance data, detailed experimental protocols for evaluation, and the underlying mechanisms of action for each linker type.
Mechanisms of Action: A Tale of Two Release Strategies
The intracellular fate of an ADC and the subsequent mechanism of action of its cytotoxic payload are dictated by the nature of the linker.
Cleavable Linkers: Environmentally-Triggered Payload Release
ADCs with cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to normal tissues. The most common cleavage mechanisms are:
-
Enzyme-sensitive: These linkers, often containing dipeptides like valine-citrulline (vc), are cleaved by lysosomal proteases such as Cathepsin B, which are upregulated in many tumor cells.
-
pH-sensitive: Linkers incorporating acid-labile groups, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
-
Glutathione-sensitive: These linkers contain disulfide bonds that are readily reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the extracellular space.
Upon cleavage, the free, and often membrane-permeable, payload is released and can exert its cytotoxic effect. If the payload can diffuse out of the target cell, it can kill adjacent antigen-negative cells, a phenomenon known as the bystander effect.
References
The Versatility of Azido-PEG4-hydrazide in Bioconjugation: A Literature Review
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted nanoparticle systems. Among the vast arsenal of available linkers, Azido-PEG4-hydrazide has emerged as a versatile and efficient tool. This guide provides a comprehensive review of its applications, supported by experimental data and protocols, to objectively compare its performance and inform its use in drug development.
This compound is a heterobifunctional linker featuring a terminal azide group and a hydrazide moiety, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy. The hydrazide group readily reacts with aldehydes and ketones to form a pH-sensitive hydrazone bond, while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG4 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]
Applications and Performance in Drug Delivery
A notable application of this compound is in the development of nanoparticle-based drug delivery systems. A key study by Aragon-Sanabria et al. (2022) demonstrated the successful use of this linker to conjugate the chemotherapeutic drug doxorubicin (DOX) to ultrasmall silica nanoparticles (C' dots) for the treatment of high-grade glioma.[3]
In this work, the hydrazide functionality of this compound was first reacted with the ketone group on doxorubicin to form a pH-sensitive hydrazone linkage, creating an "Azido-PEG4-Hydrazone linker–DOX" conjugate. This conjugate was then attached to dibenzocyclooctyne (DBCO)-functionalized nanoparticles via a strain-promoted azide-alkyne click chemistry reaction.[3] The pH-sensitivity of the hydrazone bond is a critical feature, designed to ensure that the drug remains stably attached to the nanoparticle in the physiological pH of the bloodstream but is readily released in the acidic environment of tumor cells.[4]
Quantitative Analysis of Conjugation Success
The success of the conjugation process in the study by Aragon-Sanabria et al. was quantified by determining the drug-to-particle ratio (DPR). This was achieved using UV-Vis spectroscopy by measuring the absorbance of the nanoparticle-drug conjugate at a wavelength specific to doxorubicin (around 480 nm). By comparing the absorbance of the final conjugate to a standard curve of the free drug, the amount of conjugated doxorubicin per nanoparticle was calculated. The study reported the successful synthesis of DOX-C' dots with a drug-to-particle ratio of approximately 30.
| Parameter | Value | Method of Determination | Reference |
| Drug-to-Particle Ratio (DPR) | ~30 | UV-Vis Spectroscopy |
Comparison with Alternative Linkers
While this compound offers the advantage of dual reactivity for orthogonal conjugation, it is important to consider alternative linkers for specific applications.
| Linker Type | Reactive Groups | Key Features | Potential Applications |
| This compound | Azide, Hydrazide | Dual orthogonal reactivity, pH-sensitive hydrazone bond, enhanced solubility. | Drug delivery systems, ADCs with acid-cleavable payload release. |
| NHS-PEG-Azide | NHS ester, Azide | Amine-reactive (lysine residues), stable amide bond formation. | Antibody labeling, surface modification of proteins. |
| Maleimide-PEG-Azide | Maleimide, Azide | Thiol-reactive (cysteine residues), stable thioether bond formation. | Site-specific antibody conjugation, peptide modification. |
| DBCO-PEG-NHS ester | DBCO, NHS ester | Copper-free click chemistry, amine-reactive. | Live cell imaging, bioconjugation in copper-sensitive environments. |
The choice of linker is dictated by the functional groups available on the biomolecule and the desired properties of the final conjugate. For instance, if site-specific conjugation to an engineered cysteine residue on an antibody is desired, a maleimide-containing linker would be more appropriate than a hydrazide-based linker. Conversely, for conjugating to the carbohydrate portion of an antibody after oxidation to generate aldehyde groups, a hydrazide linker is ideal.
Experimental Protocols
Synthesis of Azido-PEG4-Hydrazone linker–DOX
This protocol is adapted from Aragon-Sanabria et al. (2022).
-
Deprotection of this compound-t-Boc: Treat this compound-t-Boc with trifluoroacetic acid (TFA) containing 5% water for 1 hour at room temperature to remove the Boc protecting group. Monitor the reaction by LC-MS.
-
Removal of TFA: Remove the TFA under reduced pressure. Add a mixture of water and acetonitrile, freeze the solution, and lyophilize overnight to obtain the deprotected linker as an oil.
-
Hydrazone Formation: Dissolve the deprotected linker oil in anhydrous methanol. Add doxorubicin hydrochloride and stir the reaction at room temperature overnight. Monitor the formation of the Azido-PEG4-Hydrazone linker–DOX by LC-MS.
-
Isolation: Remove the methanol under reduced pressure to isolate the crude product, which is a mixture of the desired product and free doxorubicin. This mixture can be used in the next step without further purification.
Conjugation of Azido-PEG4-Hydrazone linker–DOX to DBCO-functionalized Nanoparticles
This protocol is also adapted from Aragon-Sanabria et al. (2022).
-
Reaction Setup: Mix the crude Azido-PEG4-Hydrazone linker–DOX with DBCO-functionalized nanoparticles in phosphate-buffered saline (PBS) at a molar ratio of 100:1 (linker:nanoparticle).
-
Incubation: React the mixture at room temperature overnight with shaking.
-
Purification: Remove unreacted linker and free doxorubicin using a desalting column (e.g., PD-10) with PBS as the mobile phase.
-
Characterization: Determine the drug-to-particle ratio of the purified nanoparticle-drug conjugate using UV-Vis spectroscopy.
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and the overall experimental workflow.
References
- 1. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
